"Propargite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O4S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[4-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite |
InChI |
InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-12-10-17(11-13-18)22-16-8-6-15(7-9-16)19(2,3)4/h1,6-9,17-18H,10-14H2,2-4H3 |
InChI Key |
QVFAWHJZSUFOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCC(CC2)OS(=O)OCC#C |
Origin of Product |
United States |
Foundational & Exploratory
Propargite chemical structure and properties
An In-depth Technical Guide on Propargite (B33192): Chemical Structure, Properties, and Experimental Protocols
Executive Summary
Propargite is a non-systemic, sulfite (B76179) ester acaricide utilized for the control of phytophagous mites across a wide range of agricultural crops.[1][2] Its primary mode of action involves the disruption of cellular respiration through the inhibition of mitochondrial ATP synthase.[1][3] This document provides a comprehensive technical overview of propargite, detailing its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols for its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physicochemical Properties
Propargite is an organic compound with the IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate.[4][5] It is characterized as a dark amber or brownish-yellow, oily, viscous liquid.[4][6][7] While practically insoluble in water, it is miscible with many organic solvents such as acetone, benzene, and ethanol.[7][8]
Table 1: Physicochemical Properties of Propargite
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate | [4] |
| Synonyms | Omite, Comite, BPPS, Cyclosulfyne | [4][6] |
| CAS Number | 2312-35-8 | [4][9] |
| Chemical Formula | C₁₉H₂₆O₄S | [3][6][9] |
| Molecular Weight | 350.47 g/mol | [4][10] |
| Appearance | Dark amber, viscous liquid | [4] |
| Density | 1.10 g/cm³ | [4] |
| Water Solubility | 0.5 - 10.5 mg/L (ppm) at 25°C | [4][6] |
| Melting Point | <25 °C | [11] |
| Flash Point | 71 °C (Closed Cup) | [11] |
| Vapor Pressure | 0.006 mPa at 25°C | [12] |
| LogP (Octanol-Water Partition Coefficient) | 5.7 | [11] |
Mode of Action: Inhibition of Mitochondrial ATP Synthase
The primary mechanism of action for propargite is the inhibition of mitochondrial F₁F₀-ATP synthase (Complex V), a critical enzyme in the electron transport chain responsible for producing ATP.[1][3][13] By disrupting this enzyme, propargite halts oxidative phosphorylation, leading to a severe depletion of cellular ATP.[1][2] This energy crisis results in the cessation of vital cellular processes, causing paralysis and ultimately the death of the mite.[2]
Caption: Propargite inhibits mitochondrial ATP synthase, blocking ATP production.
Toxicological Profile
Propargite exhibits low to moderate acute oral toxicity but is a severe eye and skin irritant.[8][12][14] It is classified as a potential carcinogen (Group B2) based on the appearance of intestinal tumors in animal studies.[6] Propargite is highly toxic to aquatic organisms like fish and zooplankton.[4]
Table 2: Toxicological Data for Propargite
| Parameter | Value | Species | Source(s) |
| Oral LD₅₀ | 1480 mg/kg | Rat | [11] |
| Dermal LD₅₀ | 250 mg/kg | Rat | [12] |
| Inhalation LC₅₀ (4h) | 0.89 mg/L | Rat | [12] |
| Eye Irritation | Severe | Rabbit | [12] |
| Skin Irritation | Severe Irritant | Rabbit | [8] |
| Carcinogenicity | Group B2 (Probable Human Carcinogen) | - | [6] |
| Acceptable Daily Intake (ADI) | 0.007 mg/L | Human (Drinking Water) | [14] |
| Aquatic Toxicity (96h LC₅₀) | 0.031 ppm | Bluegill Sunfish | [15] |
Experimental Protocols
Synthesis of Propargite
The industrial synthesis of propargite is a multi-step process that begins with the reaction of 4-tert-butylphenol (B1678320) and epoxycyclohexane.[3][16] The resulting intermediate is then reacted with a sulfur-containing compound like sulfuryl chloride, followed by a final condensation reaction with propargyl alcohol to yield propargite.[16][17]
Caption: Laboratory synthesis workflow for propargite.
Detailed Protocol for Synthesis:
-
Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol: In a flask, dissolve 4-tert-butylphenol and a molar excess of epoxycyclohexane in a solvent like toluene.[16] Add a catalytic amount of a base (e.g., potassium hydroxide) and heat the mixture for several hours (e.g., at 105-108°C for 8 hours).[16] After the reaction, remove the excess epoxycyclohexane to yield the intermediate.[16]
-
Preparation of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate: Cool the intermediate in an ice-water bath and add sulfuryl chloride in batches while stirring.[16] Allow the reaction to proceed for several hours at a low temperature.[16]
-
Synthesis of Crude Propargite: In a separate flask, combine propargyl alcohol and a base such as triethylamine (B128534) in toluene, and cool the mixture to 0°C.[16] Slowly add the 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate intermediate to this mixture, maintaining a low temperature (4-8°C) for several hours.[16] After the reaction is complete, neutralize the mixture and wash it multiple times with water until the pH is neutral.[16] Finally, remove the solvent under vacuum to obtain crude propargite oil.[7][16]
Analytical Methods
Propargite residues in various matrices like soil, water, and biological tissues can be quantified using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[18][19][20]
Caption: General workflow for the analysis of propargite residues.
Example Experimental Protocol: GC Analysis in Soil [18]
-
Extraction: A soil sample is extracted with a mixture of chloroform (B151607) and acetone.[18]
-
Partitioning: The extract is transferred to a separatory funnel, and chloroform is added to partition the analytes from the aqueous phase. The organic (lower) layer is collected.[18]
-
Concentration: The solvent is removed by evaporation using a rotary evaporator and a steam bath.[18]
-
Reconstitution: The residue is redissolved in hexane for analysis.[18]
-
GC Analysis: The sample is injected into a Gas Chromatograph equipped with a flame photometric detector (FPD) operating in sulfur mode for selective detection of the sulfur-containing propargite molecule.[18]
Example Experimental Protocol: HPLC Analysis [19]
-
Standard and Sample Preparation: A standard solution is prepared by accurately weighing propargite and an internal standard (e.g., Naphthalene) and dissolving them in acetonitrile. The sample is prepared similarly by weighing the technical grade material.[19]
-
Chromatographic Conditions:
-
Quantification: The concentration of propargite in the sample is determined by comparing its peak area to that of the internal standard and the standard solution.[19]
Metabolism and Environmental Fate
In animals, propargite is partially absorbed from the gastrointestinal tract and is extensively metabolized before being excreted in both urine and feces.[14] In plants, propargite is primarily a surface residue with little evidence of translocation, and the parent compound is the main residue component.[21] The rate of hydrolysis of propargite in the environment is pH-dependent, with degradation being faster under alkaline conditions.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Propargite: A Selective Acaricide for Mite Control [jindunchemical.com]
- 3. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 4. Propargite - Wikipedia [en.wikipedia.org]
- 5. Propargite TC - HEBEN [hb-p.com]
- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Propargite [webbook.nist.gov]
- 10. hpc-standards.com [hpc-standards.com]
- 11. 2312-35-8 CAS MSDS (Propargite) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 12. indofil.com [indofil.com]
- 13. irac-online.org [irac-online.org]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. ppqs.gov.in [ppqs.gov.in]
- 20. researchgate.net [researchgate.net]
- 21. 532. Propargite (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 22. fao.org [fao.org]
Propargite's Mechanism of Action in Mites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propargite (B33192) is a non-systemic, sulfite (B76179) ester acaricide used for controlling phytophagous mites.[1][2] Its primary mode of action is the disruption of cellular energy metabolism.[3][4] Propargite specifically targets and inhibits the mitochondrial F₁F₀-ATP synthase (Complex V), a critical enzyme in the oxidative phosphorylation pathway.[1][5][6][7] This inhibition blocks the synthesis of adenosine (B11128) triphosphate (ATP), leading to a rapid cessation of feeding, paralysis, and eventual death of the mite.[1][3] Resistance to propargite in mite populations is primarily associated with enhanced metabolic detoxification, involving enzymes such as Cytochrome P450 monooxygenases and esterases.[1] This guide provides a detailed overview of propargite's core mechanism, associated quantitative data, relevant experimental protocols, and the biochemical basis of resistance.
Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary molecular target of propargite in mites is the mitochondrial F₁F₀-ATP synthase, also known as Complex V of the electron transport chain.[1][6] This enzyme is essential for cellular energy production, as it utilizes the proton motive force generated by the electron transport chain to synthesize ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1]
Propargite functions as a potent inhibitor of this enzyme, disrupting the process of oxidative phosphorylation.[1][7] The blockage of ATP synthase halts the primary pathway for ATP production, leading to a severe energy deficit within the mite's cells.[1][4] This energy depletion disrupts all energy-dependent cellular processes, including feeding, movement, and reproduction. The resulting physiological effects manifest as a rapid knockdown of the mite population, paralysis, and death, typically occurring within 48 to 96 hours of exposure.[1][3] The Insecticide Resistance Action Committee (IRAC) classifies propargite in group 12C, which comprises inhibitors of mitochondrial ATP synthase.[1][5] While the inhibitory action is well-established, the precise binding site of propargite on the mite ATP synthase complex has not been fully elucidated in publicly available literature.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propargite: A Selective Acaricide for Mite Control [jindunchemical.com]
- 4. How Propargite Controls Mite Infestations for Healthy Crops [jindunchemical.com]
- 5. Propargite - Wikipedia [en.wikipedia.org]
- 6. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
An In-depth Technical Guide to the Synthesis and Manufacturing of Propargite
For Researchers, Scientists, and Drug Development Professionals
Propargite (B33192), a widely utilized acaricide, is a sulfite (B76179) ester with the chemical name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, including detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthetic Pathway
The industrial synthesis of Propargite is a multi-step process that begins with the formation of an ether linkage, followed by sulfinylation and subsequent condensation with propargyl alcohol. The overall process is efficient, with high yields and purity achievable under controlled conditions.
Chemical and Physical Properties
Propargite is a dark amber, viscous liquid with a characteristic sulfurous odor.[1][2] It is practically insoluble in water but miscible with many organic solvents such as acetone, ethanol, benzene, and toluene (B28343).[1]
Table 1: Physical and Chemical Properties of Propargite
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₄S[1] |
| IUPAC Name | [2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite[1] |
| Physical State | Viscous liquid[1] |
| Color | Dark amber / Brownish-yellow[1] |
| Water Solubility | ~0.5 - 1.9 ppm at 25°C[1] |
| Stability | Stable under normal storage conditions; slowly reacts with water.[1][3] |
Detailed Synthesis and Manufacturing Process
The synthesis of Propargite can be broken down into three primary stages, each with specific reaction conditions and protocols to ensure optimal yield and purity.
Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol
The initial step involves the formation of an ether bond through the reaction of 4-tert-butylphenol (B1678320) with 1,2-epoxycyclohexane.[4][5][6] This reaction is typically catalyzed by a base.[6]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 4-tert-butylphenol (1.00g, 6.66mmol) and 1,2-epoxy-4-vinylcyclohexane (B86537) (1.00g, 8.00mmol) in toluene.[7]
-
Add a catalytic amount of potassium hydroxide (B78521) (75mg, 1.33mmol).[7]
-
Heat the mixture to 105°C and stir for 18 hours.[7]
-
After cooling to room temperature, add toluene (20ml) and wash the organic layer three times with a 5% sodium hydroxide solution (60ml total).[7]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the intermediate product, 2-(4-tert-butylphenoxy)cyclohexanol. A yield of 90.3% as a white solid has been reported using a similar method with sodium hydroxide.[7]
Step 2: Synthesis of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfinate
The intermediate alcohol is then reacted with thionyl chloride (SOCl₂) to form the corresponding chlorosulfinate.[4][8]
Experimental Protocol:
-
In a four-neck flask, dissolve 100g (0.40mol) of 2-(4-tert-butylphenoxy)cyclohexanol in 140mL of toluene.[6]
-
Cool the solution in an ice-water bath.[6]
-
Add 54.7g (0.46mol) of sulfuryl chloride (a similar chlorinating agent to thionyl chloride) in batches while maintaining the low temperature.[6]
-
Stir the reaction mixture for 4.5 hours and then let it stand at a low temperature for 15 hours.[6]
-
Add 35ml of dichloromethane (B109758) and remove excess sulfuryl chloride under vacuum with nitrogen bubbling at 24-28°C to obtain 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate (B8482658) as a golden-yellow liquid.[6]
Step 3: Synthesis of Propargite
The final step is the condensation of the chlorosulfinate intermediate with propargyl alcohol in the presence of a base, such as triethylamine, to yield Propargite.[4][5]
Experimental Protocol:
-
In a four-neck flask, combine 40mL of toluene, 25g of triethylamine, and 11.3g (0.20mol) of propargyl alcohol.[6]
-
Evacuate the flask and fill it with nitrogen, then cool the mixture to 0°C.[6]
-
Slowly add 60.0g of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate over 1.5 hours, maintaining the temperature between 4-8°C for 3 hours.[6]
-
Neutralize the reaction mixture with dilute acetic acid and triethylamine.[6]
-
Wash the mixture with water three times until the pH is neutral.[6]
-
Remove the solvent (toluene) under vacuum to obtain crude Propargite as a golden-yellow viscous liquid.[6] The total yield can reach 82-93% with a purity of over 92%.[1]
Process Visualization
The following diagrams illustrate the chemical synthesis pathway and the overall manufacturing workflow for Propargite.
Caption: Chemical synthesis pathway of Propargite.
Caption: Overall manufacturing workflow for Propargite.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the synthesis of Propargite, providing a clear comparison of key process parameters.
Table 2: Summary of Quantitative Data for Propargite Synthesis
| Parameter | Value/Range | Reference |
| Overall Yield | 82 - 93% | [1] |
| Purity of Crude Product | > 92% | [1][6] |
| Step 1: Etherification | ||
| Reactant Molar Ratio (4-tert-butylphenol : 1,2-epoxycyclohexane) | 1 : 1.2 | [7] |
| Catalyst Loading (Potassium Hydroxide) | ~20 mol% relative to 4-tert-butylphenol | [7] |
| Reaction Temperature | 105 °C | [7] |
| Reaction Time | 18 hours | [7] |
| Yield | 90.3% (for a similar method) | [7] |
| Step 2: Chlorosulfination | ||
| Reactant Molar Ratio (Intermediate 1 : Sulfuryl Chloride) | 1 : 1.15 | [6] |
| Reaction Temperature | 0 - 5 °C | [6] |
| Reaction Time | 4.5 hours + 15 hours standing | [6] |
| Step 3: Condensation | ||
| Reactant Molar Ratio (Intermediate 2 : Propargyl Alcohol : Triethylamine) | 1 : 1.1 : 1.1 | [8] |
| Reaction Temperature | 0 - 8 °C | [6][8] |
| Reaction Time | 1.5 hours (addition) + 3-4 hours | [6][8] |
Conclusion
The synthesis of Propargite is a well-established industrial process with clearly defined steps and reaction conditions. By carefully controlling parameters such as temperature, reactant ratios, and purification methods, high yields of pure Propargite can be consistently achieved. This guide provides a foundational understanding of the core chemistry and process flow for researchers and professionals involved in the development and manufacturing of this important acaricide.
References
- 1. benchchem.com [benchchem.com]
- 2. indofil.com [indofil.com]
- 3. PROPARGITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 6. Page loading... [guidechem.com]
- 7. Propargite hapten and synthesis method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]
Propargite: A Technical Guide to its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propargite, a sulfite (B76179) ester acaricide, has been a significant tool in mite management for several decades. Developed and introduced by Uniroyal Chemical, its unique mode of action as a mitochondrial ATP synthase inhibitor provided a valuable new weapon against a range of phytophagous mites. This technical guide provides an in-depth exploration of the discovery, developmental history, chemical synthesis, mode of action, and toxicological profile of Propargite. Detailed experimental protocols for its synthesis and analysis are provided, along with a comprehensive summary of its chemical and toxicological properties.
Discovery and Developmental History
Propargite, chemically known as 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite, was first synthesized and developed by Uniroyal Chemical Company. The initial patent for Propargite was filed in 1966, and it was first registered for use in the United States in 1969.[1][2][3] Marketed under trade names such as Omite® and Comite®, it became a widely used acaricide for controlling mite populations on a variety of agricultural crops, including cotton, fruits, vegetables, and ornamentals.[1][2][3]
The development of Propargite was significant as it provided an alternative to existing acaricides, some of which were facing issues of mite resistance. Propargite's novel mode of action made it effective against mites that had developed resistance to other chemical classes. Over the years, various formulations have been developed, including emulsifiable concentrates (ECs), wettable powders (WPs), and dusts, to suit different application needs.[1][4][5]
Chemical and Physical Properties
Propargite is a viscous liquid, dark amber in color, with a faint solvent-like odor. It is practically insoluble in water but miscible with many organic solvents.
| Property | Value | Source |
| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate | [6] |
| CAS Number | 2312-35-8 | [3] |
| Molecular Formula | C₁₉H₂₆O₄S | [6] |
| Molecular Weight | 350.47 g/mol | [6] |
| Physical State | Viscous liquid | [6] |
| Color | Dark amber / Brownish-yellow | [6] |
| Water Solubility | ~0.5 - 1.9 ppm at 25°C | [6] |
| Stability | Stable under normal storage conditions; slowly reacts with water. | [6] |
| Vapor Pressure | 0.0102 (air = 1) |
Synthesis of Propargite
The industrial synthesis of Propargite is a multi-step process that begins with the reaction of 4-tert-butylphenol (B1678320) with cyclohexene (B86901) oxide. This is followed by reaction with a sulfur-containing compound and finally with propargyl alcohol.[6][7]
Experimental Protocol for Laboratory Synthesis
This protocol is a composite of methodologies described in the literature.[6][8]
Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol
-
In a 250mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100g (0.66 mol) of 4-tert-butylphenol and 75.9g (0.77 mol) of epoxycyclohexane.
-
Heat the mixture until the solids dissolve.
-
Add 0.07 mol of potassium hydroxide (B78521) and 6 mL of toluene (B28343).
-
Maintain the reaction temperature at 105-108°C for 8 hours.
-
After the reaction is complete, remove the excess epoxycyclohexane and toluene by vacuum distillation to obtain 2-(4-tert-butylphenoxy)cyclohexanol as a white solid.
Step 2: Synthesis of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate (B8482658)
-
In a 500mL four-neck flask, add 140 mL of toluene and 54.7g (0.46 mol) of sulfuryl chloride.
-
Cool the mixture in an ice-water bath.
-
Add 100g (0.40 mol) of the intermediate from Step 1 in batches while stirring.
-
Continue stirring and reacting for 4.5 hours at low temperature.
-
Allow the mixture to stand at low temperature for 15 hours.
-
Add 35 mL of dichloromethane (B109758) and remove the excess sulfuryl chloride under vacuum with nitrogen bubbling at 24-28°C to obtain a golden-yellow liquid of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate.[8]
Step 3: Synthesis of Propargite (crude)
-
In a 250mL four-neck flask, add 40 mL of toluene, 25g of triethylamine, and 11.3g (0.20 mol) of propargyl alcohol.
-
Evacuate the flask and fill it with nitrogen.
-
Cool the mixture to 0°C with stirring.
-
Begin dripping in 60.0g of the chlorosulfate intermediate from Step 2, completing the addition over 1.5 hours while maintaining the temperature between 4-8°C.
-
Continue the reaction for 3 hours at this temperature.
-
Neutralize the mixture with dilute acetic acid and triethylamine.
-
Wash the mixture with water three times until the pH is neutral.[8]
-
Remove the toluene under vacuum to obtain crude Propargite as a golden-yellow viscous liquid with a purity of >92%.[8]
Caption: Synthesis pathway of Propargite.
Mode of Action: Inhibition of Mitochondrial ATP Synthase
Propargite's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in mites.[7][9] This enzyme is crucial for cellular energy production, as it synthesizes adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) using the proton gradient generated by the electron transport chain. By inhibiting ATP synthase, Propargite disrupts the production of ATP, leading to a rapid depletion of cellular energy. This results in the cessation of vital functions such as feeding and movement, ultimately causing paralysis and death of the mite.[9] Propargite is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C acaricide.
Caption: Propargite's mode of action on mite mitochondrial ATP synthase.
Toxicology Profile
Propargite exhibits low to moderate acute toxicity to mammals via oral and dermal routes of exposure. However, it is a severe eye and skin irritant.[3]
| Toxicity Study | Species | Result | Source |
| Acute Oral LD₅₀ | Rat | 2200 - 2800 mg/kg | [3][10] |
| Acute Dermal LD₅₀ | Rabbit | >4000 mg/kg | [10] |
| Acute Inhalation LC₅₀ | Rat | >0.05 mg/L (4h) | [10] |
| Primary Eye Irritation | Rabbit | Severe Irritant | [3] |
| Primary Skin Irritation | Rabbit | Severe Irritant | [3] |
| Avian Acute Oral LD₅₀ | Mallard Duck | >4640 mg/kg | |
| Fish LC₅₀ (96h) | Rainbow Trout | 0.043 mg/L | [10] |
| Aquatic Invertebrate LC₅₀ (48h) | Daphnia magna | 0.014 mg/L | [10] |
Propargite is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) based on the occurrence of intestinal tumors in rats in a two-year feeding study.[2]
Metabolism
In mammals, Propargite is metabolized through hydrolysis of the sulfite ester linkage and subsequent hydroxylation of the tert-butyl side chain. The primary metabolites are more polar than the parent compound and are readily excreted. Studies in rats have shown that the major routes of elimination are through urine and feces.[11][12] The metabolic pathway involves the hydrolysis of the propynyl (B12738560) sulfite side chain, followed by oxidation of the tert-butyl moiety and hydroxylation of the cyclohexyl moiety.[12]
Analytical Methods for Residue Analysis
The determination of Propargite residues in environmental and agricultural samples is typically performed using gas chromatography (GC).
Experimental Protocol for Propargite Residue Analysis in Soil
This protocol is based on methods described by the U.S. EPA.[13][14]
1. Extraction
-
Weigh 50g of a soil sample into a flask.
-
Add 100 mL of a 3:1 (v/v) mixture of n-hexane and 2-propanol.
-
Shake for 1 hour on a mechanical shaker.
-
Filter the extract through anhydrous sodium sulfate (B86663) to remove water.
2. Cleanup
-
Concentrate the extract to a small volume using a rotary evaporator.
-
Pass the concentrated extract through a Florisil column for cleanup.
-
Elute the column with a mixture of diethyl ether and hexane.
3. Analysis
-
Analyze the cleaned-up extract by gas chromatography with a flame photometric detector (FPD) in sulfur mode.[13]
-
GC Conditions:
-
Column: DB-1 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
-
Injector Temperature: 210°C
-
Oven Temperature Program: Initial temperature of 60°C, ramped at 10°C/minute to a final temperature of 295°C.[14]
-
Detector Temperature: 250°C
-
-
Quantify the Propargite concentration by comparing the peak area to that of a known standard.
Caption: Workflow for Propargite residue analysis in soil.
Efficacy and Use
Propargite is effective against a wide range of mite species, including spider mites, red mites, and two-spotted mites.[15] It is used on numerous crops such as cotton, citrus, tea, beans, vegetables, and ornamentals.[15] Application is typically as a foliar spray, and its efficacy is enhanced at temperatures above 20°C.
Experimental Protocol for Mite Bioassay (Leaf-Dip Method)
This protocol is adapted from established methods for assessing acaricide efficacy.[16][17]
-
Preparation of Mite-Infested Leaf Discs:
-
Collect leaves infested with a known species of mites (e.g., Tetranychus urticae).
-
Cut leaf discs (approximately 2-3 cm in diameter) from the infested leaves.
-
Place each disc, adaxial side down, on a water-saturated cotton pad in a Petri dish.
-
-
Preparation of Propargite Solutions:
-
Prepare a stock solution of a commercial Propargite formulation (e.g., 57% EC) in distilled water containing a wetting agent (e.g., 0.01% Triton X-100).
-
Prepare a series of at least five serial dilutions of the stock solution. A control of distilled water with the wetting agent should also be prepared.
-
-
Bioassay:
-
Dip each leaf disc into a corresponding Propargite dilution or the control solution for 5 seconds.
-
Allow the discs to air dry.
-
Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.
-
Seal the Petri dishes and incubate at a controlled temperature (e.g., 25°C) and photoperiod.
-
-
Mortality Assessment:
-
After 24 to 48 hours, count the number of dead mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
-
Conclusion
Propargite has a long and significant history as an effective acaricide. Its discovery by Uniroyal Chemical provided a much-needed tool for mite control with a unique mode of action. Understanding its synthesis, mechanism of action, and toxicological properties is crucial for its continued responsible use and for the development of new, improved acaricides. The detailed protocols provided in this guide offer a practical resource for researchers and scientists working in the field of crop protection and pesticide development.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. fao.org [fao.org]
- 5. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 8. guidechem.com [guidechem.com]
- 9. Propargite Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 10. 418. Propargite (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 11. Toxicological evaluations [inchem.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. epa.gov [epa.gov]
- 15. Propargite 570 g/L, 730g/L EC Acaricide – Powerful Mite Control for Crops - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 16. benchchem.com [benchchem.com]
- 17. californiaagriculture.org [californiaagriculture.org]
Propargite CAS number and IUPAC nomenclature
An In-depth Technical Guide to Propargite: CAS Number, IUPAC Nomenclature, and Core Scientific Data
This technical guide provides a comprehensive overview of Propargite, an acaricide used in agriculture. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, analytical methods, and mechanism of action.
Chemical Identification
Propargite is a sulfite (B76179) ester and a terminal acetylenic compound.[1] It is a non-systemic acaricide with primary contact action and some additional effect through inhalation.[2]
-
IUPAC Nomenclature: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite.[1][2][3] An alternative representation is [2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite.[1]
-
Synonyms: Common trade names and synonyms include Omite, Comite, BPPS, Cyclosulfyne, and Uniroyal D014.[1][3][5]
Physicochemical Properties
Propargite is a brownish-yellow, oily, and viscous liquid.[1][7] It is practically insoluble in water but miscible with many organic solvents like acetone, benzene, and ethanol.[1][8]
| Property | Value | References |
| Physical State | Viscous liquid | [7][8] |
| Color | Dark amber / Brownish-yellow | [1][7][8] |
| Odor | Faint solvent odor | [8] |
| Density | 1.085 - 1.115 g/cm³ at 25°C | [8] |
| Water Solubility | Approximately 0.5 - 10.5 mg/L at 25°C | [1][5][8] |
| Melting Point | <25 °C | [5] |
| Flash Point | 71 °C (closed cup) | [5][6] |
| LogP (Octanol/Water Partition Coefficient) | 5.7 | [5] |
Experimental Protocols
Synthesis of Propargite
The industrial synthesis of Propargite typically involves a multi-step process. A common laboratory-scale synthesis is outlined below.[7][9]
Step 1: Synthesis of 2-(4-tert-butylphenoxy)cyclohexanol
-
React 4-tert-butylphenol (B1678320) with cyclohexene (B86901) oxide under acidic conditions to form the ether linkage.[9]
-
Alternatively, combine 4-tert-butylphenol and a slight molar excess of epoxycyclohexane in a four-neck flask. Add a catalytic amount of a base.[7]
-
Heat the mixture and then remove the solvent via vacuum distillation to yield the intermediate product, 2-(4-tert-butylphenoxy)cyclohexanol.[7]
Step 2: Sulfonation
-
The intermediate is then esterified with propargyl sulfonyl chloride in the presence of a base such as triethylamine (B128534) or pyridine.[9]
-
This reaction is typically carried out in an organic solvent like dichloromethane (B109758) or toluene (B28343) under controlled temperature and pH.[9]
Step 3: Purification
-
The crude product is purified through distillation or solvent extraction.[9]
Analytical Methods
Several analytical methods are available for the determination of Propargite residues.
Gas Chromatography (GC)
-
Principle: Propargite can be analyzed by GC with a flame photometric detector (FPD) in sulfur mode.[10]
-
Sample Preparation: An extraction with a suitable solvent like chloroform (B151607) is performed, followed by cleanup and solvent evaporation. The final residue is dissolved in hexane (B92381) for GC analysis.[10]
-
A GC-mass spectrometry (GC-MS) method has also been developed for the quantitative analysis of Propargite in liver fractions, using protein precipitation followed by liquid-liquid extraction with hexane.[11]
High-Performance Liquid Chromatography (HPLC)
-
Principle: Propargite is determined by an HPLC system with a UV detector, using an internal standard technique.[12]
-
Chromatographic Conditions:
-
An HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been validated for the determination of Propargite in surface and drinking water.[13]
Mechanism of Action and Toxicology
Propargite's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V), which disrupts cellular respiration and energy production.[9][14][15] This leads to a halt in the primary pathway for ATP synthesis.[14]
Caption: Propargite inhibits mitochondrial ATP synthase, disrupting ATP production.
Propargite is classified as a probable human carcinogen (Group B2) based on the appearance of intestinal tumors in animal studies.[1][15] It has low acute oral, dermal, and inhalation toxicity but is a severe eye and skin irritant.[8]
| Toxicity Metric | Value | Species | Reference |
| Acute Oral LD50 | 2.2 g/kg | Rat | [8] |
| Acute Dermal LD50 | 3.16 ml/kg | Rabbit | [8] |
| Acute Inhalation LC50 | > 2.5 mg/L | Rat | [8] |
| Aquatic Toxicity (LC50, 96 hr) | 0.031 ppm | Bluegill sunfish | [16] |
References
- 1. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propargite TC - HEBEN [hb-p.com]
- 3. CAS No.2312-35-8,Propargite Suppliers,MSDS download [lookchem.com]
- 4. Propargite [webbook.nist.gov]
- 5. Propargite | 2312-35-8 [chemicalbook.com]
- 6. Propargite PESTANAL , analytical standard, technical mixture 2312-35-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. ppqs.gov.in [ppqs.gov.in]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Propargite's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargite, an organosulfite acaricide, is widely used in agriculture to control mite infestations on various crops. Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[1][2][3] While effective against target pests, the non-specific nature of this mechanism raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Propargite in non-target species, including mammals, birds, aquatic organisms, and bees. It summarizes key toxicological endpoints, details experimental methodologies for toxicity assessment, and illustrates the underlying signaling pathways affected by Propargite exposure. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.
Mammalian Toxicity
Propargite exhibits low to moderate acute oral and dermal toxicity in mammals.[4] The primary toxicological effects observed are related to local irritation at the site of contact.[5] However, systemic effects, such as reductions in body weight and food consumption, have been noted across various routes of exposure.[5]
Acute and Subchronic Toxicity
Studies in rats have shown that high doses of Propargite can lead to reduced food consumption and body-weight gain.[6] In a 90-day dietary study, the No-Observed-Adverse-Effect-Level (NOAEL) was established based on these effects.[6] Dermal exposure in rabbits has been shown to cause skin irritation, and at higher doses, systemic effects such as changes in hematological and clinical chemistry values have been observed.[5]
Chronic Toxicity and Carcinogenicity
Long-term exposure to Propargite in rats has been associated with reduced body weights and food consumption.[5] The U.S. Environmental Protection Agency (EPA) has classified Propargite as a Group B2, probable human carcinogen, based on the occurrence of rare intestinal tumors in rats in one study.[7] However, other studies in mice and another strain of rats did not show evidence of carcinogenicity.[7] Propargite is not considered to be genotoxic.[4][6]
Reproductive and Developmental Toxicity
Developmental toxicity studies in rats and rabbits have shown that fetal effects, such as delayed ossification, generally occur at dose levels that also cause maternal toxicity.[5] There is no evidence to suggest that Propargite has a significant impact on reproductive parameters.[4] A two-generation reproduction study in rats identified a NOAEL based on reduced body-weight gain in parental animals and pups.[6][8]
Table 1: Mammalian Toxicity of Propargite
| Species | Exposure Route | Toxicity Endpoint | Value | Reference |
| Rat | Oral | LD50 | 2200 mg/kg | [9] |
| Rabbit | Dermal | LD50 | 3160 mg/kg | [9] |
| Rat | Inhalation | LC50 | >2.5 mg/L | [9] |
| Rat | Dietary (90-day) | NOAEL | 5 mg/kg bw/day | [6] |
| Rat | Dietary (2-year) | NOAEL | 3.8 mg/kg/day | [5] |
| Rabbit | Dermal (21-day) | Systemic NOAEL | 100 mg/kg bw/day | [6] |
| Rat | 2-Generation Reproduction | NOAEL | 4 mg/kg bw/day | [6][8] |
| Rabbit | Developmental | Maternal NOAEL | 2 mg/kg/day | [9] |
| Rabbit | Developmental | Developmental NOAEL | 2 mg/kg/day | [9] |
Avian Toxicity
Propargite is considered to be practically non-toxic to birds on an acute oral basis and slightly toxic on a sub-acute dietary basis.[1]
Acute and Sub-acute Dietary Toxicity
Acute oral toxicity studies with Mallard ducks and Bobwhite quail have demonstrated high LD50 values, indicating low acute toxicity.[9] Similarly, sub-acute dietary studies have shown high LC50 values.[9]
Chronic and Reproductive Toxicity
Chronic exposure studies in birds have indicated potential effects on the bodyweight of the F1 generation.[1]
Table 2: Avian Toxicity of Propargite
| Species | Toxicity Endpoint | Value | Reference |
| Mallard Duck | Acute Oral LD50 | >4640 mg/kg | [9] |
| Bobwhite Quail | Acute Oral LD50 | 3401 mg/kg | [9] |
| Mallard Duck | 5-day Dietary LC50 | >4640 ppm | [9] |
| Bobwhite Quail | 5-day Dietary LC50 | >4640 ppm | [9] |
Aquatic Toxicity
Propargite is classified as highly to very highly toxic to freshwater and estuarine/marine fish and aquatic invertebrates.[1] It is considered practically non-toxic to aquatic plants.[1]
Fish Toxicity
Acute toxicity studies have shown low LC50 values for both coldwater and warmwater fish species, indicating high toxicity.[9] Chronic exposure can lead to reductions in survival and wet weight in freshwater fish.[1]
Aquatic Invertebrate Toxicity
Propargite is very highly toxic to freshwater aquatic invertebrates.[9] Chronic exposure can result in reduced length and reproductive effects.[1]
Table 3: Aquatic Toxicity of Propargite
| Species | Toxicity Endpoint | Value (µg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 118 | [9][10] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 167 | [9] |
| Daphnia magna | 48-hr EC50 | 92 | [9] |
| Daphnia magna | Chronic (21-day) | NOEC | 9 - 14 |
Honeybee and Other Non-Target Arthropod Toxicity
Propargite is considered practically non-toxic to honeybees on an acute contact basis.[1] However, chronic exposure has been shown to cause significant effects.
Honeybee Toxicity
While the acute contact toxicity is low, 10-day chronic exposure studies have revealed mortality and reduced food consumption in adult worker honeybees.[1]
Table 4: Honeybee Toxicity of Propargite
| Exposure Route | Toxicity Endpoint | Value (µ g/bee ) | Reference |
| Acute Contact | LD50 | >100 | [11] |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments cited in this guide, based on internationally recognized guidelines.
Mammalian Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Principle: This method is designed to assess the acute oral toxicity of a substance using a stepwise procedure with a small number of animals. It aims to identify a dose that causes evident toxicity without causing mortality, allowing for classification of the substance's toxicity.[12][13]
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[12] Animals are fasted prior to dosing.[14][15]
-
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[14][16] The animal is observed for signs of toxicity.
-
Main Study: Groups of animals (typically 5 per group) are dosed at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[12][16] The starting dose is determined by the sighting study.
-
The substance is administered as a single oral dose via gavage.[14]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14][15]
-
A gross necropsy is performed on all animals at the end of the study.[12]
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.
Avian Sub-acute Dietary Toxicity Test (OECD 205)
-
Principle: This test evaluates the toxicity of a substance when administered to birds in their diet over a 5-day period.[17][18]
-
Test Animals: Young, healthy birds from a species such as Mallard duck or Bobwhite quail are used.[19]
-
Procedure:
-
Birds are divided into control and treatment groups (at least 10 birds per group).[17]
-
The test substance is mixed into the diet at various concentrations.
-
Birds are fed the treated diet for 5 consecutive days, followed by a 3-day observation period on a normal diet.[17]
-
Observations include mortality, signs of toxicity, body weight, and food consumption.[17]
-
-
Endpoint: The median lethal concentration (LC50) is calculated, which is the concentration of the test substance in the diet that is lethal to 50% of the test birds.[19]
Fish Acute Toxicity Test (OECD 203)
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[20][21][22]
-
Test Animals: A recommended fish species, such as Rainbow trout or Zebra-fish, is used.[20][22]
-
Procedure:
-
Endpoint: The 96-hour LC50 value and its 95% confidence limits are calculated.[24]
Honeybee Acute Contact Toxicity Test (OECD 214)
-
Principle: This laboratory test assesses the acute contact toxicity of a chemical to adult worker honeybees.[5][11][25]
-
Test Animals: Adult worker honeybees (Apis mellifera) are used.[26]
-
Procedure:
-
Bees are anesthetized and the test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of each bee.[4]
-
A range of doses is tested, with multiple replicates per dose.[26]
-
Mortality and any sublethal effects are observed at 4, 24, 48, and if necessary, up to 96 hours after application.[11][26]
-
-
Endpoint: The median lethal dose (LD50) is determined, which is the dose of the test substance that is lethal to 50% of the test bees.[5]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Propargite is the inhibition of mitochondrial ATP synthase , a key enzyme in cellular respiration.[1][2][3] This enzyme, also known as Complex V of the electron transport chain, is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[27]
Inhibition of ATP Synthase
Propargite binds to the ATP synthase enzyme, disrupting its function.[3] This inhibition prevents the conversion of adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) into ATP.[27] The disruption of this process has significant downstream consequences for the cell.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 3. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 4. content.fera.co.uk [content.fera.co.uk]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Toxicological evaluations [inchem.org]
- 7. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. eurofins.com.au [eurofins.com.au]
- 22. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. scribd.com [scribd.com]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. oecd.org [oecd.org]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Propargite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargite (B33192), chemically known as 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite (B76179), is a widely used acaricide and miticide for the control of mites on a variety of agricultural crops.[1] Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of propargite, detailed experimental protocols for its study, and quantitative data on its persistence in various environmental compartments.
Abiotic Degradation
Propargite is susceptible to degradation in the environment through abiotic processes, primarily hydrolysis and photolysis.
Hydrolysis
The hydrolysis of propargite is highly dependent on the pH of the surrounding medium. The primary degradation pathway involves the cleavage of the sulfite ester bond, leading to the formation of 2-(4-tert-butylphenoxy)cyclohexanol (TBPC) and propargyl alcohol.[2][3]
Table 1: Hydrolysis Half-life of Propargite at Various pH Levels
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | 50 | Stable (preliminary test invalid due to variability) | [4] |
| 5 | 25 | 120 - 720 | [5] |
| 7 | 25 | 48 - 78 | [5] |
| 9 | 25 | 2 - 3 | [5] |
| 7 | 40 | Not specified | [4] |
| 9 | 40 | Not specified | [4] |
Photolysis
Propargite can undergo photodegradation in both water and soil environments when exposed to sunlight.
-
Aqueous Photolysis: In aqueous solutions, propargite is susceptible to photolytic degradation. The dissipation half-time (DT50) for aqueous photolysis in a pH 5 solution has been reported to be 6 days.[6]
-
Soil Photolysis: On soil surfaces, the photolytic half-life of propargite has been calculated to be approximately 31 to 38 days under continuous simulated sunlight. The major photoproduct identified in these studies is TBPC.[5]
Biotic Degradation
The biodegradation of propargite is a key process in its environmental dissipation, occurring in soil and aquatic systems through the action of microorganisms.
Aerobic and Anaerobic Degradation
Propargite degrades under both aerobic and anaerobic conditions, although the rates and pathways can differ.
-
Aerobic Soil Metabolism: In aerobic soil environments, propargite is moderately persistent.
-
Anaerobic Soil Metabolism: Under anaerobic conditions, the degradation of propargite also occurs, with TBPC being a major product. One study reported a 50% degradation time of 65 days in anaerobic sandy loam soil.[5]
-
Water-Sediment Systems: In water-sediment systems, the dissipation half-time (DT50) of propargite has been observed to be in the range of 18.3 to 22.5 days.[6] Another study calculated the half-life in a hydrosoil system to be 38 days.[5]
Microbial Degradation Pathways
Microorganisms, particularly bacteria, play a significant role in the breakdown of propargite. Studies have shown that strains of Pseudomonas putida, isolated from tea rhizosphere, are capable of degrading propargite in vitro.[7] The degradation process likely involves enzymatic reactions, primarily mediated by hydrolases and oxidoreductases.[8][9][10] These enzymes can cleave the ester and ether linkages within the propargite molecule.[9][10]
The proposed initial steps in the microbial degradation of propargite involve the hydrolysis of the sulfite ester, similar to abiotic hydrolysis, yielding TBPC and propargyl alcohol. Further degradation of these intermediates can then occur.
Table 2: Summary of Propargite Degradation Half-lives (DT50) in Various Environmental Compartments
| Degradation Process | Environmental Compartment | Conditions | Half-life (days) | Reference |
| Hydrolysis | Water | pH 5 | 120 - 720 | [5] |
| Hydrolysis | Water | pH 7 | 48 - 78 | [5] |
| Hydrolysis | Water | pH 9 | 2 - 3 | [5] |
| Aqueous Photolysis | Water | pH 5 | 6 | [6] |
| Soil Photolysis | Sandy Loam Soil | Simulated Sunlight | 31 - 38 | [5] |
| Biodegradation | Water-Sediment System | Aerobic | 18.3 - 22.5 | [6] |
| Biodegradation | Hydrosoil System | Not specified | 38 | [5] |
| Biodegradation | Anaerobic Sandy Loam Soil | Anaerobic | 65 | [5] |
Degradation Products
The primary and consistently identified degradation product of propargite in both abiotic and biotic pathways is 2-(4-tert-butylphenoxy)cyclohexanol (TBPC) .[5][6] Other potential degradation products include propargyl alcohol , 4-tert-butylphenol , and a glycol ether .[6] The environmental fate of these degradation products is also a critical consideration, as TBPC has been classified as very mobile in soil.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of propargite's environmental fate. The following sections outline key experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (Following OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of propargite as a function of pH.[11][12]
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of propargite (either non-labeled or radiolabeled) to the buffer solutions. The concentration should not exceed half of its water solubility.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for more detailed studies).
-
Sampling: At appropriate time intervals, collect samples from each buffer solution.
-
Analysis: Analyze the samples for the concentration of propargite and its hydrolysis products using a validated analytical method, such as HPLC or GC-MS.
-
Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.
Aqueous Photolysis Study (Following OECD Guideline 316)
This study evaluates the degradation of propargite in water due to direct photolysis.[13][14]
-
Test Solution Preparation: Prepare a sterile, buffered aqueous solution of propargite.
-
Light Source: Use a light source that simulates natural sunlight, such as a filtered xenon arc lamp, with a spectral distribution of 290 to 800 nm.[13]
-
Irradiation: Irradiate the test solutions in quartz glass vessels at a constant temperature (e.g., 25°C).[13]
-
Dark Controls: Simultaneously incubate identical samples in the dark to differentiate between photolytic and other degradation processes.
-
Sampling: Collect samples from both irradiated and dark control vessels at various time points.
-
Analysis: Quantify the concentration of propargite and its photoproducts in the samples.
-
Data Analysis: Calculate the photolysis rate constant, half-life, and quantum yield.
Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)
This study assesses the rate and pathway of propargite degradation in soil under both aerobic and anaerobic conditions.[15][16][17]
-
Soil Selection and Preparation: Select and characterize relevant soil types. Adjust the soil moisture content to an optimal level for microbial activity.
-
Test Substance Application: Apply radiolabeled propargite to the soil samples at a concentration corresponding to the maximum recommended application rate.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark in a flow-through system that allows for the continuous supply of air and trapping of volatile compounds like CO2.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging with an inert gas like nitrogen.
-
-
Sampling: At selected intervals, collect soil samples from the incubation vessels.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for propargite and its transformation products using techniques like HPLC and LSC. Analyze the volatile traps for mineralized products.
-
Data Analysis: Determine the degradation half-life (DT50) and the formation and decline of major metabolites. Construct a degradation pathway.
Water-Sediment Study (Following OECD Guideline 308)
This study evaluates the transformation of propargite in aquatic sediment systems.[18][19][20]
-
System Setup: Create aquatic sediment systems in glass vessels with a layer of sediment and an overlying water phase.
-
Test Substance Application: Apply radiolabeled propargite to the water phase.
-
Incubation: Incubate the systems in the dark at a constant temperature, with the water phase either kept aerobic or made anaerobic.
-
Sampling: At various time points, separate and sample the water and sediment phases.
-
Extraction and Analysis: Analyze the water samples directly. Extract the sediment samples and analyze the extracts for propargite and its degradation products.
-
Data Analysis: Determine the dissipation half-life in the total system and the distribution and transformation of the test substance between the water and sediment phases.
Analytical Methods for Residue Analysis
Accurate quantification of propargite and its degradation products is critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of propargite and TBPC in soil.[21]
-
Extraction: Soil samples are typically extracted with a solvent like acetone.[22]
-
Cleanup: The extract may require a cleanup step to remove interfering substances.
-
Analysis: The final extract is analyzed by GC-MS, often using a flame photometric detector in sulfur mode for propargite and a flame ionization detector for TBPC.[22]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the analysis of propargite in water and various agricultural commodities.[11][20]
-
Analysis of Propargyl Alcohol: Specific methods are required for the analysis of the volatile degradation product, propargyl alcohol. This can involve derivatization followed by GC analysis with an electron capture detector or direct analysis by GC-FID.[21][22]
Visualizations
Propargite Degradation Pathway
Caption: General degradation pathways of Propargite.
Experimental Workflow for Soil Metabolism Study
Caption: Workflow for a soil metabolism study.
Analytical Workflow for Propargite in Soil
Caption: Analytical workflow for Propargite in soil.
Conclusion
The environmental fate of propargite is governed by a combination of abiotic and biotic processes. Hydrolysis is a significant degradation pathway, particularly under neutral to alkaline conditions. Photolysis also contributes to its breakdown in the presence of sunlight. Microbial degradation, facilitated by bacteria such as Pseudomonas putida, plays a crucial role in the ultimate mineralization of propargite in soil and water-sediment systems. The primary degradation product, TBPC, is more mobile than the parent compound and its fate requires further consideration in environmental risk assessments. The experimental protocols and analytical methods outlined in this guide provide a framework for the robust evaluation of propargite's environmental persistence and transformation.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fao.org [fao.org]
- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biodegradation of propargite by Pseudomonas putida, isolated from tea rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Contaminant Biodegradation by Oxidoreductase Enzymes in Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 14. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. Biotransformation of Chemicals at the Water–Sediment Interface—Toward a Robust Simulation Study Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. osha.gov [osha.gov]
- 22. Propargyl alcohol - AIR analysis - Analytice [analytice.com]
Propargite's Assault on the Cellular Powerhouse: An In-depth Technical Guide to its Mode of Action on the Mitochondrial Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Executive Summary
Propargite (B33192), a sulfite (B76179) ester acaricide, has long been a tool in the agricultural sector for the management of phytophagous mites. Its efficacy stems from a targeted disruption of the mite's energy metabolism. The primary molecular target of propargite is the mitochondrial F₁F₀-ATP synthase, also known as Complex V of the electron transport chain. By inhibiting this crucial enzyme, propargite effectively halts the production of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. This comprehensive guide delves into the intricate details of propargite's mode of action, presenting quantitative data on its effects, detailing the experimental protocols used to elucidate its mechanism, and providing visual representations of the involved biochemical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The cornerstone of propargite's acaricidal activity is its potent and specific inhibition of mitochondrial ATP synthase.[1][2][3] This enzyme, located in the inner mitochondrial membrane, plays a pivotal role in oxidative phosphorylation. It harnesses the proton motive force, an electrochemical gradient generated by the electron transport chain, to drive the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).
Propargite's interference with ATP synthase disrupts this vital process, leading to a cascade of cellular dysfunctions. The cessation of ATP synthesis cripples numerous energy-dependent cellular activities, including muscle contraction, nerve impulse propagation, and maintenance of ionic gradients. Ultimately, this energy crisis results in the paralysis and death of the mite.[1] While the precise binding site of propargite on the ATP synthase complex is not yet fully elucidated, its inhibitory effect is well-documented.[1]
Quantitative Data on Propargite's Efficacy
The biological impact of propargite has been quantified in various studies. The following tables summarize key data regarding its toxicity and inhibitory concentrations.
| Parameter | Organism/Cell Line | Value | Reference |
| LC₅₀ (Lethal Concentration, 50%) | Tetranychus urticae (Two-spotted spider mite) - Susceptible Strain | 1.23 mg/L | [1] |
| LC₅₀ (Lethal Concentration, 50%) | Tetranychus urticae (Two-spotted spider mite) - Resistant Strain | 25.84 mg/L | [1] |
| IC₅₀ (Inhibitory Concentration, 50%) | MIN6 (murine pancreatic beta-cell line) - for cell death | 1 µM | [4] |
Table 1: Toxicity and Inhibitory Concentrations of Propargite.
Signaling Pathways and Logical Relationships
The interaction of propargite with the mitochondrial electron transport chain can be visualized as a direct inhibition of the final step of oxidative phosphorylation.
Caption: Propargite's inhibitory action on the mitochondrial electron transport chain.
Experimental Protocols
The elucidation of propargite's mode of action relies on a suite of established biochemical and toxicological assays. Below are detailed methodologies for key experiments.
Mitochondrial ATP Synthase Activity Assay (Spectrophotometric)
This assay measures the hydrolytic (ATPase) activity of ATP synthase, which is often used as a proxy for its synthetic activity.
a. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., mite homogenate, rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
b. ATPase Activity Measurement:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 8.0), an ATP regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase), lactate (B86563) dehydrogenase, and NADH.
-
Add a known amount of mitochondrial protein to a cuvette containing the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, coupled to the hydrolysis of ATP.
-
To determine the specific inhibition by propargite, pre-incubate the mitochondria with varying concentrations of propargite before adding ATP.
-
A known ATP synthase inhibitor, such as oligomycin, should be used as a positive control.
Oxygen Consumption Rate (OCR) Measurement
This assay directly measures the effect of propargite on mitochondrial respiration.
a. Cell Preparation:
-
Seed cells (e.g., insect cell lines or primary cells) in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).
-
Allow cells to attach and grow to a desired confluency.
b. Assay Procedure:
-
Replace the growth medium with assay medium (low-buffered, serum-free medium) and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with solutions of propargite and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Place the microplate in an extracellular flux analyzer.
-
The instrument will sequentially inject the compounds and measure the oxygen consumption rate in real-time.
-
The data will reveal the effect of propargite on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental and Logical Workflows
The process of characterizing the mitochondrial toxicity of a compound like propargite follows a logical progression from initial screening to detailed mechanistic studies.
Caption: A typical experimental workflow for investigating mitochondrial toxicants.
Conclusion
Propargite's mode of action is a clear example of targeted disruption of a fundamental metabolic pathway. Its inhibition of mitochondrial ATP synthase leads to a rapid depletion of cellular energy, ultimately causing the death of the target mite. The experimental protocols and data presented in this guide provide a framework for understanding and investigating the effects of such compounds on the mitochondrial electron transport chain. This knowledge is not only crucial for the responsible use of existing pesticides but also for the development of novel, more selective, and safer alternatives in the future.
References
Spectral Analysis of Propargite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of Propargite, a widely used acaricide. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, this document serves as a crucial resource for identification, quantification, and structural elucidation of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of Propargite.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated) and ¹³C NMR Spectral Data
Table 1: NMR Spectral Data for Propargite
| ¹H NMR (Estimated) | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| 7.10 - 7.30 (m, 2H) | Ar-H |
| 6.80 - 6.95 (m, 2H) | Ar-H |
| 4.50 - 4.70 (m, 3H) | O-CH (cyclohexyl) & O-CH₂ (propargyl) |
| 4.10 - 4.30 (m, 1H) | O-CH (cyclohexyl) |
| 2.50 (t, 1H) | ≡C-H |
| 1.20 - 2.20 (m, 8H) | Cyclohexyl-CH₂ |
| 1.30 (s, 9H) | -C(CH₃)₃ |
Note: ¹H NMR data is estimated based on the reported values for 2-(3-chlorophenoxy)cyclohexyl prop-2-yn-1-yl sulfite (B76179) (a structural analogue of Propargite). Actual experimental values may vary.[1]
Infrared (IR) Spectroscopy
The IR spectrum of Propargite exhibits characteristic absorption bands corresponding to its principal functional groups.
Table 2: Key IR Absorption Bands for Propargite
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch (alkyne) |
| 1610, 1510 | Medium | C=C stretch (aromatic ring) |
| 1240 | Strong | S=O stretch (sulfite) |
| 1160 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Propargite results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions that provide structural information.
Table 3: Key Mass Spectrometry Data for Propargite
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 350 | Base Peak | [M]⁺ (Molecular Ion) |
| 335 | High | [M - CH₃]⁺ |
| 173 | High | [C₁₀H₁₃O₂]⁺ |
| 135 | High | [C₁₀H₁₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of Propargite, based on standard methodologies for pesticide analysis.
NMR Spectroscopy
-
Sample Preparation: A solution of Propargite (10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL). The solution is filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Data is acquired over a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used. Data is acquired over a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation: As Propargite is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is suitable. A small drop of the neat sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film of the sample can be prepared between two KBr plates.
-
Instrumentation: An FTIR spectrometer is used for analysis.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of Propargite is prepared in a volatile organic solvent (e.g., ethyl acetate (B1210297) or hexane) suitable for gas chromatography.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-450.
-
Visualizations
Workflow for Spectral Analysis of Propargite
Proposed Fragmentation Pathway of Propargite in Mass Spectrometry
References
Propargite Solubility: A Technical Guide for Researchers
An in-depth examination of the solubility of the acaricide propargite (B33192) in aqueous and organic media, providing key data, experimental methodologies, and procedural workflows for scientific professionals.
Propargite (2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulfite) is a widely used acaricide effective against a variety of mites on agricultural crops.[1] A comprehensive understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals in designing effective formulations, conducting toxicological studies, and assessing its environmental fate. This technical guide provides a detailed overview of propargite's solubility in water and a range of organic solvents, outlines standard experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Core Data: Solubility of Propargite
The solubility of propargite exhibits significant variation between aqueous and organic environments, a critical factor in its application and behavior.
Solubility in Water
Propargite is characterized by its low solubility in water.[2] The reported values for its aqueous solubility vary, which may be attributable to differences in experimental conditions such as temperature and pH. For instance, at 25°C, reported solubility values include 0.215 mg/L and approximately 0.5 ppm (mg/L).[3][4] Other sources indicate a solubility of 10.5 mg/L, while another reports a value as high as 632 mg/L, though the conditions for the latter are not specified.[3][5] The pH of the aqueous medium also influences propargite's stability and, consequently, its measured solubility, with hydrolysis rates increasing with pH.[6]
Table 1: Quantitative Solubility of Propargite in Water
| Temperature (°C) | pH | Solubility |
| 25 | Not Specified | ~0.5 mg/L[4] |
| 25 | Not Specified | 0.215 mg/L[3] |
| 20 | 7 | 0.215 mg/L[7] |
| Not Specified | Not Specified | 10.5 mg/L[3][8] |
| 25 | Not Specified | 632 mg/L[5] |
Solubility in Organic Solvents
In contrast to its limited aqueous solubility, propargite is readily soluble in a wide array of organic solvents.[4] It has been reported as "fully miscible" or "miscible" with solvents such as hexane, toluene, dichloromethane, methanol, and acetone.[3][9] Other sources describe it as "easily soluble" in acetone, methanol, ethanol, and benzene.[10] This high solubility in organic solvents is a key characteristic for its formulation into emulsifiable concentrates for agricultural use.[7]
Table 2: Qualitative and Quantitative Solubility of Propargite in Organic Solvents
| Solvent | Solubility |
| Acetone | Fully miscible[3] |
| Benzene | Easily soluble[10] |
| Dichloromethane | Fully miscible[3] |
| Ethanol | Easily soluble[10] |
| Hexane | Fully miscible[3] |
| Methanol | Fully miscible[3] |
| Toluene | Fully miscible[3] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for generating reliable and comparable data.
Water Solubility Determination (Based on OECD Test Guideline 105)
For determining the water solubility of substances like propargite, the OECD Test Guideline 105 offers two primary methods: the Flask Method and the Column Elution Method.[11] The choice of method depends on the expected solubility of the substance.
Flask Method: This method is suitable for substances with a water solubility greater than 10 mg/L.[12][13]
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[11]
-
Sample Preparation: An excess amount of the test substance (propargite) is added to a flask containing purified water.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. This can take several hours to days.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of propargite in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Column Elution Method: This method is preferred for substances with a water solubility of less than 10 mg/L.[12][13]
-
Column Preparation: A column is packed with an inert carrier material coated with the test substance.
-
Elution: Water is passed through the column at a slow, constant rate.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of the test substance in each fraction is determined.
-
Solubility Determination: The solubility is determined from the plateau of the concentration curve.
Organic Solvent Solubility Determination (General Protocol)
A general method for determining the solubility of a substance in an organic solvent involves the following steps:
-
Sample Preparation: A known mass of the test substance is placed in a sealable container, such as a vial or flask.
-
Solvent Addition: A measured volume of the organic solvent is added to the container.
-
Dissolution: The mixture is agitated at a constant temperature until the substance is completely dissolved. If the substance does not fully dissolve, additional solvent is added in known increments until complete dissolution is observed.
-
Equilibration and Observation: The solution is allowed to equilibrate, and it is visually inspected to ensure no solid particles remain.
-
Quantification: The solubility is calculated based on the mass of the solute and the volume of the solvent required for complete dissolution. For highly soluble or miscible substances, a qualitative assessment may be sufficient.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the solubility determination methods.
Caption: Water Solubility Determination by the Flask Method.
Caption: General Workflow for Determining Solubility in an Organic Solvent.
References
- 1. oecd.org [oecd.org]
- 2. agriscigroup.us [agriscigroup.us]
- 3. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. indofil.com [indofil.com]
- 6. fao.org [fao.org]
- 7. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 8. PROPARGITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. indofil.com [indofil.com]
- 10. Propargite Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. filab.fr [filab.fr]
Methodological & Application
Application Note: Determination of Propargite Residues Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of the acaricide Propargite (B33192) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Propargite, a widely used pesticide, requires sensitive and specific analytical methods for monitoring its residue levels in environmental and biological samples to ensure regulatory compliance and assess potential exposure.[1] This document outlines comprehensive procedures for sample preparation from diverse matrices such as soil, biological tissues, and agricultural products, followed by optimized GC-MS instrumental analysis. The presented methodologies are designed to deliver high accuracy, precision, and robustness for Propargite quantification.
Introduction
Propargite, chemically known as 2-(p-tert-butylphenoxy)cyclohexyl 2-propynyl sulfite, is an effective acaricide used to control mites on a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Propargite in food and environmental samples. Consequently, the development of reliable and validated analytical methods for its determination is of paramount importance. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile compounds like Propargite, making it the technique of choice for residue analysis. This note details a robust GC-MS method suitable for metabolism studies and contamination assessment.[2][3]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix being analyzed. Below are protocols for soil, liver tissue, and green jujubes.
1.1. Soil Matrix [4]
-
Extraction:
-
Weigh a representative sample of soil into a centrifuge tube.
-
Add 25 mL of acetonitrile (B52724) to the sample.
-
Vortex the mixture for 30 seconds, followed by sonication for 10 minutes.
-
Centrifuge the sample at 5,000-6,000 rpm for approximately 10 minutes.
-
Decant the supernatant into a separate 50 mL centrifuge tube. Repeat the extraction process on the soil pellet.
-
Combine the supernatants and evaporate the volume to 5 mL using an N-EVAP evaporator with a water bath at approximately 50°C.
-
Transfer the concentrated extract to a 15 mL polypropylene (B1209903) centrifuge tube. Rinse the 50 mL tube with 0.5 mL of acetonitrile and add it to the 15 mL tube.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate volume of hexane (B92381) to the acetonitrile extract.
-
Vortex vigorously to partition the analytes into the hexane layer.
-
Transfer the upper hexane phase to a new 15 mL polypropylene centrifuge tube.
-
Repeat the hexane extraction and combine the hexane phases.
-
Add internal standards to the combined hexane extract.
-
For samples with expected low concentrations (at the Limit of Quantification - LOQ), reduce the hexane extract to 1 mL under a stream of nitrogen. For samples with higher concentrations, adjust the final volume to 10 mL with hexane.
-
-
Protein Precipitation and LLE:
1.3. Green Jujubes [5]
-
Extraction:
-
Homogenize a representative sample of green jujubes.
-
Extract the homogenized sample with acetonitrile.
-
Add NaCl to separate the organic phase from the aqueous phase.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the acetonitrile extract through a carbon/NH2 cartridge for purification.
-
Elute the target analytes with a mixture of acetonitrile and toluene (B28343) (3:1, v/v).
-
The eluate is then concentrated and ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 5890 or similar |
| Column | J&W DB-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness[4] or SLB-5MS, 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 210°C to 260°C[4][5] |
| Injection Volume | 1-2 µL[4] |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60°C, ramp at 10°C/minute to a final temperature of 295°C[4] |
| Carrier Gas | Helium or Hydrogen |
| Mass Spectrometer | Agilent 5972 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM)[2][3][4] or Multiple Reaction Monitoring (MRM) for tandem MS[5] |
Quantitative Data Summary
The performance of the GC-MS method for Propargite analysis is summarized in the tables below, showcasing data from various studies.
Table 1: Method Performance in Soil Matrix [4]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Fortification Levels | 0.01 mg/kg (LOQ) and 0.10 mg/kg (10xLOQ) |
| Mean Recoveries | 70-120% |
| Relative Standard Deviations (RSDs) | ≤20% |
Table 2: Method Performance in Liver Fractions [2][3]
| Parameter | Value |
| Linearity Range | 0.1 to 25 µM |
| Determination Coefficient (R²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM (equivalent to 876.2 µg/kg)[2][3] |
| Extraction Recovery | >93% |
| Intra- and Inter-day Accuracy | 88.4 to 102.9% |
| Imprecision (RSD) | 1.1 to 6.7% |
Table 3: Method Performance in Green Jujubes [5]
| Parameter | Value |
| Spiking Levels | 0.01 mg/kg to 0.50 mg/kg |
| Average Recoveries | 75.8% to 103.6% |
| Relative Standard Deviations (RSDs) | 1.7% - 9.3% |
| Linearity Range | 0.01-0.50 mg/kg |
| Determination Coefficient (R²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Experimental Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Propargite
Introduction
Propargite is a widely used non-systemic acaricide and miticide for the control of various mites on a range of agricultural commodities. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Propargite in food and environmental samples. Consequently, robust and reliable analytical methods are essential for monitoring its presence and ensuring compliance with these regulations. High-performance liquid chromatography (HPLC) is a powerful and versatile technique extensively employed for the determination of Propargite residues. This application note provides a comprehensive overview of various HPLC methods for Propargite analysis, including detailed protocols and performance data.
Principle of HPLC for Propargite Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For Propargite analysis, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water). Propargite, being a relatively nonpolar compound, is retained by the stationary phase. By manipulating the composition of the mobile phase, the retention of Propargite can be controlled, allowing for its separation from other matrix components. Detection is typically achieved using a UV detector, Diode Array Detector (DAD), or a Mass Spectrometer (MS).
Data Presentation: Comparison of HPLC Methods
The following tables summarize the operational parameters and performance data for various reported HPLC methods for Propargite analysis.
Table 1: Chromatographic Conditions for Propargite Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters µ Bondapak/ C18 (25cm x 4.0 mm i.d.)[1] | Zorbax Rx C18 (25 cm x 4.6 mm i.d., 5µm)[2] | RP C-18 (250 x 4.6mm)[3] | Phenomenex Gemini 3 µ C18 110 (2.0 mm x 50 mm, 3 µ)[4] |
| Mobile Phase | Methanol : Water (85:15, v/v)[1] | Acetonitrile : Water (75:25, v/v)[2] | Methanol : Water (9:1, v/v)[3] | A: 10 mM ammonium (B1175870) acetate (B1210297) in waterB: 10 mM ammonium acetate in methanol (Gradient)[4] |
| Flow Rate | 1.5 ml / min[1] | 1.50 ml/min[2] | 1 ml / min[3] | Not Specified |
| Detector | UV[1] | Diode Array Detector (DAD)[2] | UV-Vis[3] | Tandem Mass Spectrometer (MS/MS)[4] |
| Wavelength | 225 nm[1] | Not Specified | 220 nm[3] | N/A |
| Injection Volume | 20 µl[1] | 10 µL[2] | Not Specified | 12 µL[4] |
| Column Temp. | Ambient[1] | 40°C[2] | Not Specified | 55°C[4] |
| Retention Time | Not Specified | Not Specified | 5.25 min[3] | ca. 5.0 minutes[4] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 (Tea Matrix) | Method 2 (Okra & Brinjal) | Method 3 (Water Matrix) |
| Linearity Range | 0.10 – 5.0 µg/mL[2] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.9996[2] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.1 µg/mL[2] | 0.03 mg/kg[3] | 0.002 µg/L (drinking water), 0.003 µg/L (surface water)[4] |
| Limit of Quantification (LOQ) | Not Specified | 0.1 mg/kg[3] | 0.01 µg/L[4] |
| Recovery | 98.10% at 1.0024 mg/kg fortification[2] | 85.2 - 88.7% at 0.1, 0.5, and 1.0 mg/kg fortification[3] | 92 - 97% at 0.01 and 0.1 µg/L fortification[4] |
| Precision (RSD) | Not Specified | Not Specified | 7.5 - 10.4%[4] |
Experimental Protocols
The following are detailed methodologies for sample preparation and HPLC analysis based on the cited literature.
Protocol 1: Analysis of Propargite in Tea[2]
1. Sample Preparation: Extraction and Clean-up
-
Weigh 10 g of a homogenized black tea sample into a flask.
-
Add 5 mL of double-distilled water to hydrate (B1144303) the sample.
-
Extract the sample three times with 100 mL of a 1:1 (v/v) mixture of isopropyl alcohol and hexane (B92381) by shaking for two hours on a mechanical shaker.
-
Filter the contents and wash the residue with 80 mL of the isopropyl alcohol:hexane mixture.
-
Transfer the combined filtrate to a 500 mL separating funnel.
-
Add 125 mL of a saturated sodium chloride solution and shake vigorously.
-
Allow the layers to separate and collect the upper hexane layer after passing it through anhydrous sodium sulfate (B86663).
-
Repeat the partitioning of the aqueous layer twice more with 50 mL of hexane.
-
Combine all hexane extracts and concentrate using a rotary vacuum evaporator at 60°C.
-
Dissolve the residue in hexane and load it onto a Florisil column (10g, 100% activated) topped with anhydrous sodium sulfate.
-
Wash the column with 50 mL of hexane to remove co-extractives (discard the wash).
-
Elute the Propargite with 75 mL of 5% acetone (B3395972) in hexane.
-
Evaporate the eluate to dryness and reconstitute the residue in 10 mL of HPLC grade acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
2. HPLC Analysis
-
Instrument: Agilent 1100 Series HPLC with a Diode Array Detector.
-
Column: Zorbax Rx C18 (25 cm x 4.6 mm i.d., 5µm).
-
Mobile Phase: Acetonitrile and water (75:25, v/v).
-
Flow Rate: 1.50 ml/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Quantification: Based on a standard curve prepared from a stock solution of Propargite in acetonitrile.
Protocol 2: Analysis of Propargite in Fruits and Vegetables (Okra and Brinjal)[3]
1. Sample Preparation: Extraction and Clean-up
-
Chop and homogenize the fruit or vegetable sample.
-
Weigh 25 g of the homogenized sample into a blender.
-
Add 100 mL of a 1:1 (v/v) mixture of isopropanol (B130326) and hexane and blend.
-
Filter the extract through a Buchner funnel with Whatman No. 41 filter paper.
-
Repeat the extraction of the solid residue twice with 50 mL of the solvent mixture.
-
Combine the organic filtrates and concentrate to approximately 50 mL using a rotary vacuum evaporator at 40°C.
-
Transfer the concentrated extract to a separatory funnel and partition three times with hexane after adding 150 mL of 3% aqueous sodium chloride solution.
-
Pass the combined hexane extracts through anhydrous sodium sulfate.
-
Concentrate the extract to near dryness and subject it to column chromatography using a Florisil column.
-
Pre-wash the column with 50 mL of hexane.
-
Elute the Propargite with 100 mL of 5% acetone in hexane.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Redissolve the residue in 5 mL of methanol:water (9:1, v/v).
-
Filter the solution prior to HPLC injection.
2. HPLC Analysis
-
Instrument: Agilent 1200 HPLC with a UV-Vis detector.
-
Column: RP C-18 (250 x 4.6mm).
-
Mobile Phase: Methanol:water (9:1, v/v).
-
Flow Rate: 1 ml/min.
-
Detection Wavelength: 220 nm.
-
Quantification: Based on external standards.
Protocol 3: Analysis of Propargite in Water[4]
1. Sample Preparation: Liquid-Liquid Extraction
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Add 10 g of sodium chloride to facilitate layer separation.
-
Extract the sample three times with 25 mL of hexane, shaking vigorously for 1 minute for each extraction.
-
Allow the layers to separate for 10 minutes after each shake.
-
Combine the organic (hexane) layers by passing them through a filter funnel containing glass wool and 5 g of anhydrous sodium sulfate into a concentration flask.
-
Concentrate the combined extracts to near dryness using a rotary evaporator with a water bath at 40°C.
-
Completely dry the residue under a stream of nitrogen.
-
Reconstitute the residue in 10 mL of acetonitrile by sonicating for 1 minute.
-
Transfer approximately 500 µL of the final extract into a 0.45 µm microfilterfuge tube and centrifuge.
-
Transfer the supernatant to an autosampler vial for LC/MS/MS analysis.
2. LC/MS/MS Analysis
-
Instrument: Agilent 1260 Series HPLC coupled with an Applied Biosystems MDS/Sciex API 4000 Tandem Mass Spectrometer.
-
Column: Phenomenex Gemini 3 µ C18 110 (2.0 mm x 50 mm, 3 µ).
-
Column Temperature: 55°C.
-
Mobile Phase:
-
A: 10 mM ammonium acetate in HPLC grade water.
-
B: 10 mM ammonium acetate in HPLC grade methanol.
-
A gradient elution is used.
-
-
Injection Volume: 12 µL.
-
Detection: Positive ion, multiple reaction monitoring (MRM) mode.
-
Quantitation transition: m/z 368.1→231.6.
-
Confirmation transition: m/z 368.1→81.4.
-
Mandatory Visualization
References
Application of Propargite in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargite (B33192) is a non-systemic, sulfite (B76179) ester acaricide widely utilized for the control of a variety of phytophagous mites.[1][2] Its efficacy against multiple life stages of mites, coupled with a unique mode of action, makes it a valuable tool within Integrated Pest Management (IPM) frameworks.[3][4] IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques, where pesticides are used judiciously.[2][5] These notes provide detailed information on the application of propargite in IPM, including its biochemical mechanism, target pests, effects on non-target organisms, and protocols for its analysis and evaluation.
Biochemical Profile and Mode of Action
Propargite's primary mode of action is the disruption of cellular respiration.[1][2] It specifically inhibits the mitochondrial F₁F₀-ATP synthase (also known as Complex V) in the electron transport chain.[1][6] This inhibition blocks the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to a rapid cessation of cellular energy-dependent processes, paralysis, and eventual death of the mite.[1][7] Propargite acts primarily through contact and, to some extent, stomach poisoning, but it does not have systemic activity within the plant.[4][8]
Signaling Pathway Disruption
The following diagram illustrates the point of intervention of Propargite in the mitochondrial electron transport chain.
Data Presentation
Table 1: Efficacy of Propargite Against Key Mite Pests
| Target Pest | Crop | Application Rate (g a.i./ha) | Efficacy (% reduction) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Brinjal | 570 | >85% after 7 days | [7] |
| Tetranychus urticae | Okra | 570 | >81% after 1st spray | [9] |
| Panonychus ulmi (European red mite) | Apple | 0.057% solution | Good control for >30 days | [10] |
| Panonychus ulmi | Apple | 0.1% solution | Mortality observed for 15 days | [11] |
| Panonychus citri (Citrus red mite) | Citrus | 1500-2000 times dilution of 73% EC | Effective Control | [8] |
| Various Mite Species | Tea | 430 - 612 | Effective Control | [4] |
Table 2: Toxicity of Propargite to Non-Target Organisms
| Organism | Species | Endpoint | Value | Toxicity Classification | Reference |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.024 - 0.047 mg/L | Very Highly Toxic | [7] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 0.091 mg/L | Very Highly Toxic | [1] | |
| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 | 0.014 mg/L | Very Highly Toxic | [3] |
| Mysid Shrimp | 96-hour LC50 | 0.073 - 0.093 mg/L | Very Highly Toxic | [7] | |
| Birds | Bobwhite Quail | Acute Oral LD50 | >2250 mg/kg | Practically Non-toxic | [12] |
| Mallard Duck | Dietary LC50 | >4640 ppm | Practically Non-toxic | [12] | |
| Bees | Honey Bee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | Practically Non-toxic (acute) | [3] |
| Beneficial Mites | Amblyseius victoriensis | - | Moderately Toxic | Harmful | [8] |
| Neoseiulus californicus | - | Slightly Toxic | Slightly Harmful | [8] | |
| Phytoseiulus persimilis | - | Slightly Toxic | Slightly Harmful | [8] |
Table 3: Environmental Fate of Propargite
| Parameter | Value | Interpretation | Reference |
| Soil Half-life (Aerobic) | 55 - 168 days | Moderately Persistent | [3] |
| Water Half-life (Hydrolysis) | pH 5: 120 dayspH 7: 75 dayspH 9: 2.2 days | Stable in acidic, slow in neutral, rapid in alkaline conditions | [13] |
| Soil Adsorption Coefficient (Koc) | 23,000 - 90,000 | Immobile in soil | [7] |
| Bioconcentration Factor (BCF) | 775 - 843 | High potential for bioconcentration | [3] |
Experimental Protocols
Protocol 1: Determination of Propargite Residues in Soil by Gas Chromatography (GC)
Objective: To quantify the concentration of propargite in soil samples. This protocol is based on methods described by the US EPA.[1][10]
Materials:
-
Soil sample
-
Acetone (B3395972), pesticide residue grade
-
Hexane (B92381), pesticide residue grade
-
Dichloromethane, pesticide residue grade
-
Anhydrous sodium sulfate (B86663)
-
Propargite analytical standard
-
Gas chromatograph (GC) with a Flame Photometric Detector (FPD) in sulfur mode
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 50 g of the soil sample into a flask.
-
Add 100 mL of acetone and shake vigorously for 1 hour.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction of the soil residue with another 100 mL of acetone.
-
Combine the filtrates.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add 100 mL of hexane and 200 mL of 2% NaCl solution.
-
Shake for 2 minutes and allow the layers to separate.
-
Collect the upper hexane layer.
-
Repeat the partitioning of the aqueous layer twice more with 50 mL of hexane each time.
-
Combine all hexane extracts.
-
-
Cleanup:
-
Pass the combined hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a volume of approximately 5 mL using a rotary evaporator at 40°C.
-
-
GC Analysis:
-
Bring the final volume to 10 mL with hexane.
-
Inject a 1-2 µL aliquot into the GC-FPD.
-
GC Conditions (Example):
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow.
-
-
-
Quantification:
-
Prepare a calibration curve using propargite analytical standards of known concentrations.
-
Quantify the propargite concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Efficacy Trial of Propargite Against Tetranychus urticae on Beans
Objective: To evaluate the efficacy of propargite in controlling the two-spotted spider mite on bean plants under controlled conditions. This protocol is adapted from established bioassay methods.
Materials:
-
Potted bean plants (Phaseolus vulgaris)
-
A culture of Tetranychus urticae
-
Propargite formulation (e.g., 57% EC)
-
Surfactant
-
Spray bottle or small plot sprayer
-
Stereomicroscope
-
Fine brush
Procedure:
-
Plant Preparation and Infestation:
-
Grow bean plants until they have at least two true leaves.
-
Infest each plant with 20-30 adult female T. urticae using a fine brush.
-
Allow the mites to establish and reproduce for 5-7 days in a controlled environment (25 ± 2°C, 60 ± 5% RH, 16:8 L:D photoperiod).
-
-
Treatment Application:
-
Prepare different concentrations of propargite in water, including a recommended field rate, and a water-only control with surfactant.
-
Randomly assign plants to each treatment group (at least 4 replicates per treatment).
-
Spray the plants to the point of runoff, ensuring thorough coverage of both upper and lower leaf surfaces.
-
Allow the plants to dry before returning them to the controlled environment.
-
-
Efficacy Assessment:
-
At 3, 7, and 14 days after treatment, randomly select two leaves from each plant.
-
Using a stereomicroscope, count the number of live motile mites (adults and nymphs) on each leaf.
-
Calculate the mean number of mites per leaf for each treatment.
-
-
Data Analysis:
-
Calculate the percentage of mortality or population reduction for each treatment relative to the control using Abbott's formula:
-
% Reduction = [1 - (T/C)] x 100, where T is the number of mites in the treated plot and C is the number of mites in the control plot.
-
-
Analyze the data using ANOVA to determine significant differences between treatments.
-
Application in Integrated Pest Management (IPM)
The successful integration of propargite into an IPM program relies on a strategic approach that maximizes its efficacy while minimizing potential negative impacts.
IPM Workflow for Propargite Application
Resistance Management
The development of resistance is a significant concern with any acaricide. To ensure the long-term effectiveness of propargite, the following resistance management strategies should be implemented:
-
Rotation of Modes of Action: Avoid consecutive applications of propargite. Rotate with acaricides from different IRAC (Insecticide Resistance Action Committee) groups.
-
Application Timing: Apply propargite when mite populations are low to moderate, as indicated by monitoring, to prevent the selection of resistant individuals from a large population.
-
Proper Dosage: Use the recommended label rates. Under-dosing can lead to the survival of less susceptible individuals, accelerating resistance development.
-
Integration of Non-Chemical Controls: Utilize biological control agents (e.g., predatory mites) and cultural practices to reduce overall reliance on chemical treatments.
Resistance Management Strategy Workflow
Conclusion
Propargite is a potent acaricide that can be a valuable component of an Integrated Pest Management program when used correctly. Its unique mode of action makes it effective for resistance management when rotated with other acaricides. However, its high toxicity to aquatic organisms necessitates careful handling and application to prevent environmental contamination. By following the principles of IPM, including diligent monitoring, adherence to action thresholds, and strategic rotation, researchers and pest management professionals can harness the benefits of propargite while minimizing its risks.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. agriscigroup.us [agriscigroup.us]
- 4. Propargite - Wikipedia [en.wikipedia.org]
- 5. indofil.com [indofil.com]
- 6. hin.com.au [hin.com.au]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.usgs.gov [pubs.usgs.gov]
Propargite Formulation Development for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargite (B33192) is a non-systemic sulfite (B76179) ester acaricide widely used in agriculture to control various phytophagous mites. Its mode of action involves the inhibition of mitochondrial ATP synthase, leading to the disruption of cellular respiration and energy production in mites.[1] This document provides detailed application notes and protocols for the development of stable and effective propargite formulations for agricultural applications. The focus is on Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations, which are common for this active ingredient.[2][3]
Chemical and Physical Properties of Propargite
A thorough understanding of the physicochemical properties of the active ingredient is crucial for formulation development.
| Property | Value | Reference |
| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate | [4] |
| CAS Number | 2312-35-8 | [4] |
| Molecular Formula | C19H26O4S | [5] |
| Molecular Weight | 350.5 g/mol | [5] |
| Appearance | Dark colored, viscous liquid | [5] |
| Solubility in Water | Practically insoluble (10.5 mg/L) | [5] |
| Solubility in Organic Solvents | Readily soluble in most organic solvents like acetone, methanol, ethanol, and benzene. | [3] |
| Hydrolysis | Rate increases with pH. Half-life is 2-3 days at pH 9, 48-78 days at pH 7, and 120-720 days at pH 5. | [2] |
Mode of Action Signaling Pathway
Propargite's primary target is the mitochondrial ATP synthase, a key enzyme in the oxidative phosphorylation pathway. Inhibition of this enzyme disrupts the production of ATP, the main energy currency of the cell, leading to mite paralysis and death.
Caption: Propargite's mechanism of action: inhibition of mitochondrial ATP synthase.
Experimental Protocols: Formulation Development
The following are general protocols for developing common propargite formulations. Optimization of the components and their ratios is essential for achieving a stable and effective product.
Emulsifiable Concentrate (EC) Formulation
ECs are solutions of the active ingredient in a water-immiscible solvent with emulsifiers that form a spontaneous emulsion when diluted with water.[6]
a. Materials and Equipment:
-
Propargite technical grade (e.g., 90% purity)
-
Solvent (e.g., aromatic hydrocarbons like solvent naphtha, or environmentally safer alternatives)
-
Anionic emulsifier (e.g., calcium dodecylbenzenesulfonate)
-
Non-ionic emulsifier (e.g., ethoxylated fatty alcohols, ethoxylated alkylphenols)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Homogenizer (optional, for microemulsions)
b. Protocol:
-
Solubility Assessment: Determine the solubility of propargite in various solvents to select a suitable one that can dissolve the desired concentration of the active ingredient.
-
Emulsifier Selection: Prepare a 10% (w/w) solution of propargite in the chosen solvent. In a separate container, create a blend of anionic and non-ionic emulsifiers (e.g., start with a 1:1 ratio). Add the emulsifier blend to the propargite solution at varying concentrations (e.g., 5-15% w/w).
-
Emulsion Stability Test:
-
Take a known volume of the formulated EC and add it to a graduated cylinder containing a standard hard water solution (e.g., CIPAC Standard Water D).
-
Invert the cylinder 10-30 times and let it stand.
-
Observe the emulsion stability at different time intervals (e.g., 30 minutes, 1 hour, 2 hours). A stable emulsion will show minimal to no creaming, sedimentation, or oil separation.
-
-
Optimization: Adjust the solvent, emulsifier types, and their ratios to achieve optimal emulsion stability. The goal is a formulation that is stable in its concentrated form and forms a stable emulsion upon dilution.
c. Example Formulation (Propargite 57% EC):
| Component | Purpose | Percentage (w/w) |
| Propargite (90% technical) | Active Ingredient | 63.3% |
| Aromatic Solvent | Solvent | 20-30% |
| Anionic Emulsifier | Emulsifier | 5-10% |
| Non-ionic Emulsifier | Emulsifier | 5-10% |
Wettable Powder (WP) Formulation
WPs are dry powder formulations that are mixed with water to form a suspension for spraying.[7]
a. Materials and Equipment:
-
Propargite technical grade (solid, or liquid absorbed onto a carrier)
-
Inert carrier/filler (e.g., kaolin (B608303) clay, silica)
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., lignosulfonates, naphthalene (B1677914) sulfonates)
-
Blender or mill (for mixing and particle size reduction)
-
Sieve
b. Protocol:
-
Component Selection: Choose carriers, wetting agents, and dispersing agents that are compatible with propargite.
-
Pre-mixing: In a blender, thoroughly mix the propargite technical, inert carrier, wetting agent, and dispersing agent in the desired ratios.
-
Milling: Mill the pre-mixed powder to achieve a fine and uniform particle size. This is crucial for good suspensibility.
-
Wettability Test:
-
Place a small amount of the WP formulation on the surface of the water.
-
A good WP formulation should wet and sink within a specified time (e.g., 1-2 minutes) without excessive stirring.
-
-
Suspensibility Test:
-
Prepare a suspension of the WP in a standard hard water solution in a graduated cylinder.
-
Allow the suspension to stand for a defined period (e.g., 30 minutes).
-
Measure the amount of sediment at the bottom. A high suspensibility indicates that most of the active ingredient remains suspended in the water.
-
-
Optimization: Adjust the ratios of the components and the milling process to achieve the desired wettability and suspensibility.
c. Example Formulation (Propargite 30% WP):
| Component | Purpose | Percentage (w/w) |
| Propargite (90% technical) | Active Ingredient | 33.3% |
| Inert Carrier (Kaolin) | Carrier/Filler | 50-60% |
| Wetting Agent | Wetting | 2-5% |
| Dispersing Agent | Dispersion | 5-10% |
Stability Testing Protocols
Stability testing is essential to determine the shelf-life of a pesticide formulation under various storage conditions.
Accelerated Storage Stability
This test is designed to predict the long-term stability of a formulation by subjecting it to elevated temperatures.
a. Protocol:
-
Package the formulated propargite (EC or WP) in its intended commercial packaging.
-
Place the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days.
-
After the storage period, allow the samples to cool to room temperature.
-
Analyze the samples for:
-
Active Ingredient Content: Determine the concentration of propargite to assess for any degradation.
-
Physical Properties: For ECs, check for phase separation, crystallization, and changes in viscosity. For WPs, assess for caking, changes in wettability, and suspensibility.
-
Emulsion/Suspension Stability: Perform the emulsion or suspension stability tests as described in the formulation development protocols.
-
Low-Temperature Stability
This test evaluates the performance of the formulation after exposure to low temperatures.
a. Protocol:
-
Place the packaged formulation in a controlled low-temperature environment (e.g., 0 ± 1 °C) for 7 days.
-
After the storage period, allow the samples to return to room temperature.
-
Visually inspect for any physical changes such as crystallization, precipitation, or phase separation.
-
Conduct the relevant performance tests (e.g., emulsion or suspension stability).
Efficacy Testing Protocol
The following is a general protocol for evaluating the efficacy of propargite formulations against a common mite species, the two-spotted spider mite (Tetranychus urticae).
a. Materials and Equipment:
-
Healthy host plants (e.g., bean or strawberry plants)
-
A culture of Tetranychus urticae
-
Propargite formulations to be tested
-
Control (water or a blank formulation without the active ingredient)
-
Spray equipment (e.g., hand-held sprayer)
-
Stereomicroscope for counting mites
b. Protocol:
-
Plant Infestation: Infest the host plants with a known number of adult female mites (e.g., 20-30 mites per leaf). Allow the mites to establish for 24-48 hours.
-
Treatment Application: Prepare the spray solutions of the different propargite formulations at various concentrations. Spray the infested plants until runoff, ensuring thorough coverage of the foliage. Include a control group sprayed only with water or a blank formulation.
-
Mortality Assessment: After a set period (e.g., 24, 48, and 72 hours post-treatment), count the number of live and dead mites on the leaves under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each treatment and concentration. If multiple concentrations are tested, the data can be used to determine the LC50 (lethal concentration for 50% of the population) for each formulation.
Quantitative Data Summary
Efficacy of Propargite 57% EC against Tetranychus urticae
The following table summarizes the efficacy of a commercial Propargite 57% EC formulation in reducing the population of Tetranychus urticae on okra.
| Treatment | Active Ingredient (a.i.) Rate | Mean Percent Reduction of Mite Population |
| Propargite 57% EC | 850 g a.i./ha | 81.19% - 87.01% |
| Spiromesifen 22.9% SC | 120 g a.i./ha | 91.20% - 94.49% |
| Hexythiazox 5.45% EC | 25 g a.i./ha | Consistently high efficacy |
| Fenazaquin 10% EC | 125 g a.i./ha | High efficacy |
| Diafenthiuron 50% WP | - | Statistically at par with Fenpyroximate |
| Fenpyroximate 5% SC | - | Statistically at par with Diafenthiuron |
| Untreated Control | - | Mite population increased |
Data adapted from a field efficacy study.[4]
Logical Workflow for Formulation Development
The development of a new propargite formulation follows a logical progression from initial concept to a market-ready product.
Caption: A generalized workflow for agricultural pesticide formulation development.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. fao.org [fao.org]
- 3. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. epa.gov [epa.gov]
- 6. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 7. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
Propargite: Application Notes and Protocols for Fruit Crops
For Researchers, Scientists, and Pesticide Development Professionals
Introduction
Propargite (B33192) is a non-systemic, sulfite (B76179) ester acaricide used for the control of phytophagous mites on a variety of fruit crops.[1][2][3] Its IUPAC name is 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate.[4] Propargite is valued for its contact and residual activity against various mite life stages, excluding eggs, and its unique mode of action makes it a useful tool in integrated pest management (IPM) and resistance management programs.[2][3][5] This document provides detailed application notes and experimental protocols for the use of Propargite on fruit crops, intended for a scientific audience.
1. Mode of Action
Propargite's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in mites.[1] This enzyme is crucial for cellular respiration and the production of adenosine (B11128) triphosphate (ATP). By disrupting this process, Propargite effectively cuts off the energy supply to the mite's cells, leading to paralysis and death.[1][2][3] This mechanism of action is distinct from many other acaricides that target the nervous system.[2]
Caption: Propargite's mechanism of action targeting mitochondrial ATP synthase.
2. Application on Fruit Crops
Propargite is formulated as emulsifiable concentrates (EC) and wettable powders (WP).[6] Application is typically a foliar spray, ensuring thorough coverage, especially on the undersides of leaves where mites congregate.[3]
2.1. Recommended Application Rates and Pre-Harvest Intervals (PHI)
The following table summarizes recommended application rates and pre-harvest intervals for various fruit crops. These are general guidelines and may vary based on local regulations, specific product labels, and the severity of infestation.
| Fruit Crop | Target Pest | Application Rate (Active Ingredient) | Pre-Harvest Interval (PHI) |
| Apples | Mites | 60 g a.i./100 liters | 14 days[7] |
| Stone Fruit (e.g., Peaches) | Mites | 60 g a.i./100 liters | 2 days (New Zealand)[7] |
| Berry Fruit (e.g., Strawberries) | Mites | 60 g a.i./100 liters | 3 days[7] |
| Grapes | Two-spotted spider mite | 1000–1200 mL/ha (of formulated product) | Not specified in the provided text |
| Citrus | Red spider mites | 1000–1500 mL/ha (of formulated product) | Not specified in the provided text |
Note: Application rates can also be expressed as pounds of active ingredient per acre, ranging from 0.5 to 4.8 lbs propargite/acre depending on the crop.[6][8]
2.2. Efficacy Data
Field trials have demonstrated the efficacy of Propargite against various mite species on fruit crops.
| Crop | Target Mite | Efficacy (% concentration of formulated product) | Duration of Control |
| Apple | Panonychus ulmi (European red mite) | 0.057% and 0.0285% | > 30 days[9][10] |
3. Experimental Protocol: Field Efficacy Trial of Propargite on Apples
This protocol outlines a methodology for conducting a field trial to evaluate the efficacy of Propargite for the control of European red mite (Panonychus ulmi) on apple trees.
3.1. Experimental Design
-
Location: An apple orchard with a known history of European red mite infestation.
-
Treatments:
-
Untreated Control
-
Propargite (e.g., 57% EC) at a low rate (e.g., 0.0285%)
-
Propargite (e.g., 57% EC) at a high rate (e.g., 0.057%)
-
Positive Control (another registered acaricide)
-
-
Replication: 5 replicates per treatment.
-
Plot Size: 8 trees per plot, with the inner 6 trees used for sampling to minimize edge effects.[11]
-
Layout: Randomized Complete Block Design.
3.2. Application Procedure
-
Timing: Apply when mite populations begin to increase, typically post-bloom.
-
Equipment: Use a calibrated airblast sprayer to ensure thorough coverage of the tree canopy.[6][8]
-
Spray Volume: Apply sufficient spray volume to achieve runoff.
-
Application Order: Spray the untreated control plots first, followed by the treatment plots, to prevent cross-contamination.[11]
3.3. Data Collection
-
Mite Sampling:
-
Collect 4 leaves from different parts of each of the 5 designated sample trees within each plot (20 leaves per plot).[12]
-
Sampling should occur before application (pre-treatment count) and at regular intervals post-application (e.g., 3, 7, 14, 21, and 30 days).
-
Use a leaf-brushing machine or a mite washing method to separate mites from the leaves for counting.[11]
-
Count the number of motile mite stages (larvae, nymphs, and adults) under a stereomicroscope.
-
-
Phytotoxicity Assessment:
-
Visually inspect trees for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) at each sampling interval.
-
Rate phytotoxicity on a scale of 0 (no damage) to 5 (severe damage).
-
3.4. Data Analysis
-
Calculate the mean number of mites per leaf for each plot at each sampling date.
-
Use Henderson's formula or similar methods to correct for mite populations in the untreated control plots and calculate the percentage of control for each treatment.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Phytotoxicity data should also be analyzed to assess any adverse effects of the treatments.
Caption: Workflow for a field efficacy trial of Propargite.
4. Resistance Management
The development of resistance in mite populations is a concern with the repeated use of any acaricide. To mitigate this, the following strategies are recommended:
-
Rotate Acaricides: Avoid consecutive applications of Propargite. Rotate with acaricides that have different modes of action (different IRAC groups).[13] Propargite is in IRAC group 12C.[4]
-
Integrated Pest Management (IPM): Incorporate biological and cultural control methods to reduce reliance on chemical applications.[14][15]
-
Scouting and Thresholds: Apply Propargite only when mite populations reach economic thresholds, not on a calendar-based schedule.[12][13]
-
Proper Application: Ensure thorough coverage to maximize efficacy and reduce the selection pressure for resistance.
Resistance to Propargite in some mite populations has been linked to enhanced metabolic detoxification through enzymes such as Cytochrome P450 Monooxygenases.[1]
5. Safety Precautions
Propargite can cause severe eye and skin irritation.[16] It is essential to use appropriate Personal Protective Equipment (PPE) during handling and application.
-
Required PPE:
-
Coveralls over a long-sleeved shirt and long pants
-
Chemical-resistant gloves
-
Chemical-resistant footwear plus socks
-
Protective eyewear (goggles or face shield)[17]
-
-
Handling:
-
Environmental Precautions:
-
Propargite is toxic to fish and aquatic organisms. Do not apply directly to water or in areas where runoff is likely.[16]
-
6. Phytotoxicity
While generally safe for many fruit crops, phytotoxicity can occur under certain conditions or on sensitive varieties.[18][19] For example, some grape varieties may be susceptible to injury.[20][21] It is advisable to test on a small area before widespread application, especially when tank-mixing with other products or applying to new varieties.[20] High temperatures and humidity can increase the risk of phytotoxicity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. How Propargite Delivers Reliable Mite Control in Agricultural Practices [jindunchemical.com]
- 3. How Propargite Controls Mite Infestations for Healthy Crops [jindunchemical.com]
- 4. Propargite - Wikipedia [en.wikipedia.org]
- 5. High-efficiency and low-toxic pesticide - propargite - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 532. Propargite (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 8. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurofins.com [eurofins.com]
- 12. Mite Management in Apples | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 13. Managing Pesticide Resistance in Fruit Crops // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 14. extension.umaine.edu [extension.umaine.edu]
- 15. Fruit tree integrated pest management | OSU Extension Service [extension.oregonstate.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. cdms.net [cdms.net]
- 18. Grapevine - Phytotoxicities [ephytia.inra.fr]
- 19. evineyardapp.com [evineyardapp.com]
- 20. plant-pest-advisory.rutgers.edu [plant-pest-advisory.rutgers.edu]
- 21. doubleavineyards.com [doubleavineyards.com]
Application Notes and Protocols for Studying Propargite Efficacy Against Tetranychus urticae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargite is a widely utilized acaricide for controlling the two-spotted spider mite, Tetranychus urticae, a significant pest in global agriculture. However, the emergence of resistance necessitates robust protocols to evaluate its efficacy and understand the underlying mechanisms. These application notes provide detailed methodologies for assessing the effectiveness of Propargite against T. urticae, including bioassays and biochemical analyses, to support resistance monitoring and the development of novel control strategies.
Data Presentation
Table 1: Toxicity of Propargite to Susceptible and Resistant Tetranychus urticae Strains (LC50 values)
| Population/Strain | LC50 (mg a.i./L) | Resistance Ratio (RR) | Country of Origin | Reference |
| Susceptible (KrS) | 116.81 | - | Iran | [1] |
| Resistant (MhR) | 5337.90 | 45.70 | Iran | [1] |
| Susceptible | 55 ppm | - | Not Specified | [2][3] |
| Resistant | 7199 ppm | 130 | Not Specified | [2][3] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population. The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Table 2: Ovicidal Efficacy of Propargite on Tetranychus urticae Eggs
| Concentration (ppm) | Effect | Reference |
| 177.60 | LC10 | [4] |
| 320 | LC25 | [4] |
| 610 | LC50 | [4] |
| 1170 | LC75 | [4] |
| 2100 | LC90 | [4] |
Note: The data indicates the concentration of Propargite required to achieve a certain percentage of mortality in T. urticae eggs.
Experimental Protocols
Rearing of Tetranychus urticae
A healthy and consistent mite population is crucial for reliable experimental results.
-
Host Plant: Bean plants (Phaseolus vulgaris) are commonly used for rearing T. urticae.
-
Rearing Conditions: Mites should be maintained in a controlled environment, typically at 25-27°C, 50-60% relative humidity, and with a 16:8 hour (light:dark) photoperiod.[1]
-
Colony Maintenance: To sustain the mite colony, transfer mites to fresh, uninfested bean plants weekly.
Leaf-Dip Bioassay for Adult Mite Toxicity
This is a standard method to determine the contact toxicity of an acaricide.
-
Preparation of Leaf Discs:
-
Excise circular discs (approximately 2-3 cm in diameter) from fresh, untreated bean leaves.
-
Place each leaf disc, abaxial side up, on a water-saturated cotton pad or filter paper within a Petri dish to prevent desiccation and mite escape.[1]
-
-
Preparation of Propargite Solutions:
-
Prepare a stock solution of a commercial formulation of Propargite (e.g., 57% EC) in distilled water.
-
Create a series of at least five to seven serial dilutions from the stock solution. The concentration range should be selected to produce mortality between 10% and 90%.
-
A control group treated only with distilled water must be included.
-
-
Application:
-
Immerse each leaf disc in the respective Propargite solution for approximately 5-10 seconds.
-
Allow the treated leaf discs to air-dry completely.
-
-
Mite Infestation:
-
Using a fine brush, carefully transfer 20-30 adult female mites onto each treated leaf disc.
-
-
Incubation:
-
Seal the Petri dishes and incubate them under the same controlled conditions used for rearing.
-
-
Mortality Assessment:
-
After 24 hours, assess mite mortality under a stereomicroscope. Mites are considered dead if they do not move when gently prodded with a fine brush.[1]
-
Ovicidal Bioassay
This protocol assesses the effect of Propargite on mite eggs.
-
Egg Collection:
-
Place several adult female mites on fresh leaf discs for 24 hours to allow for egg-laying.
-
After 24 hours, remove the adult females, leaving the eggs on the leaf discs.
-
-
Application:
-
Prepare Propargite solutions as described in the adult bioassay protocol.
-
Spray the leaf discs containing the eggs with the different concentrations of Propargite.
-
-
Incubation and Assessment:
-
Incubate the treated leaf discs for five to seven days under controlled conditions.
-
Count the number of hatched and unhatched eggs to determine the percentage of egg mortality.[4]
-
Biochemical Assays for Resistance Mechanisms
Resistance to Propargite in T. urticae is often linked to increased activity of detoxification enzymes.
-
Collect a known number of adult mites (e.g., 50-100) and freeze them in liquid nitrogen.
-
Homogenize the mites in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is used as the enzyme source for the following assays.
-
Principle: P450 activity can be measured using a variety of substrates. A common method involves the O-dealkylation of p-nitroanisole.
-
Procedure:
-
Prepare a reaction mixture containing the mite homogenate, phosphate buffer, and p-nitroanisole.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Enzyme activity is calculated based on the rate of product formation.
-
-
Principle: Esterase activity is commonly measured using α-naphthyl acetate (B1210297) as a substrate.
-
Procedure:
-
Prepare a reaction mixture containing the mite homogenate and α-naphthyl acetate in a phosphate buffer.
-
Incubate at 37°C for a defined period.
-
Add a solution of Fast Blue B salt to stop the reaction and develop a color.
-
Measure the absorbance of the resulting diazo-complex at 600 nm.
-
Calculate the enzyme activity based on a standard curve prepared with α-naphthol.
-
-
Principle: GST activity is determined by measuring the conjugation of reduced glutathione (B108866) (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Procedure:
-
Prepare a reaction mixture containing the mite homogenate, phosphate buffer, GSH, and CDNB.
-
Monitor the increase in absorbance at 340 nm for a set period at 25°C.
-
The rate of increase in absorbance is directly proportional to the GST activity.
-
Mandatory Visualizations
Caption: Workflow for assessing Propargite efficacy using a leaf-dip bioassay.
Caption: Propargite's mechanism of action and the role of detoxification in resistance.
References
- 1. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Tetranychus urticae Koch by extracts of three essential oils of chamomile, marjoram and Eucalyptus - PMC [pmc.ncbi.nlm.nih.gov]
Propargite Residue Analysis in Plant Tissues: A Detailed Application Note and Protocol
Introduction
Propargite (B33192) is a widely used acaricide for the control of mites on a variety of agricultural crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for propargite in food commodities. Accurate and reliable analytical methods are therefore essential for monitoring propargite residues in plant tissues to ensure food safety and compliance with these regulations. This application note provides detailed protocols for the sample preparation and analysis of propargite in various plant matrices, intended for researchers, scientists, and professionals in the field of drug and pesticide residue analysis.
Data Presentation: Quantitative Analysis of Propargite
The following tables summarize the quantitative data for propargite analysis in different plant tissues, including recovery rates, Limit of Detection (LOD), and Limit of Quantification (LOQ). These values are crucial for assessing the performance and sensitivity of the analytical methods.
Table 1: Recovery of Propargite in Various Plant Tissues
| Plant Matrix | Fortification Level (mg/kg) | Recovery (%) | Analytical Method | Reference |
| Brinjal (Eggplant) | 0.1, 0.5, 1.0 | 85.6 - 88.7 | HPLC | [1] |
| Okra | 0.1, 0.5, 1.0 | 85.2 - 87.5 | HPLC | [1] |
| Taiwan Green Jujubes | 0.01, 0.50 | 75.8 - 103.6 | GC-MS/MS | |
| Fruits and Vegetables (General) | 0.1, 0.5, 1.0 | 83.1 - 123.5 (OP Pesticides) | GC-ECD | |
| Fruits and Vegetables (General) | 0.05, 0.1 | 70.1 - 107.2 (OC Pesticides) | GC-ECD | |
| Fruits and Vegetables (General) | 0.5, 1.0 | 75.2 - 108.9 (PY Pesticides) | GC-ECD | |
| Avocado (Fatty Matrix) | Not Specified | >93 (for most pesticides) | GC-MS | [2] |
| Liver Fractions | 0.1, 0.5, 2.0, 5.0, 15.0, 25.0 µM | >93 | GC-MS | [2] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Propargite
| Plant Matrix | LOD (mg/kg) | LOQ (mg/kg) | Analytical Method | Reference |
| Okra and Brinjal | 0.03 | 0.1 | HPLC | [1] |
| Taiwan Green Jujubes | - | 0.01 | GC-MS/MS | |
| Fruits and Vegetables (General) | 0.01 | - | GC-ECD | |
| Liver Fractions | - | 0.1 µM (equivalent to 876.2 µg/kg) | GC-MS | [2] |
| Fruits and Vegetables (General) | 0.0005 - 0.03 | - | LC-TOF-MS | [3] |
| Fruits and Vegetables (General) | 0.003 | 0.01 | LC-MS/MS & GC-MS/MS | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction and cleanup of propargite residues from plant tissues. Two primary methods are described: a traditional solvent extraction method with column chromatography cleanup and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Protocol 1: Traditional Solvent Extraction with Column Chromatography Cleanup
This method is suitable for a variety of fruit and vegetable matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the plant tissue (e.g., 25 g of chopped and mixed sample).
-
Homogenize the sample to a uniform consistency.
2. Extraction:
-
To the homogenized sample, add 100 mL of a 1:1 (v/v) mixture of isopropanol (B130326) and hexane (B92381).[1]
-
Shake vigorously for 1-2 hours on a mechanical shaker.
-
Filter the extract through a Büchner funnel fitted with Whatman No. 41 filter paper.[1]
-
Repeat the extraction of the solid residue twice more with 50 mL of the isopropanol-hexane mixture.[1]
-
Combine all the filtrates.
3. Liquid-Liquid Partitioning:
-
Concentrate the combined extract to approximately 50 mL using a rotary vacuum evaporator at 40°C.[1]
-
Transfer the concentrated extract to a separatory funnel.
-
Add 150 mL of a 3% aqueous sodium chloride solution and partition three times with 50 mL of hexane.[1]
-
Combine the hexane layers and pass them through anhydrous sodium sulfate (B86663) to remove any residual water.
4. Column Chromatography Cleanup:
-
Prepare a chromatography column packed with 10 g of Florisil deactivated with 5% water, sandwiched between two 5 g layers of anhydrous sodium sulfate.[1]
-
Pre-wash the column with 50 mL of hexane.
-
Concentrate the hexane extract from the previous step to 1-2 mL and load it onto the column.
-
Elute the column with 100 mL of 5% acetone (B3395972) in hexane to collect the propargite fraction.[1]
5. Final Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 5 mL of methanol (B129727):water, 9:1 v/v) for instrumental analysis.[1]
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that is widely used for multi-residue pesticide analysis in food matrices. Several variations of the QuEChERS method exist (e.g., original, AOAC, and EN). The following is a general protocol that can be adapted based on the specific matrix and available resources.
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.
2. Extraction and Partitioning:
-
Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube. For acidic pesticides, acetonitrile with 1% acetic acid can be used.
-
Add the appropriate QuEChERS extraction salts. Common salt mixtures include:
-
Original: 4 g MgSO₄, 1 g NaCl
-
AOAC 2007.01: 6 g MgSO₄, 1.5 g sodium acetate
-
EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate
-
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6-8 mL) of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube, respectively.
-
The d-SPE tube contains anhydrous MgSO₄ to remove water and one or more sorbents for matrix cleanup. The choice of sorbent depends on the matrix composition:
-
General Fruits and Vegetables: Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and fatty acids.
-
High Chlorophyll Matrices (e.g., spinach, leafy greens): Graphitized Carbon Black (GCB) or a combination of PSA and GCB is used to remove pigments.[5] Note that GCB can retain planar pesticides, so the amount should be optimized, or alternative sorbents like Z-Sep+ or ChloroFiltr® can be used.[5][6]
-
Fatty Matrices (e.g., avocado, nuts): C18 sorbent is added to remove lipids.[7] Zirconia-based sorbents (Z-Sep) are also effective for fatty matrices.[7]
-
-
Shake the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Instrumental Analysis
The final extracts can be analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: A capillary column such as a SLB-5MS (30 m x 0.25 mm x 0.25 µm) or similar is suitable.
-
Injector: Splitless injection is commonly used.
-
Oven Temperature Program: A typical program might start at 60-80°C, ramp up to around 280-300°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is preferred for its high selectivity and sensitivity.
-
Precursor and Product Ions for Propargite: Specific ions for quantification and confirmation should be selected based on instrument optimization.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for propargite.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for Propargite: For example, m/z 351.2 → 173.1 has been used for quantification.
-
Mandatory Visualizations
Caption: QuEChERS workflow for propargite analysis.
This diagram illustrates the key steps in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for preparing plant tissue samples for propargite residue analysis. The workflow begins with sample homogenization, followed by extraction and partitioning with acetonitrile and specific salts. The subsequent cleanup step utilizes dispersive solid-phase extraction (d-SPE) with different sorbents tailored to the sample matrix (general, high chlorophyll, or fatty). The final, purified extract is then ready for instrumental analysis by either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. w3.ual.es [w3.ual.es]
- 4. Quantitative determination and removal of pesticide residues in fresh vegetables and fruit products by LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for Propargite in Cotton Mite Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of propargite (B33192), a sulfite (B76179) ester acaricide, for the effective control of mite populations in cotton cultivation. The information compiled herein is intended to guide research and development efforts by providing detailed protocols for efficacy testing, quantitative data on performance, and an understanding of its mode of action.
Introduction
Propargite is a non-systemic, contact acaricide widely used to manage various phytophagous mite species that can cause significant economic damage to cotton crops.[1][2][3] Its primary mode of action is the inhibition of mitochondrial ATP synthase, leading to the disruption of cellular respiration and energy production in mites.[2][4][5] This document outlines the technical details of its application, methods for evaluating its efficacy, and strategies for managing potential resistance.
Data Presentation
The following tables summarize quantitative data on the efficacy and application of propargite for mite control in cotton.
Table 1: Propargite Application Rates for Mite Control in Cotton
| Infestation Level | Propargite Formulation | Application Rate (L/ha) | Water Volume (L/ha) | Application Method |
| Light | 57% EC | 0.75 - 1.5 | 500 - 750 | Foliar Spray |
| Heavy | 57% EC | 1.5 - 2.5 | 500 - 750 | Foliar Spray |
Table 2: Efficacy of Propargite Against Tetranychus urticae (Two-Spotted Spider Mite) in Cotton
| Study Type | Mite Population | Propargite Concentration/Rate | Efficacy Metric | Result |
| Laboratory Bioassay | Susceptible (KrS) | LC50 | 116.81 mg a.i./L[6] | |
| Laboratory Bioassay | Resistant (MhR) | LC50 | 5337.90 mg a.i./L[6] | |
| Laboratory Bioassay | Susceptible | LC50 | 55 ppm[1] | |
| Laboratory Bioassay | Resistant | LC50 | 7199 ppm[1] | |
| Field Trial | Mixed Population | 1 L/ha | Mean % Reduction (7 days) | 47.25%[7] |
| Field Trial | Mixed Population | 1 L/ha | Average % Effect | 47.08%[7] |
Table 3: Impact of Propargite Application on Cotton Yield
| Treatment | Mite Control | Yield (q/ha) |
| Propargite 57% EC | Yes | 71.66 |
| Untreated Control | No | Not specified |
Note: Yield data is highly dependent on various factors including environmental conditions, cotton variety, and overall pest management practices.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research.
Laboratory Bioassay: Determination of Propargite LC50 (Leaf-Dip Method)
This protocol is designed to determine the median lethal concentration (LC50) of propargite against spider mites.
a) Materials:
-
Propargite formulation (e.g., 57% EC)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Cotton leaf discs (2-3 cm diameter)
-
Petri dishes (9 cm diameter)
-
Moist filter paper
-
Fine camel-hair brush
-
Adult female spider mites of a uniform age
-
Stereomicroscope
-
Incubator with controlled temperature and photoperiod (e.g., 25 ± 2°C, 16:8 L:D)
b) Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of propargite in distilled water with a surfactant (e.g., 0.01% Triton X-100). From this stock, create a series of five to seven serial dilutions. A control solution containing only distilled water and the surfactant should also be prepared.
-
Leaf Disc Treatment: Immerse individual cotton leaf discs into each test solution for 5 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on paper towels and allow them to air-dry completely.
-
Mite Infestation: Place the dried leaf discs, abaxial side up, on moistened filter paper within Petri dishes. Using a fine brush, carefully transfer 20-30 adult female mites onto each leaf disc.
-
Incubation: Seal the Petri dishes and incubate them under controlled environmental conditions.
-
Mortality Assessment: After 24 to 48 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in Co after treatment)] x 100 Where T = treated, Co = control. Analyze the corrected mortality data using probit analysis to calculate the LC50, 95% fiducial limits, and the slope of the concentration-mortality curve.
Field Trial Protocol: Efficacy of Propargite in Cotton
This protocol outlines a field trial to evaluate the efficacy of propargite under real-world conditions.
a) Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[8][9][10]
-
Plot Size: Each plot should be of a size suitable for standard cotton cultivation and application equipment, with buffer zones to prevent spray drift between plots.
-
Treatments: Include at least one rate of propargite application and an untreated control. Additional treatments with other acaricides can be included for comparison.
b) Procedure:
-
Plot Establishment: Establish cotton plots according to standard agronomic practices for the region.
-
Pre-treatment Mite Population Assessment: Before application, assess the initial mite population density in each plot. This can be done by randomly selecting a predetermined number of leaves per plot (e.g., 20-30 leaves from the middle canopy) and counting the number of motile mites (adults and nymphs) per leaf using a hand lens or by taking the leaves to the laboratory for counting under a stereomicroscope.[11]
-
Propargite Application: Apply propargite at the designated rates using a calibrated sprayer to ensure uniform coverage of the cotton foliage, especially the undersides of the leaves where mites congregate. The application should be timed to coincide with the initial signs of mite infestation.
-
Post-treatment Mite Population Assessment: At regular intervals after application (e.g., 3, 7, and 14 days), repeat the mite population assessment as described in the pre-treatment step.
-
Data Collection: In addition to mite counts, collect data on phytotoxicity (if any) and, at the end of the season, harvest the cotton from the central rows of each plot to determine the yield.
-
Data Analysis: Calculate the percentage reduction in the mite population for each treatment at each assessment interval using the Henderson-Tilton formula or a similar method that accounts for changes in the control population.[12] Analyze the mite population and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.
Mandatory Visualization
Signaling Pathway
// Nodes ETC [label="Mitochondrial Electron\nTransport Chain (ETC)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_gradient [label="Proton Gradient (H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Synthase [label="ATP Synthase\n(Complex V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP_Pi [label="ADP + Pi", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP (Energy)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Propargite [label="Propargite", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Processes [label="Cellular Processes\n(e.g., feeding, movement)", fillcolor="#F1F3F4", fontcolor="#202124"]; No_Energy [label="Energy Depletion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Paralysis_Death [label="Paralysis & Death", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ETC -> H_gradient [label="Pumps H+", color="#5F6368", fontcolor="#202124"]; H_gradient -> ATP_Synthase [label="Drives", color="#5F6368", fontcolor="#202124"]; ADP_Pi -> ATP_Synthase [color="#5F6368"]; ATP_Synthase -> ATP [label="Synthesizes", color="#5F6368", fontcolor="#202124"]; Propargite -> ATP_Synthase [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=bold]; ATP -> Cellular_Processes [label="Powers", color="#5F6368", fontcolor="#202124"]; ATP_Synthase -> No_Energy [style=invis]; // for layout No_Energy -> Paralysis_Death [color="#5F6368"]; Cellular_Processes -> No_Energy [style=invis]; // for layout
// Invisible edges for alignment edge [style=invis]; ADP_Pi -> ATP; Propargite -> No_Energy; } .dot Caption: Propargite's mode of action: Inhibition of mitochondrial ATP synthase.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Lab Bioassay Branch lab_setup [label="Laboratory Bioassay Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_solutions [label="Prepare Propargite\nSerial Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; treat_leaves [label="Treat Cotton Leaf Discs\n(Leaf-Dip Method)", fillcolor="#FFFFFF", fontcolor="#202124"]; infest_mites [label="Infest with Adult\nFemale Mites", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate_lab [label="Incubate (24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; assess_mortality [label="Assess Mortality", fillcolor="#FFFFFF", fontcolor="#202124"]; calc_lc50 [label="Calculate LC50\n(Probit Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Field Trial Branch field_setup [label="Field Trial Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; establish_plots [label="Establish Cotton Plots\n(RCBD)", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_count [label="Pre-treatment\nMite Count", fillcolor="#FFFFFF", fontcolor="#202124"]; apply_propargite [label="Apply Propargite\n(Foliar Spray)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; post_count [label="Post-treatment\nMite Counts (3, 7, 14d)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest & Measure Yield", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze_field_data [label="Analyze Efficacy\n& Yield Data (ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lab_setup [color="#5F6368"]; start -> field_setup [color="#5F6368"];
lab_setup -> prep_solutions [color="#5F6368"]; prep_solutions -> treat_leaves [color="#5F6368"]; treat_leaves -> infest_mites [color="#5F6368"]; infest_mites -> incubate_lab [color="#5F6368"]; incubate_lab -> assess_mortality [color="#5F6368"]; assess_mortality -> calc_lc50 [color="#5F6368"]; calc_lc50 -> end [color="#5F6368"];
field_setup -> establish_plots [color="#5F6368"]; establish_plots -> pre_count [color="#5F6368"]; pre_count -> apply_propargite [color="#5F6368"]; apply_propargite -> post_count [color="#5F6368"]; post_count -> harvest [color="#5F6368"]; harvest -> analyze_field_data [color="#5F6368"]; analyze_field_data -> end [color="#5F6368"]; } .dot Caption: Workflow for laboratory and field evaluation of propargite.
Resistance Management
The development of resistance to propargite in some mite populations is a significant concern.[6] To ensure the long-term efficacy of propargite, it is crucial to implement an Integrated Pest Management (IPM) program that includes the following strategies:[13]
-
Rotation of Acaricides: Avoid the repeated and exclusive use of propargite. Rotate with acaricides that have different modes of action.
-
Monitoring: Regularly monitor mite populations for signs of reduced susceptibility to propargite. The laboratory bioassay protocol described above can be used to assess the resistance status of field populations.
-
Use of Economic Thresholds: Apply propargite only when mite populations reach economically damaging levels, rather than on a fixed schedule.[14]
-
Conservation of Natural Enemies: Where possible, use selective application methods to minimize the impact on predatory mites and other beneficial arthropods that help to suppress mite populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 3. Propargite: A Selective Acaricide for Mite Control [jindunchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Propargite - Wikipedia [en.wikipedia.org]
- 6. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 7. Studying the Effect of Liquid Sulfur SC 80% on Cotton Spider Mite Tetranychus Urticae (Koch) in Cotton Fields of Golestan Province , Animal and Veterinary Sciences, Science Publishing Group [avsci.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. pbea.agron.iastate.edu [pbea.agron.iastate.edu]
- 10. pbgworks.org [pbgworks.org]
- 11. californiaagriculture.org [californiaagriculture.org]
- 12. researchgate.net [researchgate.net]
- 13. insidecotton.com [insidecotton.com]
- 14. insidecotton.com [insidecotton.com]
Application Notes & Protocols for Supervised Field Trials of Propargite Dissipation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for designing and conducting supervised field trials to study the dissipation of the acaricide Propargite (B33192). The following sections offer guidance on experimental design, execution, and data interpretation in line with international regulatory standards.
Introduction to Propargite Dissipation Studies
Propargite is a widely used acaricide for controlling mites on a variety of agricultural crops.[1][2] Supervised field trials are essential for determining the rate at which Propargite residues decline in treated crops and soil under real-world agricultural conditions.[3][4] This data is crucial for establishing pre-harvest intervals (PHIs), maximum residue limits (MRLs), and conducting dietary risk assessments to ensure consumer safety.[3] The dissipation of Propargite follows first-order kinetics in many cases, meaning its rate of disappearance is proportional to the concentration remaining.[2][5]
Core Principles of Supervised Field Trial Design
The primary objective of a supervised field trial for Propargite dissipation is to quantify the residue levels over time on agricultural commodities following application according to Good Agricultural Practice (GAP).[3][4] Key considerations for trial design include:
-
Geographical Representation: Trials should be conducted in regions representative of the intended use, encompassing different climatic conditions, soil types, and farming practices.[3] International guidelines, such as those from the OECD, provide frameworks for ensuring studies from one region can be accepted in another.[6][7][8]
-
Worst-Case Scenario: To identify the highest likely residues, trials should be designed to mimic "worst-case" scenarios. This includes using the maximum proposed application rate, the maximum number of applications, and the shortest interval between the last application and harvest (pre-harvest interval).[3][4]
-
Replication: Each trial should include replicate plots to account for in-field variability.[9] Untreated control plots are mandatory to provide baseline data and to ensure no analytical interference.[4]
-
Commodity of Interest: The portion of the plant that is consumed by humans or animals should be the primary focus of residue analysis.[4]
Experimental Protocols
Trial Site Selection and Plot Layout
-
Site Selection: Choose a site with a known history, avoiding areas with previous pesticide applications that could interfere with the analysis. The soil type, organic matter content, and pH should be characterized and documented.[9]
-
Plot Design: Establish replicate treated and untreated control plots. The size of the plots should be sufficient to provide representative samples throughout the study. A buffer zone should be maintained around the plots to prevent spray drift contamination.
Application of Propargite
-
Test Substance: Use a well-characterized formulation of Propargite (e.g., Omite 57% EC).[5] The concentration and stability of the active ingredient in the formulation should be confirmed.
-
Application Equipment: Utilize calibrated application equipment that is representative of typical agricultural practice (e.g., knapsack sprayer, airblast sprayer).[10][11]
-
Application Procedure: Apply the Propargite formulation at the maximum recommended rate as per the proposed GAP.[3] Ensure uniform coverage of the crop. Record the date, time, application rate, and weather conditions during application.
Sampling Protocol
-
Sampling Intervals: Collect samples at defined intervals to characterize the dissipation curve. A typical schedule includes sampling immediately after application (2-3 hours), and then at 1, 3, 5, 7, 10, 14, and 21 days post-application, or until residues are below the limit of quantification (LOQ).[2][5][11]
-
Sample Collection: Collect a representative sample from each plot. For crops like fruits and vegetables, this involves collecting a specified number of individual units from different plants within the plot.
-
Sample Handling: Place collected samples in labeled, inert bags and store them frozen (typically at -20°C) as soon as possible to prevent further degradation of the residues.[10] Transport the samples to the analytical laboratory under frozen conditions.
Analytical Methodology for Propargite Residue Analysis
-
Extraction: Propargite residues are typically extracted from the sample matrix using an organic solvent such as acetone (B3395972) or acetonitrile.[12][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient extraction technique for pesticide residues in fruits and vegetables.[14]
-
Clean-up: The extract is then cleaned up to remove interfering co-extractives. This may involve liquid-liquid partitioning and/or solid-phase extraction (SPE).[12]
-
Analysis: The final determination of Propargite residues is commonly performed using High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) or Gas Chromatography (GC) with a Flame Photometric Detector (FPD) in sulfur mode.[2][5][12][13]
-
Method Validation: The analytical method must be validated to demonstrate its accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). Recovery experiments are conducted by fortifying untreated control samples with known amounts of Propargite at different concentration levels.[5][11]
Data Presentation and Interpretation
The quantitative data from the field trials should be summarized in clear and concise tables to facilitate comparison and interpretation.
Propargite Dissipation in Various Crops
| Crop | Application Rate (g a.i./ha) | Initial Deposit (mg/kg) | Half-life (days) | PHI for MRL < 2 mg/kg (days) | Reference |
| Brinjal (Eggplant) | 570 | 2.20 | 5.63 | 1.0 - 7.63 | [5] |
| 1140 | 4.30 | 7.06 | [5] | ||
| Okra | 570 | 2.95 | 2.38 | 1.08 - 3.40 | [5] |
| 1140 | 5.68 | 3.04 | [5] | ||
| Apple | Not Specified | Not Specified | 1.66 - 2.61 | Not Specified | [15] |
| Tea (Black) | 570 (equivalent) | 5.11 - 5.42 | 1.63 - 1.92 | ~7 | [2][11] |
Propargite Dissipation in Soil
| Soil Type | Half-life (days) | Reference |
| Sandy Loam | 40 - 60 | [10] |
| Not Specified | 43 - 45 | [15] |
Interpretation of Results
The dissipation data is used to calculate the half-life (t½) of Propargite, which is the time required for the residue concentration to decrease by 50%. This is typically calculated assuming first-order kinetics.[16] The dissipation curve is then used to determine the pre-harvest interval (PHI), which is the minimum time required between the last pesticide application and harvest to ensure that residues in the crop do not exceed the established MRL.[17]
Experimental Workflow Visualization
The following diagram illustrates the key stages of a supervised field trial for Propargite dissipation studies.
Caption: Workflow for a supervised field trial of Propargite dissipation.
References
- 1. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 2. agriscigroup.us [agriscigroup.us]
- 3. Residue trials for crops or plant products used as food or feed | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. agrochemicals.iupac.org [agrochemicals.iupac.org]
- 5. cwss.in [cwss.in]
- 6. Pesticides guidance aims to harmonise field testing | EFSA [efsa.europa.eu]
- 7. OECD guidance for acceptance of foreign pesticide field dissipation studies/ecoregion concept: Ecoregion Crosswalk model and demonstration [morressier.com]
- 8. efsa.europa.eu [efsa.europa.eu]
- 9. criver.com [criver.com]
- 10. fao.org [fao.org]
- 11. agriscigroup.us [agriscigroup.us]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. ppqs.gov.in [ppqs.gov.in]
- 14. Fate of Residual Pesticides in Fruit and Vegetable Waste (FVW) Processing | MDPI [mdpi.com]
- 15. Dissipation behavior of propargite--an acaricide residues in soil, apple (Malus pumila) and tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissipation study of ten insecticides in apples under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissipation kinetics of propargite in brinjal fruits under subtropical conditions of Punjab, India - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Propargite Resistance in Spider Mites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming propargite (B33192) resistance in spider mite populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for propargite?
A1: Propargite is a non-systemic, sulfite (B76179) ester acaricide.[1][2] Its primary mode of action is the inhibition of the mitochondrial F₁F₀-ATP synthase (also known as Complex V).[1] This enzyme is crucial for cellular energy production (ATP synthesis). By disrupting this process, propargite leads to a depletion of energy within the mite's cells, causing paralysis and eventual death.[2] This mechanism is distinct from many neurotoxic insecticides, which can help in managing cross-resistance issues.[2]
Q2: What are the main mechanisms by which spider mites develop resistance to propargite?
A2: The primary mechanism of propargite resistance in spider mites is enhanced metabolic detoxification.[1] This involves the upregulation of specific enzyme families that metabolize and neutralize propargite before it can reach its target site in the mitochondria.[1] Key enzyme families implicated include:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are often the first line of defense, oxidizing propargite into less toxic, more easily excretable metabolites.[1][3][4] Studies have shown that P450s play a more evident role in propargite resistance compared to other enzymes.[5]
-
Glutathione (B108866) S-Transferases (GSTs): GSTs facilitate the conjugation of glutathione to propargite or its metabolites, increasing their water solubility for easier excretion.[1][5]
-
Esterases (ESTs): These enzymes can hydrolyze the ester bonds in propargite, leading to its detoxification.[1][5]
While target-site mutations are a common resistance mechanism for other acaricides that target mitochondrial complexes (like bifenazate (B1666992) and acequinocyl (B1664961) resistance via cytochrome b mutations), metabolic detoxification is the most prominently reported mechanism for propargite resistance.[6][7][8]
Q3: How can I determine if a spider mite population is resistant to propargite?
A3: You can determine resistance through a combination of bioassays, biochemical assays, and molecular diagnostics.
-
Bioassays: The most common method is the dose-response bioassay (e.g., leaf-dip or slide-dip method) to determine the LC50 (lethal concentration required to kill 50% of the population).[5][9] A significantly higher LC50 value in a field population compared to a known susceptible reference strain indicates resistance. The resistance ratio (RR), calculated as (LC50 of field population) / (LC50 of susceptible strain), quantifies the level of resistance.[5]
-
Synergist Bioassays: To investigate the involvement of metabolic enzymes, you can perform bioassays with synergists.[5][10][11] Synergists inhibit specific enzyme families. For example, Piperonyl Butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and Diethyl Maleate (DEM) inhibits GSTs.[5][11][12] A significant increase in propargite toxicity when co-administered with a synergist points to the involvement of the corresponding enzyme family in resistance.[5][13]
-
Biochemical Assays: These assays directly measure the activity of detoxification enzymes (P450s, GSTs, Esterases) in homogenates of resistant and susceptible mite populations.[5][10] Higher enzyme activity in the field population suggests metabolic resistance.[5]
-
Molecular Diagnostics: Techniques like PCR, qPCR, or sequencing can identify specific genes that are overexpressed or mutated in resistant populations.[14][15][16] While specific target-site mutations for propargite are not well-documented, analyzing the expression levels of P450 genes can provide strong evidence for metabolic resistance.[17]
Q4: What strategies can be employed in the lab to overcome or manage propargite resistance?
A4: Laboratory strategies focus on understanding and counteracting the resistance mechanisms to inform field management practices.
-
Use of Synergists: As mentioned, synergists like PBO can be used to block the metabolic pathways conferring resistance, thereby restoring the efficacy of propargite.[5][13] This is a powerful tool for confirming the resistance mechanism.
-
Acaricide Rotation: In a broader sense, laboratory bioassays can be used to test the efficacy of alternative acaricides with different modes of action.[18][19] This data supports the development of rotation programs to reduce selection pressure for propargite resistance in the field.[18][19][20]
-
Fitness Cost Analysis: Investigate potential fitness costs associated with resistance.[6] Sometimes, resistant mites may have lower reproductive rates or be more susceptible to other stressors in the absence of the acaricide.[6] Understanding these trade-offs can help devise management strategies that exploit these weaknesses.
Troubleshooting Guides
Issue 1: Inconsistent results in dose-response bioassays.
| Possible Cause | Troubleshooting Step |
| Variable Mite Age/Stage | Standardize experiments using same-aged adult female mites (e.g., < 48 hours old) to ensure uniform susceptibility.[5] |
| Pre-test Mite Handling | Avoid prolonged cold storage before testing, as it can increase susceptibility.[21] Conduct bioassays within 48 hours of collecting mites from the field or colony.[21] |
| Inconsistent Acaricide Application | Ensure uniform spray coverage in spray tower methods or complete submersion in dip methods. Use a wetting agent (e.g., Triton X-100) to ensure the solution spreads evenly.[9] |
| Loss of Resistance in Lab Colony | Propargite resistance can decrease in laboratory-reared populations over time without continuous selection pressure.[21] Periodically re-select the colony with propargite or use field-collected mites. |
| Control Mortality Too High | If >10% mortality occurs in the control group (treated with water/solvent only), the assay is invalid.[22] Re-evaluate handling procedures, leaf disc quality, and incubation conditions (temperature, humidity). |
Issue 2: Synergist bioassay does not restore propargite susceptibility.
| Possible Cause | Troubleshooting Step |
| Incorrect Synergist Concentration | The synergist concentration may be too low to be effective or too high, causing direct mortality. Perform bracketing tests to determine the highest sub-lethal concentration of the synergist that causes less than 10% mortality on its own.[5] |
| Multiple Resistance Mechanisms | The population may have multiple resistance mechanisms. For example, if PBO (a P450 inhibitor) has little effect, resistance might be mediated by GSTs, esterases, or a combination. Test other synergists like DEM (for GSTs) and DEF (for esterases).[5][10] |
| Novel or Uncharacterized Mechanism | The resistance may be due to a mechanism not inhibited by the standard synergists, such as a target-site modification or reduced cuticular penetration. This would require further investigation using molecular techniques. |
| Synergist Degradation | Ensure synergists are stored correctly and that working solutions are freshly prepared for each experiment. |
Data Presentation
Table 1: Example Dose-Response Toxicity of Propargite Against Susceptible and Resistant Strains of Tetranychus urticae.
| Strain | Population Origin | LC50 (mg a.i./L) | 95% Fiducial Limits | Resistance Ratio (RR) |
| KrS (Susceptible) | Karaj | 116.81[5] | (Not specified) | 1.0 |
| MhR (Resistant) | Mahallat | 5337.90[5] | (Not specified) | 45.70[5] |
Table 2: Effect of Synergists on the Toxicity of Propargite to a Resistant (MhR) Spider Mite Population.
| Treatment | Synergist Concentration | LC50 (mg a.i./L) | Synergism Ratio (SR)¹ |
| Propargite alone | N/A | 5337.90 | - |
| Propargite + PBO | 200 ppm[5] | (Value would be significantly lower) | >1 |
| Propargite + DEM | 500 ppm[5] | (Value would be lower) | >1 |
| Propargite + TPP² | 1000 ppm[5] | (Value may not be significantly different) | ~1 |
¹ Synergism Ratio (SR) = LC50 of acaricide alone / LC50 of acaricide + synergist. An SR > 1 indicates synergism. ² TPP (Triphenyl Phosphate) is an esterase inhibitor. In some studies, its effect on propargite resistance was not statistically significant.[5]
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Propargite Resistance Monitoring
This protocol is a standard method for determining the concentration-mortality response of a mite population.[5][9]
Materials:
-
Adult female spider mites of a consistent age.
-
Bean or other suitable host plant leaves.
-
Distilled water.
-
Wetting agent (e.g., 0.01% Triton X-100).[9]
-
Petri dishes (9 cm diameter), cotton pads, cork borer (2-3 cm).
-
Beakers, volumetric flasks, and pipettes for serial dilutions.
Methodology:
-
Preparation of Leaf Discs: Use a cork borer to cut discs from fresh, untreated leaves. Place each disc, underside up, on a water-saturated cotton pad inside a Petri dish.[9]
-
Mite Infestation: Transfer 20-30 adult female mites to each leaf disc and allow them to settle for 1-2 hours.
-
Preparation of Propargite Solutions: Prepare a stock solution of propargite in distilled water containing the wetting agent. From this stock, create a series of at least five serial dilutions that are expected to cause between 10% and 90% mortality. A control solution containing only distilled water and the wetting agent must be included.
-
Application: Using forceps, hold a leaf disc by its edge and dip it into a treatment solution for 5 seconds with gentle agitation to ensure complete coverage.
-
Drying and Incubation: Place the dipped discs on a paper towel to air dry for 1-2 hours. Return the dried discs to the Petri dishes.
-
Incubation: Keep the Petri dishes in a controlled environment chamber at 25 ± 2°C, 60 ± 5% relative humidity, and a 16:8 (L:D) photoperiod.[23]
-
Mortality Assessment: After 48-72 hours, examine the mites under a stereomicroscope.[24] Mites that are unable to walk a distance of one body length when prodded with a fine brush are considered dead.[21]
-
Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-10%.[22] Analyze the data using probit analysis to calculate the LC50 value, 95% fiducial limits, and the slope of the dose-response curve.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. How Propargite Delivers Reliable Mite Control in Agricultural Practices [jindunchemical.com]
- 3. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance | MDPI [mdpi.com]
- 4. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 6. Identification and characterization of new mutations in mitochondrial cytochrome b that confer resistance to bifenazate and acequinocyl in the spider mite Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Insecticide Synergists on the Response of Scabies Mites to Pyrethroid Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of insecticide synergist treatment on genome-wide gene expression in a polyphagous pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Integrated resistance management for acaricide use on Varroa destructor [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. www1.montpellier.inra.fr [www1.montpellier.inra.fr]
- 16. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- 17. researchgate.net [researchgate.net]
- 18. croplife.org.au [croplife.org.au]
- 19. irac-online.org [irac-online.org]
- 20. Managing Pesticide Resistance / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 21. californiaagriculture.org [californiaagriculture.org]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
Technical Support Center: Mitigating Propargite-Induced Phytotoxicity in Sensitive Crops
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the acaricide Propargite, with a focus on mitigating phytotoxicity in sensitive crop species.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues related to Propargite-induced phytotoxicity.
Issue 1: Unexpected Crop Damage Observed After Propargite Application
Question: I have applied Propargite to my [Crop Name, e.g., Cotton, Beans] and am observing symptoms of phytotoxicity such as leaf burn, yellowing, and stunted growth. What are the possible causes and how can I mitigate this?
Answer:
Propargite-induced phytotoxicity can manifest through various symptoms, including necrotic spots, leaf edge burn, chlorosis (yellowing), distorted growth, and overall stunting.[1] The severity of these symptoms can be influenced by several factors. Use the following steps to troubleshoot the issue:
Step 1: Verify Application Parameters
-
Application Rate: Cross-reference your application rate with the recommended rates for your specific crop. Exceeding the recommended dosage is a primary cause of phytotoxicity.
-
Formulation and Dilution: Ensure the correct formulation (e.g., Emulsifiable Concentrate - EC, Wettable Powder - WP) was used and diluted according to the manufacturer's instructions.[2] Improper dilution can lead to concentrated applications that damage plant tissues.[3]
-
Tank Mixing: Review all components of your tank mix. Mixing Propargite with incompatible chemicals, certain adjuvants, or other pesticides can increase the risk of phytotoxicity.[3] For instance, mixing emulsifiable concentrates with other EC formulations or with wettable powders can sometimes lead to adverse reactions.
Step 2: Assess Environmental Conditions During and After Application
-
Temperature and Humidity: High temperatures and high humidity can increase the absorption of Propargite, leading to a higher risk of phytotoxicity. Avoid spraying in the middle of the day when temperatures are at their peak.[3]
-
Drought Stress: Plants under drought stress are more susceptible to chemical injury. Ensure crops are adequately irrigated before Propargite application.
Step 3: Evaluate Crop-Specific Factors
-
Growth Stage: Younger plants and new growth are generally more sensitive to chemical applications.[1]
-
Crop Sensitivity: Be aware of the inherent sensitivity of the crop species and cultivar to Propargite.
Immediate Mitigation Strategies:
-
Irrigation: If phytotoxicity is observed shortly after application, irrigating the crop can help wash off some of the residues from the leaf surfaces and reduce further absorption.
-
Supportive Care: Provide optimal growing conditions, including appropriate nutrition and water, to help the crop recover from the stress.
Issue 2: How to Proactively Prevent Propargite Phytotoxicity in Future Experiments
Question: What steps can I take to prevent or minimize the risk of phytotoxicity when planning experiments with Propargite on sensitive crops?
Answer:
A proactive approach is crucial for preventing phytotoxicity. Consider the following strategies during your experimental design:
-
Conduct a Small-Scale Test: Before treating a large experimental plot, apply Propargite to a small number of plants and observe for any signs of phytotoxicity for 7-10 days.[1]
-
Optimize Application Timing: Apply Propargite during cooler parts of the day, such as the early morning or late evening, to minimize the impact of high temperatures.
-
Use of Adjuvants and Safeners: The addition of certain adjuvants or safeners to the spray solution can potentially reduce phytotoxicity. However, their efficacy with Propargite needs to be experimentally validated for your specific crop and conditions. Not all adjuvants are suitable, and some may even increase injury.
-
Follow Label Instructions Diligently: Always adhere to the manufacturer's instructions regarding application rates, compatible tank mix partners, and environmental precautions.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of Propargite phytotoxicity?
A1: Common symptoms include:
-
Leaf Burn and Necrosis: Appearance of scorched or dead tissue on the leaves.
-
Chlorosis: Yellowing of leaf tissue due to chlorophyll (B73375) degradation.
-
Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.
-
Stunting: Reduced overall plant growth and development.
Q2: Which crops are known to be sensitive to Propargite?
A2: While Propargite is used on a variety of crops, including cotton, beans, citrus, and ornamentals, phytotoxicity can occur, especially under suboptimal conditions.[3][4] Sensitivity can also vary between different cultivars of the same crop.
Q3: Can environmental conditions influence the severity of Propargite phytotoxicity?
A3: Yes, environmental factors play a significant role. High temperatures, high humidity, and intense sunlight can increase the likelihood and severity of phytotoxicity. Applying Propargite to drought-stressed plants also increases the risk of injury.
Q4: Are there any known tank mix incompatibilities with Propargite that can cause phytotoxicity?
A4: It is generally recommended to avoid mixing Propargite with highly alkaline materials. Also, be cautious when tank-mixing different pesticide formulations, such as two emulsifiable concentrates, as this can sometimes lead to phytotoxicity. Always perform a jar test to check for physical compatibility before mixing in the spray tank.
Q5: What is the mode of action of Propargite and how does it relate to phytotoxicity?
A5: Propargite is a non-systemic, contact acaricide that acts by inhibiting mitochondrial ATP synthase, which disrupts the energy metabolism of mites.[5] While the exact mechanism of its phytotoxic effects on plants is not fully elucidated, it is thought to be related to oxidative stress and disruption of cellular processes in sensitive plants.
Data Presentation
Table 1: Recommended Application Rates of Propargite on Selected Crops
| Crop | Formulation | Application Rate (Active Ingredient) | Reference |
| Cotton | 57% EC | 0.75–1.5 L/ha | [4] |
| Beans | 57% EC | 0.75–1.5 L/ha | [3] |
| Vegetables (Tomatoes, etc.) | 57% EC | 0.75–1.5 L/ha | [3] |
| Citrus | 57% EC | 0.75–1.5 L/ha | [4] |
Note: These are general recommendations. Always refer to the product label for specific rates for your region and target pest.
Table 2: Phytotoxicity Rating Scale
| Rating | % Phytotoxicity | Description of Symptoms | Reference |
| 1 | 1-10 | Slight discoloration, distortion, or stunting. | [6] |
| 2 | 11-20 | More severe symptoms, but not lasting. | [6] |
| 3 | 21-50 | Medium severe and lasting symptoms. | [6] |
| 4 | >50 | Severe necrosis, wilting, or shriveling of tissues. | [6] |
Experimental Protocols
Protocol 1: Assessment of Propargite-Induced Phytotoxicity in a Sensitive Crop (e.g., Beans)
Objective: To quantitatively assess the phytotoxic effects of different concentrations of Propargite on a sensitive crop under controlled greenhouse conditions.
Materials:
-
Bean seeds (e.g., Phaseolus vulgaris) of a known sensitive cultivar.
-
Pots with sterile potting mix.
-
Propargite formulation (e.g., 57% EC).
-
Controlled environment greenhouse or growth chamber.
-
Spray bottle or small-plot sprayer for application.
-
Calipers and rulers for morphological measurements.
-
Spectrophotometer for chlorophyll analysis.
Methodology:
-
Plant Growth: Sow bean seeds in pots and grow them in a controlled environment (e.g., 25°C day/18°C night, 16h photoperiod).
-
Treatment Application: At the V3-V4 growth stage (3-4 trifoliate leaves), apply different concentrations of Propargite. Include a control group (sprayed with water only) and a range of concentrations above and below the recommended rate.
-
Phytotoxicity Assessment:
-
Visual Scoring: At 3, 7, and 14 days after treatment (DAT), visually assess and score phytotoxicity using the scale in Table 2.
-
Morphological Measurements: At 14 DAT, measure plant height, stem diameter, and leaf area.
-
Biomass Determination: At the end of the experiment, harvest the above-ground biomass, and determine fresh and dry weight.
-
Chlorophyll Content: Extract chlorophyll from leaf samples and measure absorbance using a spectrophotometer to quantify chlorophyll a, b, and total chlorophyll.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different Propargite concentrations on the measured parameters.
Protocol 2: Evaluation of Adjuvants for Mitigating Propargite Phytotoxicity
Objective: To determine the efficacy of selected adjuvants in reducing Propargite-induced phytotoxicity.
Methodology:
-
Experimental Setup: Follow the same plant growth and environmental conditions as in Protocol 1.
-
Treatment Groups:
-
Control (Water spray)
-
Propargite at a phytotoxic concentration (determined from Protocol 1)
-
Propargite at the same concentration + Adjuvant A
-
Propargite at the same concentration + Adjuvant B
-
... (include other adjuvants as needed)
-
-
Application and Assessment: Apply the treatments and assess phytotoxicity using the same parameters and time points as in Protocol 1.
-
Data Analysis: Compare the phytotoxicity scores, morphological measurements, and biomass of the Propargite + Adjuvant groups to the Propargite-only group to evaluate the mitigating effect of each adjuvant.
Visualizations
References
- 1. e-gro.org [e-gro.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Propargite – Pesticide details for crop protection | تفاصيل Propargite [zarraak.com]
- 4. Propargite 570 g/L, 730g/L EC Acaricide – Powerful Mite Control for Crops - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 5. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of QuEChERS Method for Propargite in Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of propargite (B33192) in complex fatty matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low recovery of propargite in a high-fat matrix (e.g., avocado, nuts, edible oil). What are the common causes and how can we troubleshoot this?
A1: Low recovery of propargite in fatty matrices is a common challenge primarily due to its lipophilic nature, leading to its partitioning into the fat layer that is not extracted by acetonitrile (B52724). Here are the primary causes and troubleshooting steps:
-
Inadequate Extraction Efficiency: Propargite may remain in the lipid phase during the initial acetonitrile extraction.
-
Troubleshooting:
-
Increase Sample to Solvent Ratio: While a typical QuEChERS method uses a 1:1 sample to solvent ratio (e.g., 15 g sample to 15 mL acetonitrile), for very fatty matrices, increasing the solvent volume can improve extraction. However, be mindful that this will also dilute your sample, potentially affecting limits of detection.
-
Sample Hydration for Dry Matrices: For dry, fatty matrices like nuts and oilseeds, it is crucial to add water to the sample and allow it to hydrate (B1144303) before adding acetonitrile. This helps to swell the matrix and improve the partitioning of pesticides into the solvent. A common practice is to add water to constitute at least 80% of the sample weight.[1][2]
-
Vigorous Shaking: Ensure thorough and vigorous shaking during the extraction step to maximize the interaction between the sample and the extraction solvent.
-
-
-
Co-precipitation with Lipids: During the cooling or centrifugation steps, propargite can co-precipitate with the lipids that are "freezing out" of the acetonitrile.
-
Troubleshooting:
-
Freezing Step Optimization: While a freezing step is effective for lipid removal, the temperature and duration should be optimized.[3] A very rapid or prolonged freezing at very low temperatures might increase the risk of analyte loss.
-
-
-
Adsorption to Dispersive SPE (d-SPE) Sorbents: The sorbents used for cleanup can sometimes adsorb the target analyte.
-
Troubleshooting:
-
Choice of Sorbent: For fatty matrices, a combination of Primary Secondary Amine (PSA) and C18 is commonly used. C18 is essential for removing nonpolar interferences like fats.[4] Newer sorbents like Z-Sep or Enhanced Matrix Removal-Lipid (EMR-Lipid) have shown improved cleanup for fatty samples.[5]
-
Amount of Sorbent: Using excessive amounts of d-SPE sorbents can lead to analyte loss. Try reducing the amount of sorbent, particularly if the extract appears relatively clean after the initial extraction.
-
-
Q2: We are observing significant matrix effects (ion suppression or enhancement) for propargite when analyzing extracts from fatty matrices. How can we mitigate this?
A2: Matrix effects are a major challenge in the analysis of complex samples like fatty matrices. They occur when co-extracted matrix components interfere with the ionization of the target analyte in the mass spectrometer source.
-
Enhanced Cleanup: The most direct way to reduce matrix effects is to improve the cleanup of the sample extract.
-
Troubleshooting:
-
Optimize d-SPE: Experiment with different types and combinations of d-SPE sorbents. For fatty matrices, C18 is crucial for removing lipids.[4] Zirconia-based sorbents (Z-Sep) and EMR-Lipid are specifically designed for high-fat samples and can provide superior cleanup compared to traditional sorbents.[5]
-
Increase Sorbent Amount: While being cautious of analyte loss, a modest increase in the amount of cleanup sorbent, particularly C18, can improve the removal of matrix components.
-
-
-
Instrumental and Methodological Approaches:
-
Troubleshooting:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization process. However, this will also dilute the analyte, so a balance must be found to ensure adequate sensitivity.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for propargite, if available, can effectively compensate for matrix effects.
-
-
Q3: What is the recommended d-SPE sorbent combination for propargite analysis in fatty matrices?
A3: The optimal d-SPE sorbent combination depends on the specific fatty matrix and the analytical technique used. However, some general recommendations can be made:
-
Standard Approach: A combination of PSA (Primary Secondary Amine) and C18 (Octadecyl) is a widely used and effective choice. PSA removes polar interferences such as organic acids and sugars, while C18 is crucial for removing nonpolar lipids.[4]
-
For Highly Fatty Matrices: For matrices with very high-fat content, such as edible oils or avocados, consider using advanced sorbents:
-
Z-Sep or Z-Sep+: These zirconia-based sorbents are very effective at removing lipids.
-
EMR-Lipid (Enhanced Matrix Removal-Lipid): This is a highly selective sorbent for lipid removal and has been shown to provide excellent cleanup for fatty samples with good analyte recovery.[5]
-
It is always recommended to perform a comparative evaluation of different sorbents for your specific matrix to determine the best performance in terms of cleanup efficiency and propargite recovery.
Experimental Protocols
Below are detailed methodologies for key experiments related to the optimization of the QuEChERS method for propargite in fatty matrices.
Protocol 1: Modified QuEChERS Method for Avocado
This protocol is adapted from multi-residue methods that have included propargite in their analyte list for avocado.
-
Sample Preparation: Homogenize 15 g of avocado sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add internal standards if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaOAc).
-
Shake vigorously again for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
Sorbent Combination: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: QuEChERS Method for Oilseeds and Nuts
This protocol includes a hydration step, which is crucial for dry, fatty matrices.
-
Sample Preparation:
-
Grind the nuts or oilseeds to a fine, homogeneous powder.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Hydration:
-
Add 10 mL of reagent water to the tube.
-
Vortex and let it stand for 30 minutes to ensure complete hydration.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile layer to a 2 mL microcentrifuge tube.
-
Sorbent Combination: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For higher fat content, the amount of C18 can be increased to 75-100 mg.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract to an autosampler vial for analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for the QuEChERS method in fatty matrices. Note that specific values for propargite are often part of larger multi-residue studies, and performance can vary based on the exact matrix and method modifications.
Table 1: Propargite Recovery and Precision in Fatty Matrices
| Matrix | QuEChERS Method Modification | d-SPE Cleanup Sorbents | Recovery (%) | RSD (%) | Reference |
| Avocado | Buffered QuEChERS | PSA + C18 | 70-110 | < 20 | Generic Data |
| Olive Oil | Acetonitrile extraction, freezing step | PSA + C18 | 80-115 | < 15 | Generic Data |
| Sunflower Seeds | Hydration, Buffered QuEChERS | PSA + C18 + GCB | 75-105 | < 20 | Generic Data |
| Nuts (Almonds) | Hydration, Acetonitrile extraction | Z-Sep+ | 85-110 | < 15 | Generic Data |
| Edible Oil | Dilute and shoot | None | 90-120 | < 10 | Generic Data |
Note: This table represents typical expected performance. Actual results may vary.
Table 2: Method Detection and Quantification Limits for Propargite
| Matrix | Analytical Technique | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Avocado | LC-MS/MS | 1-5 | 5-10 | Generic Data |
| Edible Oil | GC-MS/MS | 2-10 | 10-25 | Generic Data |
| Nuts | LC-MS/MS | 1-5 | 5-15 | Generic Data |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the instrument sensitivity and the specific method parameters.
Visualizations
Experimental Workflow for Propargite in Fatty Matrices
Caption: QuEChERS workflow for propargite in fatty matrices.
Troubleshooting Logic for Low Propargite Recovery
Caption: Troubleshooting low propargite recovery.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Enhancing the Photostability of Propargite Formulations
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on improving the stability of Propargite formulations against photodegradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Propargite degradation in formulations when exposed to light?
A1: Propargite is susceptible to photodegradation, a process initiated by exposure to ultraviolet (UV) radiation from sunlight. This leads to the breakdown of the active ingredient, which can significantly reduce the efficacy of the formulation. The primary mechanism of degradation involves the cleavage of the sulfite (B76179) ester bond.
Q2: What are the main degradation products of Propargite under photolytic stress?
A2: The major degradation product of Propargite upon exposure to light is 2-(p-tert-butylphenoxy)cyclohexanol (B1682604) (TBPC).[1] Other minor degradation products may also be formed.
Q3: How can the photostability of Propargite formulations be enhanced?
Q4: What analytical techniques are suitable for monitoring the photostability of Propargite?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the concentration of Propargite and its degradation products in formulation samples over time. Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) can also be utilized for analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of Propargite observed in a new formulation. | Incompatible Excipients: Certain formulation components may be acting as photosensitizers, accelerating the degradation of Propargite. | - Screen individual excipients for their impact on Propargite's photostability.- Replace any excipients that demonstrate photosensitizing effects. |
| Inadequate Photoprotection: The concentration or type of UV absorber may not be optimal for the formulation. | - Evaluate different types of UV absorbers (e.g., benzophenones, benzotriazoles) for compatibility and efficacy.- Conduct a dose-response study to determine the optimal concentration of the selected UV absorber. | |
| pH Instability: The pH of the formulation may not be within the optimal range for Propargite stability. | - Determine the pH at which Propargite exhibits maximum stability.- Incorporate a suitable buffer system to maintain the formulation's pH within the optimal range. | |
| Inconsistent results during photostability testing. | Variable Light Exposure: Inconsistent intensity or spectral distribution of the light source can lead to variable degradation rates. | - Utilize a calibrated and validated photostability chamber that provides consistent and uniform light exposure.- Ensure that the light source meets the requirements of relevant guidelines (e.g., ICH Q1B). |
| Sample Handling: Improper handling of samples before and after light exposure can introduce variability. | - Protect samples from ambient light during preparation and before analysis.- Ensure uniform sample geometry and placement within the photostability chamber. | |
| Precipitation or crystallization in the formulation after adding a UV absorber. | Poor Solubility: The selected UV absorber may have low solubility in the formulation matrix. | - Select a UV absorber with higher solubility in the formulation's solvent system.- Consider using a co-solvent to improve the solubility of the UV absorber.- Evaluate different formulation types, such as microemulsions, that can better accommodate the stabilizer. |
| Chemical Incompatibility: The UV absorber may be reacting with other components in the formulation. | - Conduct compatibility studies between the UV absorber and other key excipients in the formulation. |
Data Presentation
The photostability of Propargite is influenced by the environmental conditions and the matrix in which it is present. The following table summarizes the degradation half-life of Propargite under different conditions.
| Condition | Matrix | Half-life (t½) | Primary Degradation Product |
| Full Sunlight | Aqueous Solution (pH 5) | 6 days | Not Specified |
| Full Sunlight | Soil | 64 days | TBPC |
| Simulated Sunlight (Xenon Arc Lamp) | Soil | 31-38 days | TBPC |
| Dark Control | Soil | 70-113 days | TBPC |
Note: The addition of UV absorbers is a recommended strategy to significantly increase these half-life values.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Photostabilizers in a Propargite Formulation
1. Materials:
-
Propargite technical grade
-
Selected UV absorbers (e.g., a benzophenone (B1666685) derivative, a benzotriazole (B28993) derivative)
-
Formulation excipients (solvents, surfactants, etc.)
-
HPLC-grade solvents for analysis (e.g., acetonitrile (B52724), water)
-
Quartz cuvettes or other UV-transparent sample holders
2. Preparation of Formulations:
-
Prepare a stock solution of Propargite in a suitable organic solvent.
-
Prepare a base formulation containing all excipients except the UV absorber.
-
Divide the base formulation into aliquots. To each aliquot, add a different concentration of the selected UV absorber (e.g., 0.5%, 1%, 2% w/w). Prepare a control formulation with no UV absorber.
-
Ensure all formulations are homogenous.
3. Photostability Exposure:
-
Transfer a known volume of each formulation into separate quartz cuvettes, ensuring they are sealed to prevent evaporation.
-
Prepare a "dark control" for each formulation by wrapping the cuvette in aluminum foil.
-
Place all samples (including dark controls) in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp with appropriate filters).
-
Expose the samples to a controlled light intensity and temperature for a defined period.
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
Dilute the withdrawn aliquots with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC-UV method to determine the concentration of Propargite.
-
The mobile phase could consist of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 225 nm or 276 nm).
5. Data Analysis:
-
Calculate the percentage of Propargite remaining at each time point for all formulations.
-
Plot the natural logarithm of the Propargite concentration versus time to determine the degradation rate constant (k) for each formulation.
-
Calculate the half-life (t½) for each formulation using the equation: t½ = 0.693 / k.
-
Compare the half-lives of the stabilized formulations to that of the control to determine the efficacy of the UV absorbers.
Mandatory Visualizations
Caption: Workflow for assessing the efficacy of photostabilizers.
Caption: Proposed photodegradation pathway of Propargite.
References
Addressing analytical interferences in Propargite detection
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Propargite. It addresses common interferences and offers solutions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in Propargite detection?
The primary challenge in Propargite analysis is overcoming matrix effects, which can either enhance or suppress the instrument's signal, leading to inaccurate quantification.[1][2] Matrix effects arise from co-extracted compounds from the sample matrix that interfere with the ionization or detection of Propargite.[1] High-fat matrices, such as olive oil, and complex matrices like tea and soil, are particularly prone to causing significant interference.[3][4][5] Another common issue is the degradation of Propargite, which can be sensitive to pH and the presence of active sites in the gas chromatography (GC) system.[6][7]
Q2: Which analytical techniques are most suitable for Propargite detection?
Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the most widely used techniques for the sensitive and selective detection of Propargite.[1][4]
-
GC-MS/MS is a robust method, often utilizing a flame photometric detector (FPD) in sulfur mode for initial screening, followed by MS/MS for confirmation and quantification.[5]
-
LC-MS/MS , particularly with an electrospray ionization (ESI) source, is also highly effective, especially for samples that are not directly amenable to GC analysis.[8]
Q3: What is the QuEChERS method, and why is it recommended for Propargite analysis?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique that involves solvent extraction with acetonitrile (B52724) followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[9][10] It is highly recommended for multiresidue pesticide analysis, including Propargite, in a wide variety of food and environmental matrices.[11] The main advantages of QuEChERS are its simplicity, speed, low solvent consumption, and effectiveness in removing a significant amount of matrix interferences while maintaining good analyte recovery.[9][10]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
| Question | Possible Cause | Solution |
| My Propargite peak is tailing. | Active sites in the GC system: Free silanol (B1196071) groups in the injector liner, column, or other parts of the flow path can interact with Propargite, causing peak tailing.[12][13] | Use Analyte Protectants: Add a mixture of analyte protectants (e.g., D-sorbitol, L-gulonic acid γ-lactone) to both your samples and calibration standards.[12][14] These compounds block the active sites, improving peak shape.[14] Perform Inlet Maintenance: Regularly replace the injector liner and septum. Use deactivated liners.[15][16] Column Maintenance: Clip the first 10-15 cm from the front of the GC column to remove accumulated non-volatile matrix components and active sites.[16] |
| My Propargite peak is fronting. | Column Overload: Injecting too high a concentration of the analyte can lead to fronting peaks. | Dilute the Sample: Reduce the concentration of the sample extract before injection.[17] Check Injection Volume: Ensure the injection volume is appropriate for the column's capacity. |
Problem 2: Inaccurate Quantification (High or Low Recoveries)
| Question | Possible Cause | Solution |
| My recoveries are consistently above 120%. | Matrix-Induced Enhancement: Co-extracted matrix components can mask active sites in the GC system, leading to a stronger signal for the analyte in the sample compared to the solvent-based standard.[2] | Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.[18] Employ Analyte Protectants: As mentioned above, analyte protectants can equalize the response between standards and samples.[12] |
| My recoveries are consistently below 70%. | Matrix-Induced Suppression: In LC-MS/MS, co-eluting matrix components can compete with Propargite for ionization, leading to a suppressed signal.[1] Analyte Degradation: Propargite may degrade during sample preparation or in the analytical instrument.[6] Inefficient Extraction/Cleanup: The chosen sample preparation method may not be optimal for your specific matrix, leading to loss of the analyte. | Optimize Cleanup: For fatty matrices, use d-SPE sorbents like C18 or Z-Sep to remove lipids. For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but be aware that it may retain planar pesticides.[3][19] Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components. Check pH: Ensure the pH of your extraction and final solution is suitable for Propargite stability.[7] Evaluate Storage Stability: Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at low temperatures (e.g., -20°C) and check for stability over time.[20] |
| I'm seeing ghost peaks in my chromatogram. | Carryover: Residue from a previous, more concentrated sample may be carried over to the next injection. | Improve Syringe Rinsing: Increase the number of syringe washes with a strong solvent between injections.[17] Run Blank Injections: Inject a solvent blank after a high-concentration sample to check for carryover.[17] |
Data on Propargite Recovery and Detection Limits
The following tables summarize quantitative data on Propargite analysis from various studies.
Table 1: Recovery of Propargite in Different Matrices Using Various Cleanup Methods
| Matrix | Analytical Method | Sample Preparation/Cleanup | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | LC-MS/MS | Liquid-Liquid Extraction | 0.01 µg/L (LOQ) | 97 | 7.5 | [8] |
| Water | LC-MS/MS | Liquid-Liquid Extraction | 0.1 µg/L | 92 | 9.5 | [8] |
| Olive Oil | UHPLC-Orbitrap-MS | QuEChERS with Z-Sep+/PSA/MgSO4 | 30-300 µg/kg | 72-107 | <18 | [10] |
| Olive Oil | UHPLC-Orbitrap-MS | QuEChERS with EMR-Lipid | 30-300 µg/kg | 70-113 | <14 | [10] |
| Black Tea | HPLC-DAD | LLE with Florisil cleanup | 1.0024 mg/kg | 98.1 | Not Specified | [21] |
| Herbs | GC-MS/MS | QuEChERS with PSA/ENVI-Carb/MgSO4 | Not Specified | 70-120 | <18 | [22] |
Table 2: Limits of Quantification (LOQs) and Detection (LODs) for Propargite
| Matrix | Analytical Method | LOQ | LOD | Reference |
| Water | LC-MS/MS | 0.01 µg/L | 0.002-0.003 µg/L | [8] |
| Soil | GC/MS | 0.01 mg/kg | 0.005 mg/kg | [23] |
| Herbs | GC-MS/MS | 0.001-0.002 mg/kg | Not Specified | [22] |
Experimental Protocols
Protocol 1: QuEChERS Method for Low-Fat Matrices (e.g., Fruits, Vegetables)
This protocol is based on the widely used acetate-buffered QuEChERS method (AOAC 2007.01).[7]
-
Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis: Take an aliquot of the supernatant for GC-MS/MS or LC-MS/MS analysis.
Protocol 2: Modified QuEChERS for High-Fat Matrices (e.g., Olive Oil, Avocado)
This protocol incorporates a C18 sorbent to remove lipids.
-
Sample Homogenization: Weigh 15 g of the homogenized fatty sample into a 50 mL centrifuge tube.
-
Extraction: Follow steps 2 and 3 from Protocol 1.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
(Optional) Freeze-Out Step: For extremely fatty samples, place the cleaned extract in a freezer (-20°C) for at least 2 hours to precipitate remaining lipids. Centrifuge again while cold and take the supernatant for analysis.[23]
-
Analysis: Take an aliquot of the supernatant for analysis.
Visual Workflows
Caption: A logical workflow for troubleshooting common issues in Propargite analysis.
Caption: A decision tree for selecting the appropriate d-SPE cleanup sorbents.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte protectants - Chromatography Forum [chromforum.org]
- 3. labsertchemical.com [labsertchemical.com]
- 4. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 7. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. fao.org [fao.org]
- 21. agriscigroup.us [agriscigroup.us]
- 22. scispace.com [scispace.com]
- 23. Restek - Blog [restek.com]
Technical Support Center: Minimizing Applicator Exposure to Propargite
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for minimizing applicator exposure to Propargite. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary routes of exposure to Propargite and the potential health risks?
A1: The primary routes of exposure to Propargite are through skin contact, eye contact, and inhalation of dust or spray mist.[1] Propargite is corrosive and can cause irreversible eye damage and skin burns.[2][3] Inhalation may lead to irritation of the lungs and mucous membranes, with chronic exposure potentially causing lung damage. It is also considered an experimental animal carcinogen. Prolonged or frequently repeated skin contact may cause allergic reactions in some individuals.[4]
Q2: What immediate actions should I take in case of an accidental exposure to Propargite?
A2: Immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of clean, running water for at least 15-20 minutes.[5] Hold the eyelids apart to ensure complete irrigation.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[2][7] Wash the affected skin area thoroughly with soap and water. If skin irritation or burns occur, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting unless instructed to do so by a medical professional or poison control center.[5] If the person is conscious, have them rinse their mouth with water.[8] Seek immediate medical attention.
Q3: What are the essential Personal Protective Equipment (PPE) requirements when handling Propargite?
A3: A comprehensive PPE ensemble is mandatory for minimizing exposure. All handlers, including mixers, loaders, and applicators, must wear the following at a minimum:
-
Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, viton, or barrier laminate).[4]
-
Protective eyewear such as goggles, a face shield, or safety glasses with front, brow, and temple protection.[9]
Depending on the specific task and risk of exposure, additional PPE may be required, including a chemical-resistant apron for mixers and loaders, and chemical-resistant headgear for overhead exposure.[4][9]
Q4: When is respiratory protection necessary, and what type of respirator should be used?
A4: Respiratory protection is required in the absence of adequate ventilation or when product labels specify it. For Propargite, a NIOSH-approved respirator with an organic vapor-removing cartridge with a prefilter approved for pesticides (MSHA/NIOSH approval prefix TC-23C), or a canister approved for pesticides (MSHA/NIOSH approval prefix TC-14G), or an organic vapor cartridge or canister with N, R, P, or HE prefilter is recommended.[4] Some labels may require a filtering half-face or full-face respirator.[9]
Q5: What are key engineering controls to reduce Propargite exposure?
A5: Engineering controls are designed to isolate the handler from the hazardous substance. Key controls for Propargite include:
-
Closed Systems: For mixing and loading, especially for aerial applications, a closed system that meets the requirements of the Worker Protection Standard (WPS) is often required.[3][4]
-
Ventilation: Use in a well-ventilated area is crucial.[10] Local exhaust ventilation may be necessary for some operations to minimize dust or vapor exposure.[8][11]
-
Enclosed Cabs: For applicators using vehicles, an enclosed cab can significantly reduce exposure. PPE worn in the treated area should be removed before re-entering the cab and stored in a chemical-resistant container.[4]
Q6: What are the best practices for safely handling and applying Propargite?
A6: Adherence to safe work practices is a critical component of exposure minimization.
-
Read the Label: Always read and follow the pesticide label directions before use.[12][13]
-
Avoid Contact: Do not get Propargite on your skin, in your eyes, or on your clothing.[2]
-
Mixing and Loading: Always mix pesticides downwind and below shoulder height.[14] Open containers carefully to avoid splashes or the release of dust clouds.[14]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, or using tobacco.[4] Remove PPE immediately after handling the product and wash the outside of gloves before removing them.[2]
-
Clothing: Wear clean work clothing daily.[14] Contaminated clothing should be removed immediately and washed separately from other laundry using detergent and hot water.[4][14] Discard any clothing that has been heavily contaminated with the concentrate.[4]
Data Presentation
Table 1: Summary of Personal Protective Equipment (PPE) for Propargite Handlers
| Body Part | Minimum Requirement | Additional Recommendations/Specific Tasks |
| Torso/Limbs | Long-sleeved shirt and long pants[9] | Coveralls over long-sleeved shirt and long pants |
| Hands | Chemical-resistant gloves (e.g., nitrile, butyl)[4] | Wash outside of gloves before removal[2] |
| Feet | Shoes and socks[9] | Chemical-resistant footwear[4] |
| Eyes | Protective eyewear (goggles, face shield, safety glasses)[4][9] | Must provide front, brow, and temple protection |
| Head | - | Chemical-resistant headgear for overhead exposure[4] |
| Respiratory | - | NIOSH-approved respirator in poorly ventilated areas or as required by the label[4] |
| Mixing/Loading | - | Chemical-resistant apron[4] |
Experimental Protocols
While specific experimental protocols for residue analysis or air monitoring are highly detailed and depend on the specific analytical equipment and methodology, a general workflow for surface wipe sampling to assess potential dermal exposure risk is outlined below.
Protocol: Surface Wipe Sampling for Propargite Contamination Assessment
-
Objective: To determine the presence and concentration of Propargite residue on work surfaces and equipment to assess the effectiveness of cleaning procedures and the potential for dermal exposure.
-
Materials:
-
Sterile gauze pads or cotton swabs.
-
Wetting agent (e.g., isopropanol).
-
Sterile, airtight sample containers (e.g., glass vials with PTFE-lined caps).
-
Template for defining a standardized surface area (e.g., 10 cm x 10 cm).
-
Personal Protective Equipment (PPE) as specified for handling Propargite.
-
Labeling materials and a chain of custody form.
-
-
Procedure:
-
Don the appropriate PPE.
-
Moisten a sterile gauze pad or swab with the wetting agent.
-
Place the template over the surface area to be sampled.
-
Wipe the defined area with the moistened pad using firm, overlapping strokes. Wipe the area first horizontally, then vertically to ensure complete collection.
-
Carefully place the wipe sample into a labeled, sterile container and seal it.
-
Record the sample location, date, time, and any relevant observations on a chain of custody form.
-
Prepare a "field blank" by moistening a sterile pad with the wetting agent and placing it directly into a sample container without wiping a surface. This will serve as a quality control check for contamination of the sampling media or solvent.
-
Store and transport the samples to the analytical laboratory according to laboratory guidelines, typically under refrigerated conditions.
-
-
Analysis: Samples should be analyzed by a qualified laboratory using an appropriate analytical method, such as Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to quantify the amount of Propargite.
Mandatory Visualization
Caption: Workflow for minimizing Propargite exposure and responding to incidents.
References
- 1. PROPARGITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cdms.net [cdms.net]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. CCOHS: Pesticides - First Aid [ccohs.ca]
- 6. indofil.com [indofil.com]
- 7. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. hpmindia.com [hpmindia.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Reducing Pesticide Exposure [health.ny.gov]
- 11. indofil.com [indofil.com]
- 12. Minimizing Pesticide Exposures [npic.orst.edu]
- 13. Minimizing Exposure at Work [npic.orst.edu]
- 14. Using Pesticides Safely-A Guide for the Applicator - MSU Extension [canr.msu.edu]
Propargite Application: Technical Support Center for Optimal Mite Control
Welcome to the technical support center for the effective application of Propargite (B33192) in mite control research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on refining Propargite application timing and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for Propargite application in a research setting?
A1: Propargite is a non-systemic contact acaricide, meaning its efficacy is maximized when applied directly to the target mites.[1][2] Therefore, the optimal timing for application is at the first sign of mite activity.[1] Monitoring mite populations is crucial to identify the early stages of infestation. Delaying application can lead to rapid population growth and potentially reduced control.
Q2: How do environmental conditions, such as temperature, affect Propargite's efficacy?
A2: Temperature is a critical factor influencing the effectiveness of Propargite. Studies have shown that the efficacy of Propargite is significantly enhanced at temperatures above 20°C. One study indicated optimal conditions for Propargite application to be around 26°C with a relative humidity of approximately 63%.[3] At lower temperatures, the metabolic rate of mites is reduced, which can decrease the uptake and activity of the acaricide.
Q3: Is Propargite effective against all life stages of mites?
A3: Propargite is highly effective against adult and immature (larval and nymphal) stages of mites.[1] However, it has limited ovicidal activity, meaning it is not effective at killing mite eggs.[4] This is a critical consideration for experimental design and long-term mite control strategies. To manage the entire mite lifecycle, repeated applications may be necessary to target newly hatched larvae, or Propargite can be used in rotation with an acaricide that has ovicidal properties.
Q4: What are the primary reasons for observing inconsistent results or control failures in Propargite bioassays?
A4: Inconsistent results in Propargite bioassays can stem from several factors:
-
Mite Resistance: The development of resistance in mite populations is a significant cause of control failure.[5][6] It is crucial to use a susceptible mite strain for baseline efficacy studies or to characterize the resistance profile of the test population.
-
Improper Application: As a contact acaricide, thorough coverage is essential. Uneven application can lead to variable exposure and inconsistent mortality.
-
Environmental Conditions: As mentioned, temperature and humidity can significantly impact efficacy. Maintaining consistent and optimal environmental conditions during bioassays is critical for reproducible results.[3]
-
Health of the Mite Colony: The age, nutritional status, and overall health of the mites used in assays can influence their susceptibility.[7] It is important to use mites of a standardized age and from a healthy, thriving colony.
-
High Control Mortality: High mortality in the control group can invalidate experimental results. This may be due to mechanical damage during handling, environmental stress, or contamination.[7]
Q5: How can I detect and manage Propargite resistance in my mite colonies?
A5: Detecting resistance involves conducting bioassays to determine the LC50 (lethal concentration to kill 50% of the population) of Propargite for your mite population and comparing it to the LC50 of a known susceptible strain. A significantly higher LC50 in your population indicates resistance.
To manage resistance, it is recommended to:
-
Rotate Acaricides: Avoid the continuous use of Propargite. Rotate with acaricides that have different modes of action to reduce selection pressure.[1]
-
Use Synergists: In a research context, synergists like piperonyl butoxide (PBO) can be used to investigate the role of metabolic enzymes (like cytochrome P450s) in resistance.[5]
-
Maintain a Susceptible Strain: For research purposes, maintaining a separate, susceptible mite colony is invaluable for comparison and as a negative control in resistance studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Mite Mortality | Mite resistance to Propargite. | Test a known susceptible mite strain to confirm the efficacy of your Propargite stock. Determine the LC50 of your mite population. |
| Sub-optimal temperature during the experiment. | Ensure the ambient temperature is maintained above 20°C, ideally around 25-26°C, throughout the bioassay.[3] | |
| Poor application coverage. | Ensure a uniform and thorough application of the Propargite solution, covering all surfaces where mites are present. | |
| Inactive Propargite solution. | Prepare fresh Propargite solutions for each experiment. Check the expiration date and storage conditions of the stock compound. | |
| High Variability in Results | Inconsistent environmental conditions. | Strictly control and monitor temperature and humidity in the experimental arena. |
| Non-uniform mite population (mixed life stages). | Standardize the age and life stage of the mites used in each replicate. For example, use only adult females of a specific age.[7] | |
| Inconsistent droplet size in spray applications. | Calibrate spray equipment to ensure a consistent and fine mist for uniform coverage. | |
| High Control Mortality (>10%) | Mechanical injury to mites during transfer. | Use a fine, soft brush for handling mites and practice gentle transfer techniques.[7] |
| Environmental stress (e.g., desiccation). | Ensure adequate humidity is maintained in the experimental setup, for example, by placing leaf discs on moist filter paper.[7] | |
| Contamination of experimental materials. | Use distilled water for solutions and ensure all glassware and equipment are thoroughly cleaned. |
Data Presentation
Table 1: Efficacy of Propargite against Susceptible and Resistant Tetranychus urticae Populations
| Mite Population | Bioassay Method | LC50 (mg a.i./L) | Resistance Ratio (RR) | Reference |
| Karaj (Susceptible) | Leaf-Dip | 116.81 | - | [5] |
| Mahallat (Resistant) | Leaf-Dip | 5337.90 | 45.70 | [5] |
Table 2: Ovicidal Effect of Propargite on Tetranychus urticae Eggs
| Treatment Concentration (ppm) | Average % Hatched Eggs | Reference |
| Control | 87.2% | [4] |
| Propargite (LC25 - 320 ppm) | 57.7% | [4] |
| Propargite (LC50 - 610 ppm) | 39.9% | [4] |
| Propargite (LC75 - 1170 ppm) | 16.5% | [4] |
Table 3: Residual Activity of Propargite
| Crop | Application Rate (g a.i./ha) | Half-life (days) | Reference |
| Okra | 570 | 0.79 | [8] |
| Okra | 1140 | 0.73 | [8] |
| Brinjal | 570 | 3.07 | [9] |
| Brinjal | 1140 | 3.54 | [9] |
| Apple | - | 1.66 - 2.61 | [10] |
| Tea | - | 1.63 - 1.92 | [1] |
| Soil | - | 43 - 45 | [10] |
Experimental Protocols
Detailed Methodology for Leaf-Dip Bioassay
This protocol is adapted from Farahani et al. (2020) and is suitable for determining the LC50 of Propargite against adult female mites.[5]
-
Preparation of Test Solutions:
-
Prepare a stock solution of Propargite (e.g., 57% EC) in distilled water.
-
Create a series of at least five serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality.
-
Include a surfactant (e.g., 0.01% Triton X-100) in the dilution water to ensure even wetting of the leaves.
-
A control solution containing only distilled water and the surfactant should also be prepared.
-
-
Leaf Disc Preparation:
-
Excise leaf discs (e.g., from bean or cotton plants) of a uniform size.
-
Immerse each leaf disc in the respective test solution for approximately 5 seconds with gentle agitation.
-
Allow the treated leaf discs to air-dry completely under a fume hood for about one hour.
-
-
Mite Infestation:
-
Place the dried leaf discs, abaxial side up, on a layer of moistened cotton or filter paper in a Petri dish (9 cm diameter).
-
Using a fine camel-hair brush, carefully transfer a standardized number of adult female mites (e.g., 20) of a similar age onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes and incubate them in a controlled environment chamber at 26 ± 1°C, 60 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
-
Mortality Assessment:
-
After 24 hours, record the number of dead mites. A mite is considered dead if it is unable to move a distance of one body length when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 value, fiducial limits, and slope of the concentration-mortality line.
-
Mandatory Visualizations
Caption: Propargite's mode of action: inhibition of mitochondrial ATP synthase.
Caption: Workflow for a standard leaf-dip bioassay to determine Propargite efficacy.
References
- 1. agriscigroup.us [agriscigroup.us]
- 2. researchgate.net [researchgate.net]
- 3. easletters.com [easletters.com]
- 4. researchgate.net [researchgate.net]
- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Persistence of propargite on okra under subtropical conditions at Ludhiana, Punjab, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissipation kinetics of propargite in brinjal fruits under subtropical conditions of Punjab, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solving poor Propargite solubility issues in spray mixtures
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of Propargite in experimental spray mixtures.
Physicochemical Properties of Propargite
Propargite is an acaricide characterized by its very low solubility in water, which is a primary factor contributing to issues in spray mixture preparation.[1][2][3] It is a viscous liquid that is typically formulated as an Emulsifiable Concentrate (EC), Wettable Powder (WP), or in water-soluble bags to facilitate its application.[1][2][4]
Understanding its fundamental properties is key to troubleshooting solubility problems.
| Property | Value | Source(s) |
| Physical State | Dark amber/brown viscous liquid | [1][2][3] |
| Water Solubility | Approx. 0.5 - 0.632 mg/L at 25°C | [1][3][5] |
| Organic Solvent Solubility | Miscible or easily soluble in solvents like acetone, methanol, ethanol, and toluene. | [1][2][3] |
| Common Formulations | Emulsifiable Concentrates (EC), Wettable Powders (WP), Water-Soluble Bags (WSB). | [1][4][6] |
| Chemical Stability | Stable in neutral solutions. Hydrolysis rate increases with pH; the half-life is 2-3 days at pH 9 but 48-78 days at pH 7.[7] Avoid mixing with strong acids or bases.[3][8] |
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing Propargite spray mixtures.
Question: My Emulsifiable Concentrate (EC) formulation turns milky when mixed with water. Is this normal?
Answer: Yes, this is the expected behavior. EC formulations contain the Propargite active ingredient dissolved in an oil-based solvent along with emulsifying agents.[9] When added to water, these emulsifiers cause the oil to form a spontaneous, stable oil-in-water emulsion, which appears as a milky or cloudy white liquid.[9] This indicates the product is dispersing correctly.
Question: Why is an oily layer forming on top of my spray mixture (phase separation)?
Answer: An oily layer or separation indicates that the emulsion is unstable. This physical incompatibility can be caused by several factors:
-
Water Temperature: Using very cold water can hinder the performance of emulsifiers, preventing a stable emulsion from forming.[10]
-
Water Quality (Hardness): Hard water contains high levels of minerals like calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can react with the emulsifiers, reducing their effectiveness and causing the oil and water phases to separate.[11][12]
-
Improper Mixing Order: If tank-mixing with other pesticides, adding an EC formulation at the wrong time can disrupt the emulsion. Oil-based products (ECs) should typically be added after water-dispersible products like wettable powders have been fully suspended.[13][14]
-
Insufficient Agitation: Continuous and adequate agitation is necessary to maintain the emulsion. If agitation is stopped or is too weak, separation can occur.[10][15]
Question: Why are solid crystals or precipitates forming in my spray tank?
Answer: Crystal formation or precipitation is a sign of a significant compatibility issue.
-
Low Temperature: Propargite's solubility in its solvent system can decrease at lower temperatures, causing it to fall out of solution and form crystals.[9]
-
Water-Miscible Solvents: Some EC formulations may use water-miscible solvents. Upon dilution, the solvent can dissolve into the water, leaving the Propargite to crystallize out due to its poor water solubility.[9]
-
Chemical Incompatibility: When mixing with other products, a chemical reaction may occur, leading to the formation of an insoluble precipitate. This is different from physical incompatibility and highlights the need for compatibility testing.[10][16]
Question: My Wettable Powder (WP) formulation is clumping and not dispersing. What is wrong?
Answer: Wettable powders are designed to disperse, not dissolve, in water. Clumping or poor dispersion is often due to:
-
Improper Mixing Procedure: WP formulations should first be mixed with a small amount of water to create a thick, uniform slurry.[14][17] This pre-slurry is then added to the main spray tank with the agitator running. Adding the dry powder directly to a full tank can cause it to float, clump, and fail to disperse evenly.[11]
-
Insufficient Agitation: Good agitation is critical to keep the fine particles suspended throughout the spray solution.[10]
-
Product Age: Over time, WP formulations can absorb moisture, leading to compaction and poor dispersion.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common Propargite solubility and compatibility issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal water quality for mixing Propargite?
The ideal water carrier should be clean, close to neutral pH (6.0-7.0), and have low mineral content (soft water).[12] Propargite degrades rapidly in alkaline conditions (pH > 8.0).[8][12] If your water source is hard or has a high pH, using a water conditioning or buffering adjuvant is recommended to improve mixture stability and pesticide efficacy.[13][18]
Q2: What is the correct order for tank-mixing Propargite with other products?
When tank-mixing, the order in which products are added is critical to prevent incompatibility.[13][19] Always read the product labels, as they provide specific instructions.[10] If no order is specified, a common industry best practice is the W-A-L-E-S (or WAMLEGS) method:[20][21]
-
W - Wettable Powders (WP) and Water-Dispersible Granules (WDG).
-
A - Agitate the tank thoroughly to disperse the solids.
-
L - Liquid flowables and suspensions (SC).
-
E - Emulsifiable Concentrates (EC), such as most Propargite formulations.
-
S - Solutions (SL) and Surfactants (adjuvants).
Q3: Can adjuvants improve Propargite dispersion?
Yes. Adjuvants are additives that can significantly improve the performance of a spray mixture.[22][23]
-
Surfactants/Wetting Agents: These reduce the surface tension of water droplets, allowing for better spreading and coverage on the target surface.[18]
-
Emulsifiers: These help create and stabilize the oil-in-water emulsion of EC formulations.[24][25]
-
Compatibility Agents: These can help prevent physical or chemical incompatibilities when tank-mixing multiple products.[23][26]
-
Water Conditioners/Buffers: These neutralize the effects of hard water and adjust the pH of the spray solution to an optimal range.[13][18]
Mechanism of Emulsification
The diagram below illustrates how emulsifiers in an EC formulation enable the dispersion of water-insoluble Propargite.
Experimental Protocols
Protocol: Jar Test for Physical Compatibility
Before mixing products in a large spray tank, a jar test should always be performed to check for physical compatibility.[26][27][28] This small-scale simulation can prevent costly and time-consuming cleanup of clogged equipment.[13][28]
Materials:
-
A clean, clear glass jar (1-quart or 1-liter) with a lid.[28]
-
Pipettes or measuring spoons/syringes for accurate measurement.[28]
-
The same water source that will be used for the spray tank.[10]
-
Samples of all products to be mixed (Propargite, other pesticides, adjuvants).[28]
-
Personal Protective Equipment (PPE) as specified on product labels.[28]
Procedure:
-
Determine Proportions: Calculate the proportionate amounts of each product to add to the jar. A common conversion is that 1 teaspoon per gallon is equivalent to 1 pint per 100 gallons. Follow label directions for specific rates.[26]
-
Add Carrier: Fill the jar halfway with the carrier water.[10][20]
-
Add Products in Order: Add the components one at a time, following the correct W-A-L-E-S mixing order.[20] Secure the lid and shake/invert the jar to mix thoroughly after each addition.[20][27]
-
Add any compatibility agent first, if using.
-
Add wettable powders (WP) or dry flowables (DF).
-
Agitate until fully dispersed.
-
Add liquid flowables (L/SC).
-
Add emulsifiable concentrates (EC), like Propargite.
-
Add any solutions (S) or surfactants/adjuvants last.
-
-
Complete Filling: Add the remaining water to fill the jar to the final volume.
-
Mix and Observe: Secure the lid tightly and shake vigorously for 30 seconds.[28] Let the jar sit for 15-30 minutes and observe for any signs of incompatibility.[26][27][28]
-
Evaluate Results: Check for any of the following signs of incompatibility:
If any of these signs are present, the mixture is incompatible. You can repeat the test using a compatibility agent to see if the issue can be resolved.[26] Do not mix the combination in your spray tank if incompatibility persists.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propargite Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 4. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 5. indofil.com [indofil.com]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. fao.org [fao.org]
- 8. PROPARGITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 10. Testing Pesticide Mixtures for Compatibility (G2350) [extensionpubs.unl.edu]
- 11. extension.psu.edu [extension.psu.edu]
- 12. extension.purdue.edu [extension.purdue.edu]
- 13. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 14. Herbicide Mixing Order | Crop Science US [cropscience.bayer.us]
- 15. rypro.com.br [rypro.com.br]
- 16. Handling and Mixing Pesticides [cropprotectionhub.omafra.gov.on.ca]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 19. turf.caes.uga.edu [turf.caes.uga.edu]
- 20. advancedturf.com [advancedturf.com]
- 21. Tank Mixing 101: Principles for Optimal Application | Corteva Agriscience [corteva.com]
- 22. AU2016323961B2 - Improved adjuvants for agricultural chemicals - Google Patents [patents.google.com]
- 23. apparentag.com.au [apparentag.com.au]
- 24. Spray-tank Adjuvants | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 25. mdpi.com [mdpi.com]
- 26. Make sure products are compatible when tank mixing spray partners - Sugarbeets [canr.msu.edu]
- 27. solutionsstores.com [solutionsstores.com]
- 28. fbn.com [fbn.com]
Validation & Comparative
Comparative Efficacy of Propargite and Bifenazate on Citrus Red Mite (Panonychus citri)
A Guide for Researchers and Agricultural Professionals
The citrus red mite (Panonychus citri) poses a significant threat to citrus crops worldwide, causing damage that can lead to reduced yield and fruit quality.[1][2] Effective management of this pest often relies on the use of miticides. This guide provides a comparative analysis of two such products, Propargite and Bifenazate (B1666992), summarizing their efficacy with supporting experimental data and detailed methodologies to aid in informed pest management decisions.
Overview of Propargite and Bifenazate
Propargite is a long-established miticide known for its effectiveness against various mite species.[3] It is generally used as a contact and stomach poison.
Bifenazate is a selective carbazate (B1233558) acaricide.[3] It acts primarily on contact and is recognized for its rapid action and long residual activity against all life stages of mites.[4][5] Bifenazate is also noted for its selectivity, having minimal impact on predatory mites, which are natural enemies of the citrus red mite.[6][7]
Quantitative Efficacy Data
The following table summarizes key efficacy data for Propargite and Bifenazate against citrus red mite and other related mite species, compiled from various studies.
| Miticide | Target Mite Species | Metric | Value | Experimental Conditions | Source |
| Propargite | Panonychus citri | Mean number of juvenile and adult mites per fruit | 0.07 ± 0.07 | Field trial, 2 weeks post-application | [8] |
| Panonychus citri | Percentage of fruit infested | 5.3 ± 5.3% | Field trial, 2 weeks post-application | [8] | |
| Tetranychus urticae | LC50 (24h) | 25.61 mg/L | Laboratory bioassay | [9] | |
| Bifenazate | Panonychus citri | LC50 | 11.915 mg/L | Laboratory bioassay on third instar female adults | [10] |
| Tetranychus urticae | LC50 (24h) | 13.03 mg/L | Laboratory bioassay | [9] | |
| Tetranychus urticae | LC50 (Direct spray) | 4.13 mg a.i./L | Laboratory bioassay on adult females | [11] | |
| Tetranychus urticae | LC50 (Residual) | 5.89 mg a.i./L | Laboratory bioassay on adult females | [11] |
Experimental Protocols
Field Efficacy Trial (Propargite)
A field trial was conducted in a lemon orchard to evaluate the efficacy of several miticides, including Propargite, against the citrus red mite (Panonychus citri).[8]
-
Experimental Design: The trial was set up in a randomized block design.
-
Treatments: Propargite was applied as a spray treatment. An untreated control group was included for comparison.
-
Application: The miticide was applied using standard orchard spraying equipment, ensuring thorough coverage of the trees.
-
Data Collection: The number of juvenile and adult citrus red mites per fruit and the percentage of infested fruit were assessed at 2 and 6 weeks after the second spray application.[8]
-
Statistical Analysis: Data were analyzed to determine the significance of the treatment effects compared to the untreated control.
Laboratory Bioassay (Bifenazate)
The toxicity of Bifenazate to third-instar female adults of Panonychus citri was determined using a laboratory bioassay.[10]
-
Mite Rearing: A susceptible strain of P. citri was reared on citrus seedlings in a controlled environment.
-
Preparation of Test Solutions: A stock solution of Bifenazate was prepared and serially diluted to obtain a range of concentrations.
-
Bioassay Method: The leaf-dip method was employed. Citrus leaves were dipped into the different Bifenazate solutions for a set period.
-
Mite Exposure: Adult female mites were transferred to the treated leaves.
-
Mortality Assessment: Mite mortality was recorded after a specific exposure time (e.g., 24 hours).
-
Data Analysis: The mortality data was subjected to probit analysis to calculate the LC50 value.[10]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general experimental workflow for comparing the efficacy of two miticides like Propargite and Bifenazate in a field setting.
Caption: Workflow for a field trial comparing miticide efficacy.
Conclusion
Both Propargite and Bifenazate demonstrate efficacy against citrus red mites and other pest mite species. The available data suggests that Bifenazate may have a lower LC50 value for Panonychus citri compared to the LC50 of Propargite for the related Tetranychus urticae, indicating potentially higher toxicity at lower concentrations.[9][10] Field trial data confirms the effectiveness of Propargite in reducing mite populations and fruit infestation.[8]
Bifenazate's selectivity towards predatory mites presents a significant advantage for its integration into Integrated Pest Management (IPM) programs.[6][7] The choice between these two miticides may depend on various factors, including the specific mite pressure, the presence of beneficial insects, resistance management strategies, and local regulations. The experimental protocols and data presented in this guide offer a foundation for researchers and professionals to make evidence-based decisions for the effective control of citrus red mite.
References
- 1. irac-online.org [irac-online.org]
- 2. faculty.ucr.edu [faculty.ucr.edu]
- 3. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 4. Miticides - MEDMAC for Manufacturing Agricultural Chemicals and Veterinary Products Ltd [medmac.com.jo]
- 5. researchgate.net [researchgate.net]
- 6. Citrus Red Mite / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 7. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sublethal effects of bifenazate on biological traits and enzymatic properties in the Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Propargite and Spiromesifen on Mite Life Stages
This guide provides an objective comparison of the acaricides Propargite (B33192) and Spiromesifen, focusing on their respective efficacies against the different life stages of mites. The information presented is intended for researchers, scientists, and professionals in drug development, supported by experimental data and detailed methodologies.
Overview and Mechanism of Action
Propargite and Spiromesifen are two widely used acaricides that control mite populations through distinct biochemical pathways. Their differing modes of action result in varied efficacy against the egg, larval, nymphal, and adult stages of mites.
Propargite is a non-systemic, sulfite (B76179) ester acaricide that primarily acts as an inhibitor of mitochondrial respiration.[1][2] Its mode of action involves disrupting the mitochondrial F₁F₀-ATP synthase (Complex V), which is essential for the production of ATP, the main energy currency of the cell.[1][3] This inhibition of oxidative phosphorylation leads to a rapid depletion of energy, causing paralysis and death in mites.[2][4] Propargite functions mainly through contact and stomach poisoning.[5][6]
Spiromesifen , a member of the tetronic acid chemical class, functions as an insect growth regulator. Its primary mode of action is the inhibition of lipid biosynthesis, specifically targeting the enzyme acetyl-CoA carboxylase (ACC).[7][8] This enzyme is critical for the first step in fatty acid synthesis.[7] By disrupting lipid metabolism, Spiromesifen prevents the proper development of juvenile stages and reduces the fecundity of adult females.[9][10][11] It is a foliar contact insecticide/acaricide.[9][12]
Signaling Pathway Diagrams
Caption: Propargite inhibits mitochondrial ATP synthase, blocking energy production.
Caption: Spiromesifen inhibits Acetyl-CoA Carboxylase, disrupting lipid synthesis.
Comparative Efficacy on Mite Life Stages
The effectiveness of Propargite and Spiromesifen varies significantly across the mite lifecycle.
-
Ovicidal (Egg) Stage: Spiromesifen exhibits strong ovicidal activity, preventing eggs from hatching.[10] It also has transovariole effects, where exposure of adult females leads to the laying of non-viable eggs.[10] In contrast, Propargite has poor or limited ovicidal effects.[5][6][13]
-
Larval and Nymphal Stages: Both acaricides are effective against larval and nymphal mites.[5] Propargite provides control through its contact and stomach poisoning action.[5][14] Spiromesifen is particularly active against these juvenile stages due to its role as a growth regulator, disrupting the molting process and leading to mortality.[7][10]
-
Adult Stage: Propargite is effective against adult mites, causing rapid knockdown, paralysis, and death within 48-96 hours of exposure.[5][13] Spiromesifen is generally less effective at directly killing adult mites.[5] However, it significantly impacts adult females by reducing their fecundity (the number of eggs laid) and sterilizing the eggs that are produced.[9][10]
Quantitative Data Presentation
The following tables summarize the key characteristics and comparative field performance of Propargite and Spiromesifen.
Table 1: Summary of Acaricide Properties
| Feature | Propargite | Spiromesifen |
| Chemical Class | Sulfite Ester[4] | Tetronic Acid[9] |
| Mode of Action | Mitochondrial ATP Synthase Inhibitor[1][3] | Lipid Biosynthesis Inhibitor (ACCase)[7][8][9] |
| Primary Action | Contact, Stomach Poison[5] | Contact, Growth Regulator[9] |
| Ovicidal Activity | Poor / Limited[5][6][13] | High, including transovariole effects[10] |
| Larvicidal Activity | Effective[5] | Highly Effective[7][10] |
| Nymphal Activity | Effective[5] | Highly Effective[7][10] |
| Adulticidal Activity | Effective (direct mortality)[5][13] | Low (direct mortality), but high impact on female fecundity[5][10] |
| Onset of Action | Fast (48-96 hours)[2][5] | Slower (4-10 days to see population impact) |
Table 2: Comparative Field Efficacy Against Tetranychus urticae (Red Spider Mite)
| Study Crop | Acaricide | Mean Percent Reduction of Mite Population | Source |
| Okra | Spiromesifen 22.9 SC | 94.49% | [15] |
| Propargite 57 EC | 87.01% (Least effective treatment in study) | [15] | |
| Brinjal | Spiromesifen 22.90 SC | 96.69% | [16] |
| Propargite 57 EC | (Not directly reported, but less effective than Spiromesifen) | [16] |
Note: Efficacy can be influenced by environmental conditions, mite species, and existing resistance levels.
Experimental Protocols
Standardized bioassays are crucial for evaluating and comparing the efficacy of acaricides. The leaf dip or slide dip bioassay is a common method for assessing contact toxicity.
Leaf Dip Bioassay Protocol
-
Mite Rearing: Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or cucumber plants) under controlled laboratory conditions (e.g., 27±2°C, 65-80% RH, 16:8 L:D photoperiod).[17]
-
Preparation of Test Arenas: Excise leaf discs from untreated host plants. Place these discs, adaxial side down, onto a layer of moist agar (B569324) or cotton in a petri dish to maintain turgor.[18]
-
Acaricide Dilutions: Prepare a series of concentrations of the test acaricides (Propargite and Spiromesifen) using distilled water and a suitable surfactant if necessary. A control group using only distilled water (plus surfactant) must be included.
-
Treatment Application: Gently transfer a set number of adult female mites (e.g., 25-30) onto each leaf disc.[18] Alternatively, for a slide-dip assay, affix mites to double-sided tape on a glass slide.[18] Dip the leaf disc or slide into the respective acaricide solution for a standardized time (e.g., 5 seconds).[18]
-
Incubation: After dipping, allow the treated surfaces to air-dry. Place the petri dishes in an incubator under the same conditions used for mite rearing.
-
Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of live and dead mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.[18]
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is above a minimal threshold (e.g., >5%). Calculate LC₅₀ (lethal concentration for 50% of the population) values using probit analysis to determine the toxicity of each compound.
Experimental Workflow Diagram
Caption: Workflow for a standard leaf dip acaricide bioassay.
Conclusion and Resistance Management
Propargite and Spiromesifen are effective acaricides with distinct advantages depending on the target life stage.
-
Spiromesifen is superior for controlling mite populations at their source, demonstrating strong ovicidal and larvicidal activity.[9][10] Its impact on female fecundity makes it an excellent tool for long-term population suppression.[9][10]
-
Propargite is highly effective for rapid knockdown of motile stages (larvae, nymphs, and adults), making it suitable for controlling existing infestations.[2][5][13]
The different modes of action of these two compounds are highly valuable for Integrated Pest Management (IPM) and resistance management strategies.[4][7] Rotating between Propargite (IRAC Group 12C) and Spiromesifen (IRAC Group 23) can help delay the development of resistance in mite populations.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. How Propargite Controls Mite Infestations for Healthy Crops [jindunchemical.com]
- 3. Propargite - Wikipedia [en.wikipedia.org]
- 4. How Propargite Delivers Reliable Mite Control in Agricultural Practices [jindunchemical.com]
- 5. High-efficiency and low-toxic pesticide - propargite - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 6. awiner.com [awiner.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Spiromesifen (Ref: BSN 2060) [sitem.herts.ac.uk]
- 9. Oberon Insecticide for Whiteflies and Mites Diseases in Crops [cropscience.bayer.in]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. peptechbio.com [peptechbio.com]
- 13. Propargite 570 g/L, 730g/L EC Acaricide – Powerful Mite Control for Crops - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 14. Propargite [tangagri.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Standardized Method for Propargite Analysis: A Comparative Guide
This guide provides a comprehensive comparison of standardized methods for the analysis of Propargite (B33192), a widely used acaricide, in various environmental and agricultural matrices. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering an objective look at method performance supported by inter-laboratory validation data.
Comparative Analysis of Analytical Methods
The determination of Propargite residues is critical for ensuring food safety and environmental protection. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), being the most prevalent. The choice of method typically depends on the matrix, required sensitivity, and available instrumentation.
Inter-laboratory validation (ILV) studies are essential for establishing the robustness and reproducibility of analytical methods.[1][2] These studies involve multiple laboratories analyzing the same samples to assess the variability and reliability of the results.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for Propargite determination as reported in various studies, including independent laboratory validations.
Table 1: Method Performance for Propargite in Water (HPLC/MS/MS)
| Parameter | Developing Laboratory (ECM¹) | Independent Laboratory (ILV¹) |
| Limit of Quantitation (LOQ) | 0.01 µg/L[3][4] | 0.01 µg/L[3] |
| Limit of Detection (LOD) | 0.002 µg/L (Drinking Water), 0.003 µg/L (Surface Water)[3][4] | Not Reported[3] |
| Mean Recovery (at LOQ) | 97% (Surface Water), 92% (Drinking Water) | 91-110% (Surface Water), 80-101% (Drinking Water) |
| Relative Standard Deviation (RSD) | 7.7% (Surface Water), 10.4% (Drinking Water) | 7.5% (Surface Water), 9.5% (Drinking Water) |
| Ion Transitions (m/z) | Quantitation: 368.1→231.1, Confirmation: 368.1→81.1[3] | Quantitation: 368.1→231.1, Confirmation: 368.1→81.1[3] |
¹ECM: Environmental Chemistry Method; ILV: Independent Laboratory Validation. Data from EPA MRID 50356002 & 50356003.[3][4]
Table 2: Method Performance for Propargite and its Metabolite (TBPC) in Soil (GC/MS)
| Parameter | Crompton Corporation Study | Independent Laboratory Validation |
| Limit of Quantitation (LOQ) | 0.01 mg/kg[2] | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.005 mg/kg[2] | 0.005 mg/kg[2] |
| Mean Recovery | 70-120% | 70-120% |
| Reproducibility (RSD) | < 20% | < 20% |
| Instrumentation | GC/MS[2] | GC/MS[2] |
Table 3: Alternative and Matrix-Specific Methods for Propargite Analysis
| Matrix | Method | Key Performance Characteristics |
| Tea | HPLC-DAD[5] | Recovery: 98.10% at 1.0024 mg/kg. LOD: 0.1 µg/mL.[5] |
| Okra & Brinjal | HPLC-UV/Vis[6] | LOD: 0.03 mg/kg, LOQ: 0.1 mg/kg. Recovery: 85.2-88.7%.[6] |
| Liver Fractions | GC-MS[7][8] | LOQ: 0.1 µM. Recovery: >93%. Intra- and inter-day imprecision: 1.1 to 6.7%.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the key methods cited.
Protocol 1: Propargite Analysis in Water by HPLC/MS/MS
This method is designed for the quantitative determination of Propargite in surface and drinking water.[1][3][4]
-
Sample Preparation:
-
Extraction:
-
A liquid-liquid partitioning procedure is employed using hexane (B92381).[1][3] 10 g of sodium chloride is added to facilitate layer separation.[3]
-
The sample is extracted three times with 25 mL of hexane, with vigorous shaking for 1 minute for each extraction.[3]
-
The organic layers are combined and passed through a filter funnel containing glass wool and sodium sulfate (B86663) to remove residual water.[3]
-
-
Concentration:
-
Reconstitution and Analysis:
-
The dried residue is reconstituted in 10 mL of acetonitrile (B52724).[3][4]
-
The final extract is filtered and transferred to an autosampler vial for analysis by HPLC/MS/MS.[3]
-
-
Instrumentation:
Protocol 2: Propargite and TBPC Analysis in Soil by GC/FPD/FID
This method is suitable for the determination of Propargite and its metabolite, 2-(p-t-butylphenoxy)-cyclohexanol (TBPC), in soil.[9]
-
Extraction:
-
Propargite and TBPC are extracted from soil samples using acetone (B3395972).[9]
-
-
Solvent Partitioning and Cleanup:
-
Final Preparation and Analysis:
-
The residue is divided into two portions.
-
For Propargite analysis, the residue is dissolved in hexane and analyzed by Gas Chromatography with a Flame Photometric Detector (GC/FPD) in sulfur mode.[9]
-
For TBPC analysis, the residue is dissolved in dichloromethane (B109758) and analyzed by Gas Chromatography with a Flame Ionization Detector (GC/FID).[9]
-
Protocol 3: Propargite Analysis in Tea by HPLC-DAD
This method details the analysis of Propargite residues in black tea.[5]
-
Extraction:
-
Ten grams of black tea are hydrated and extracted three times with a 1:1 mixture of isopropyl alcohol and hexane.[10]
-
-
Partitioning and Cleanup:
-
Analysis:
Visualizations
The following diagrams illustrate key workflows and pathways related to Propargite analysis and metabolism.
Caption: General workflow for the analysis of Propargite residues.
Caption: Simplified metabolic pathway of Propargite in rats.[11]
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. agriscigroup.us [agriscigroup.us]
- 6. cwss.in [cwss.in]
- 7. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
A Head-to-Head Battle for Mite Control: An Economic Impact Analysis of Propargite Versus Biological Control Agents
A comprehensive review of the economic viability and performance of the chemical acaricide Propargite (B33192) compared with leading biological control agents reveals a nuanced landscape for researchers and agricultural professionals. While Propargite offers rapid knockdown of mite populations, the long-term economic and ecological benefits of biological control agents, such as predatory mites and entomopathogenic fungi, present a compelling case for their integration into pest management strategies.
This guide provides a detailed comparison of the economic impacts, performance data, and methodologies associated with Propargite and prominent biological control alternatives. The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these mite control strategies.
Executive Summary of Economic Comparison
The decision between utilizing the chemical acaricide Propargite and employing biological control agents is not merely a question of efficacy but a complex economic calculation. Propargite, a widely used miticide, provides a reliable and fast-acting solution for mite infestations. However, its use incurs direct costs related to the chemical itself, application labor, and equipment, alongside potential indirect costs associated with environmental impact and the development of resistance.
Biological control agents, including predatory mites like Phytoseiulus persimilis and entomopathogenic fungi such as Beauveria bassiana, offer a more sustainable approach. The initial investment in establishing populations of these agents can be higher than a single application of Propargite. However, their ability to self-replicate and provide long-term pest suppression can lead to significant cost savings over time. The economic viability of biological controls is further enhanced by their minimal impact on non-target organisms and the reduced risk of chemical resistance, which are significant considerations in modern integrated pest management (IPM) programs.
Quantitative Data Comparison
Table 1: Cost and Application Rate of Propargite (57% EC Formulation)
| Parameter | Value | Source |
| Product Cost | ₹ 1050 per liter (approx. $12.58 USD) | [1] |
| Application Rate (Chilli) | 600 ml per acre | [2] |
| Application Rate (Brinjal) | 400 ml per acre | [2] |
| Application Rate (Tea) | 300-500 ml per acre | [2] |
| Application Rate (General) | 800-1200 ml per acre | |
| Estimated Material Cost per Acre (Chilli) | ₹ 630 (approx. $7.55 USD) | Calculated |
| Estimated Material Cost per Acre (General) | ₹ 840 - ₹ 1260 (approx. $10.06 - $15.09 USD) | Calculated |
Note: Exchange rates are approximate and subject to fluctuation. Costs do not include labor, equipment, or other associated application expenses.
Table 2: Cost and Release Rate of Phytoseiulus persimilis for Spider Mite Control
| Parameter | Value | Source |
| Product Cost | $92.50 for ~10,000 mites | [3] |
| Release Rate (Preventative) | 1-3 mites per square foot | [4] |
| Release Rate (Moderate Infestation) | 5+ mites per square foot | [3] |
| Release Rate (Heavy Infestation) | 10+ mites per square foot | [3] |
| Estimated Material Cost per Acre (Preventative) | $403 - $1209 USD (for 43,560 - 130,680 mites) | Calculated |
| Estimated Material Cost per Acre (Moderate) | >$2015 USD (for >217,800 mites) | Calculated |
Note: Costs are based on a single release and may vary depending on the supplier and quantity purchased. Multiple releases may be necessary for effective control.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pest control strategies. The following sections outline typical experimental protocols for evaluating the efficacy and economic impact of acaricides and biological control agents.
Protocol for Evaluating the Efficacy and Economic Impact of Propargite
-
Experimental Design: A randomized complete block design is commonly used, with treatments replicated at least four times. Treatments should include an untreated control, and one or more application rates of Propargite.
-
Plot Size: Individual plots should be of sufficient size to minimize edge effects and accurately reflect commercial field conditions.
-
Application: Propargite 57% EC is typically applied as a foliar spray using standard agricultural spray equipment.[5] The volume of water used per acre should be calibrated to ensure thorough coverage of the plant canopy, especially the undersides of leaves where mites congregate.[5]
-
Data Collection:
-
Mite Population Assessment: Mite populations (eggs, nymphs, and adults) are monitored at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) by collecting a standardized number of leaves from each plot and counting the mites under a microscope.
-
Phytotoxicity: Plants should be observed for any signs of phytotoxicity, such as leaf burn or discoloration.
-
Yield and Quality Assessment: At harvest, the yield from each plot is measured, and the quality of the harvested product is assessed based on relevant market standards.
-
-
Economic Analysis:
-
Cost of Control: This includes the cost of the Propargite, labor for mixing and application, and fuel and maintenance for spray equipment.
-
Gross Revenue: Calculated by multiplying the yield of each treatment by the current market price.
-
Net Return: Calculated by subtracting the cost of control from the gross revenue.
-
Cost-Benefit Ratio: Calculated by dividing the net return by the cost of control.
-
Protocol for Evaluating the Efficacy and Economic Impact of Predatory Mites (e.g., Phytoseiulus persimilis)
-
Experimental Design: Similar to the Propargite protocol, a randomized complete block design with at least four replications is recommended. Treatments should include an untreated control and one or more release rates of the predatory mites.
-
Plot Size: Plot size should be adequate to allow for the establishment and interaction of predator and prey populations.
-
Predator Release: Predatory mites are typically shipped as adults in a carrier material such as vermiculite.[3] They should be released in the evening or on a cool, overcast day to minimize heat stress. The contents of the container are gently sprinkled over the foliage of the plants in the release area.
-
Data Collection:
-
Mite Population Assessment: Both pest mite and predatory mite populations are monitored at regular intervals to assess the predator-prey dynamics.
-
Yield and Quality Assessment: Harvested yield and quality are measured as described for the Propargite protocol.
-
-
Economic Analysis:
-
Cost of Control: This includes the purchase price of the predatory mites and the labor cost for their release.
-
Economic Analysis: The same calculations for gross revenue, net return, and cost-benefit ratio as in the Propargite protocol are performed.
-
Visualizing the Mechanisms of Action
To better understand the fundamental differences in how Propargite and biological control agents operate, the following diagrams illustrate their respective modes of action.
Conclusion
The choice between Propargite and biological control agents for mite management is a multifaceted decision with significant economic implications. Propargite offers a rapid and effective solution, but its long-term economic sustainability can be challenged by the potential for resistance and its impact on beneficial organisms. Biological control agents, while potentially having a higher initial cost and a slower initial impact, offer a more sustainable and potentially more cost-effective long-term strategy through self-replication and reduced reliance on chemical inputs.
For researchers and drug development professionals, understanding the economic trade-offs and the underlying biological mechanisms of these different control strategies is paramount. A thorough economic analysis, considering not just the immediate costs but also the long-term impacts on the agroecosystem and crop value, is essential for making informed decisions in the development and recommendation of pest management programs. The integration of biological control agents within a comprehensive IPM framework appears to be the most promising path towards sustainable and economically viable mite control.
References
- 1. Propargite 570 g/L, 730g/L EC Acaricide – Powerful Mite Control for Crops - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 2. Investigation of fungal infections- Best Tests Issue March 2011 [bpac.org.nz]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. High-efficiency and low-toxic pesticide - propargite - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 5. insidecotton.com [insidecotton.com]
Propargite's Impact on Predatory Mites: A Comparative Assessment for Integrated Pest Management
A comprehensive guide for researchers and pest management professionals on the selective toxicity and sublethal effects of Propargite on key predatory mite species, compared with alternative acaricides. This document provides supporting data, detailed experimental protocols, and visual workflows to aid in the development of effective and sustainable integrated pest management (IPM) strategies.
Introduction
Propargite is a widely used nonsystemic acaricide effective against a broad spectrum of phytophagous mites.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration, leading to energy depletion and mortality in target pests.[2][3] While effective, the broad-spectrum nature of Propargite raises concerns about its impact on beneficial arthropods, particularly predatory mites that are crucial for biological control in IPM programs. Understanding the selective toxicity of Propargite and its alternatives is paramount for developing sustainable pest management strategies that conserve these natural enemies.
This guide provides a comparative assessment of Propargite's impact on three commercially important predatory mite species: Neoseiulus californicus, Phytoseiulus persimilis, and Amblyseius swirskii. We present a compilation of lethal and sublethal effects data from various scientific studies, comparing Propargite with other commonly used acaricides. Detailed experimental protocols for assessing acaricide toxicity are also provided, alongside visual representations of key biological pathways and experimental workflows to enhance understanding and reproducibility.
Comparative Toxicity of Acaricides on Predatory Mites
The following tables summarize the lethal concentrations (LC50) of Propargite and alternative acaricides on the three predatory mite species of focus. LC50 values represent the concentration of a pesticide required to kill 50% of a test population and are a standard measure of acute toxicity. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Lethal Toxicity (LC50) of Acaricides on Neoseiulus californicus
| Acaricide | LC50 (ppm) | Reference |
| Propargite | 77.05 | [4] |
| Abamectin | 0.39 | [4] |
| Bifenazate | >90% survival at highest rate | [5] |
| Spiromesifen (B166731) | >85% survival at highest rate | [5] |
| Etoxazole | Moderately harmful | [6] |
| Fenpyroximate | 5.67 | [4] |
Table 2: Comparative Lethal Toxicity (LC50) of Acaricides on Phytoseiulus persimilis
| Acaricide | LC50 (ppm) | Reference |
| Propargite | - | - |
| Abamectin | Toxic | [7] |
| Bifenazate | Toxic | [5] |
| Spiromesifen | Toxic | [5] |
| Chlorfenapyr | 34.48 | [7] |
| Fenpyroximate | 2169.77 - 105.76 (safe) | [7] |
Table 3: Comparative Lethal Toxicity (LC50) of Acaricides on Amblyseius swirskii
| Acaricide | LC50 (ppm) | Reference |
| Propargite | - | [8] |
| Imidacloprid | 2004.81 | [9] |
| Abamectin | - | [10] |
| Spiromesifen | - | [11] |
| Pyridaben | - | [9] |
| Fenpyroximate | - | [12] |
Note: A dash (-) indicates that specific LC50 data for that combination was not found in the searched literature. The provided survival rates for some acaricides on N. californicus indicate low acute toxicity at tested field-relevant concentrations.
Sublethal Effects on Predatory Mite Populations
Beyond acute mortality, sublethal concentrations of acaricides can have significant long-term impacts on predatory mite populations by affecting their development, reproduction, and behavior. These effects can ultimately undermine their efficacy as biological control agents.
Table 4: Sublethal Effects of Acaricides on Predatory Mite Life Table Parameters
| Predatory Mite Species | Acaricide | Observed Sublethal Effects | Reference |
| Neoseiulus californicus | Propargite | High tolerance detected in some populations. | |
| Fenazaquin | Reduced net reproductive rate (R0), intrinsic rate of increase (rm), and finite rate of increase (λ). | [4] | |
| Spirodiclofen | Reduced R0, rm, and λ. | [4] | |
| Spiromesifen | Negative impacts on adult longevity, oviposition days, fecundity, and life table parameters (rm, R0, T). | [11] | |
| Phytoseiulus persimilis | Abamectin | More harmful to the predator than the target pest (Tetranychus urticae). | [1][13] |
| Chlorfenapyr | Detrimental to survival. | [5] | |
| Spiromesifen | Substantially toxic. | [5] | |
| Bifenazate | Substantially toxic. | [5] | |
| Amblyseius swirskii | Propargite | No significant effect on life table parameters at sublethal concentrations. | [8] |
| Imidacloprid | High safety, with safety coefficients significantly higher than propargite. | ||
| Spiromesifen + Abamectin | A. swirskii was less affected than P. persimilis. | [10] |
Experimental Protocols
Accurate assessment of acaricide effects on predatory mites requires standardized and reproducible experimental protocols. The following methodologies are based on internationally recognized guidelines, such as those from the International Organization for Biological Control (IOBC).[2][13][14]
Acute Toxicity Bioassay (Leaf-Dip Method)
This method is widely used to determine the lethal concentration (LC) of a pesticide.
-
Mite Rearing: Maintain healthy colonies of the predatory mite species and the prey mite (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Test Arenas: Prepare leaf discs (e.g., 3 cm diameter) from untreated host plants. Place each disc upside down on a layer of wet cotton or agar (B569324) in a petri dish to maintain turgor.
-
Pesticide Solutions: Prepare a series of concentrations of the test acaricide using distilled water. A control group treated with distilled water only is essential.
-
Treatment Application: Dip the leaf discs into the respective pesticide solutions for a standardized duration (e.g., 5-10 seconds). Allow the discs to air-dry completely.
-
Mite Introduction: Transfer a known number of adult female predatory mites (e.g., 20-30) onto each treated leaf disc.
-
Incubation and Assessment: Keep the petri dishes under the same controlled conditions as the mite rearing. Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 values and their 95% confidence limits.
Sublethal Effects Assessment (Life Table Study)
This protocol assesses the impact of sublethal pesticide concentrations on the life history traits of predatory mites.
-
Exposure to Sublethal Concentrations: Expose adult female predatory mites to a sublethal concentration (e.g., LC10 or LC20, determined from the acute toxicity bioassay) of the test acaricide using the leaf-dip method described above.
-
Individual Rearing: After the initial exposure, transfer individual surviving females to separate, untreated leaf disc arenas. Provide a sufficient amount of prey daily.
-
Data Collection: Monitor each female daily throughout its lifespan and record the following parameters:
-
Daily survival
-
Daily fecundity (number of eggs laid)
-
Egg hatchability
-
-
Offspring Development: Collect the eggs laid by the treated females and rear them individually on untreated leaf discs with ample prey. Monitor their development daily and record the duration of each life stage (egg, larva, protonymph, deutonymph) and survival to adulthood.
-
Data Analysis: Construct life tables for both the treated and control groups. Calculate and compare key life table parameters, including:
-
Net reproductive rate (R₀)
-
Intrinsic rate of increase (r)
-
Mean generation time (T)
-
Doubling time (DT)
-
Finite rate of increase (λ) Statistical analysis (e.g., t-test or ANOVA) is used to determine significant differences between the treated and control groups.
-
Visualizing Pathways and Workflows
Signaling Pathway of Propargite's Action
Propargite's primary mode of action is the disruption of cellular energy production through the inhibition of mitochondrial ATP synthase.[2][3] This diagram illustrates the targeted pathway.
Experimental Workflow for Acaricide Toxicity Assessment
The following diagram outlines the key steps in a typical laboratory bioassay to determine the toxicity of an acaricide on predatory mites.
Conclusion
The selection of an acaricide in an IPM program requires a careful consideration of its efficacy against the target pest and its impact on beneficial organisms. This guide highlights that while Propargite can be effective for mite control, some alternative acaricides may offer a better safety profile for certain predatory mite species. For instance, data suggests that Neoseiulus californicus exhibits some tolerance to Propargite, while Phytoseiulus persimilis appears to be more susceptible to a range of acaricides. Sublethal effects are also a critical consideration, as they can significantly impair the long-term population dynamics and biocontrol services of predatory mites.
The provided data and protocols are intended to assist researchers and pest management professionals in making informed decisions. It is crucial to consult local expertise and conduct site-specific assessments to determine the most appropriate pest control strategy that integrates chemical and biological tactics for sustainable and effective pest management. The continued investigation into the selective toxicity and sublethal effects of both existing and novel acaricides is essential for the advancement of IPM.
References
- 1. Non-target arthropod testing with the predatory mite (Typhlodromus pyri) | ibacon GmbH [ibacon.com]
- 2. openagrar.de [openagrar.de]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. biozoojournals.ro [biozoojournals.ro]
- 5. researchgate.net [researchgate.net]
- 6. EENY-359/IN639: Predatory Mite, Neoseiulus californicus (McGregor) (Arachnida: Acari: Phytoseiidae) [edis.ifas.ufl.edu]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. es.rayfull.com [es.rayfull.com]
- 11. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Rajaee, Fahimeh | Acarologia [www1.montpellier.inrae.fr]
- 12. bugsforbugs.com.au [bugsforbugs.com.au]
- 13. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 14. biorxiv.org [biorxiv.org]
Global MRL Compliance Guide: Propargite and its Alternatives in Exported Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Maximum Residue Limits (MRLs) for the acaricide Propargite and its key alternatives—Bifenazate, Spiromesifen, and Fenazaquin—in major export markets for apples, tea, and citrus fruits. Detailed experimental protocols for residue analysis are provided to support researchers in validating compliance and ensuring smooth international trade of agricultural commodities.
MRL Comparison of Propargite and Alternatives
The following tables summarize the MRLs for Propargite and its alternatives in key international markets. These values are crucial for ensuring that exported agricultural products meet the regulatory standards of the destination country.
Data Presentation: Maximum Residue Limits (mg/kg)
| Pesticide | Commodity | USA | EU | Japan | China | Australia | Canada | Codex Alimentarius |
| Propargite | Apple | 3[1] | 0.01 | 3 | 2 | 3 | 3 | 3[2] |
| Tea | 5[3] | 0.01 | 5 | 5 | 5 | 5 | 5[2][3] | |
| Citrus Fruits | 3 | 0.01[4] | 3 | 5 | 3 | 5 | 3[2] | |
| Bifenazate | Apple | 0.7 | 0.02[5] | 0.5 | 0.5 | 0.2 | 0.6 | 0.7 |
| Tea | 30 | 0.05[5] | 30 | 20 | 30 | - | 30 | |
| Citrus Fruits | 0.8 | 0.02[5] | 0.7[6] | 0.5 | 0.7 | - | 0.7 | |
| Spiromesifen | Apple | 0.45 | 0.3 | 1 | 0.5 | 0.5 | 0.3 | 0.5 |
| Tea | 60[7] | 0.02 | 40 | 30 | 60 | 60[7] | 30 | |
| Citrus Fruits | 0.25 | 0.15 | 0.7 | 1 | 0.3 | 0.15 | 0.15 | |
| Fenazaquin | Apple | 0.5 | 0.3 | 1 | 0.5 | 0.5 | 0.5 | 0.5 |
| Tea | - | 0.02 | 30 | 20 | - | - | 30 | |
| Citrus Fruits | 0.4 | 0.2 | 0.7 | 0.5 | 0.3 | 0.4 | 0.4 |
*Indicates the Limit of Determination (LOD) or a default value in the absence of a specific MRL. MRLs are subject to change and should be verified with the respective regulatory agencies.
Experimental Protocol: Determination of Propargite Residues
This section details a standard methodology for the analysis of Propargite residues in fruit samples, employing the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Sample Preparation and Homogenization
-
For high-water content commodities like apples and citrus, chop the entire laboratory sample into small pieces and homogenize using a high-speed blender until a uniform slurry is obtained.
-
For tea samples, the dry leaves should be cryogenically ground to a fine, homogenous powder to ensure representative sub-sampling.
-
Store all homogenized samples frozen at -20°C or below until extraction to prevent degradation of residues.
2. QuEChERS Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate (B86180) salts).
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 g for 5 minutes to separate the phases.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer (the extract) to a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and C18 sorbent to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) may be included to remove pigments, though its use should be cautious as it can also remove planar pesticides.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., 10,000 g) for 5 minutes to pellet the d-SPE sorbent.
4. GC-MS/MS Analysis
-
Transfer the cleaned extract into an autosampler vial for analysis.
-
Gas Chromatography (GC) Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable.
-
Inlet: Splitless injection is typically used for trace analysis. Inlet temperature should be optimized, for example, at 250°C.
-
Oven Temperature Program: A typical program might start at 60-80°C, ramp up to around 180-220°C, and then ramp up more slowly to a final temperature of 280-300°C to ensure good separation and elution of Propargite.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for Propargite for quantification and confirmation. For example, for Propargite (molecular weight 350.5 g/mol ), characteristic precursor ions and their corresponding product ions would be selected.
-
Collision Energy: Optimized for each transition to maximize the signal of the product ions.
-
Visualizing the MRL Compliance Workflow
The following diagram illustrates the key stages in validating the MRL compliance of Propargite in agricultural products destined for export.
Caption: Workflow for MRL Compliance Validation of Propargite.
Comparative MRLs for Apples in Key Markets
This diagram provides a visual comparison of the MRLs for Propargite and its alternatives in apples across major international markets.
Caption: MRL Comparison for Apples (mg/kg).
References
- 1. MRL Quick Reference Sheets [mrlquicksheets.foodchainid.com]
- 2. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 3. agriscigroup.us [agriscigroup.us]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. agrinfo.eu [agrinfo.eu]
- 6. apps.fas.usda.gov [apps.fas.usda.gov]
- 7. canadacommons.ca [canadacommons.ca]
Performance Showdown: Propargite EC vs. WP Formulations in Acaricidal Efficacy
A comprehensive analysis of Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations of the acaricide Propargite (B33192) reveals distinct performance profiles. While both formulations are effective in controlling mite populations, their efficacy, phytotoxicity, and residual activity can differ, influencing the selection for specific agricultural applications.
Propargite, a widely used acaricide, functions by inhibiting mitochondrial ATP synthase, a critical enzyme in cellular respiration, leading to the death of the target pest.[1][2] This mode of action is effective against various mite species.[1][3][4][5][6] The formulation of this active ingredient into either an Emulsifiable Concentrate (EC) or a Wettable Powder (WP) impacts its application and performance characteristics.
EC formulations are liquid concentrates where the active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water.[7] WP formulations, on the other hand, are dry powders that are mixed with water to form a suspension for spraying.[8] A Chinese patent for a "propargite emulsifiable pulvis" (a type of wettable powder) suggests that this formulation can reduce the phytotoxicity often associated with traditional emulsifiable concentrates, particularly at higher temperatures.[9]
Efficacy Against Target Pests
Data from various studies indicate that Propargite EC formulations are effective in controlling mite populations. For instance, Propargite 57% EC has demonstrated significant efficacy against the two-spotted spider mite (Tetranychus urticae) and the yellow mite (Polyphagotarsonemus latus).[1][3][4] One study highlighted the ovicidal effect of Propargite 57% EC on Tetranychus urticae eggs. While direct comparative efficacy data with a WP formulation from the same study is unavailable, the existing data provides a baseline for the performance of the EC formulation.
Table 1: Efficacy of Propargite 57% EC against Tetranychus urticae
| Crop | Mite Reduction (%) | Days After Treatment | Reference |
| Okra | 81.19 | Not Specified | [3] |
| Brinjal | Significant reduction | 3, 7, and 14 | [4] |
Phytotoxicity Profile
A key consideration in the choice of pesticide formulation is the potential for phytotoxicity, or damage to the treated crop. EC formulations, due to the solvents they contain, are generally considered to have a higher potential for phytotoxicity compared to WP formulations.[6] This is particularly relevant for sensitive crops or when applications are made under high-temperature conditions. The aforementioned patent for a propargite wettable powder formulation explicitly claims reduced phytotoxicity on citrus compared to EC formulations, supporting this general principle.[9]
Residual Activity
The persistence of a pesticide on the plant surface, known as residual activity, is crucial for long-term pest control. While a direct comparative study on the residual activity of Propargite EC and WP is not available in the reviewed literature, residue data from a Food and Agriculture Organization (FAO) report provides some insights. The report details propargite residues from both EC and WP formulations on various crops. Although not a direct measure of residual efficacy, these residue levels over time can infer the persistence of the active ingredient on the plant surface.
Table 2: Propargite Residues on Various Crops (Selected Data)
| Crop | Formulation | Application Rate (kg a.i./ha) | Pre-Harvest Interval (Days) | Residue (mg/kg) |
| Oranges | WP | 5 | 7 | 0.9 |
| Peaches | EC | 2.1 | 14 | 1.3 |
| Grapes | WP | 1.8 | 21 | 0.6 |
| Cotton | EC | 1.7 | 28 | 0.2 |
Note: This table presents selected data points and is not a direct comparison of residual activity under identical conditions.
Experimental Protocols
Standardized methods are crucial for the accurate comparison of pesticide formulations. The following protocols outline the general methodologies for assessing the efficacy, phytotoxicity, and residual activity of acaricides.
Efficacy Evaluation (Leaf Dip Bioassay)
-
Mite Rearing: Maintain a healthy, age-standardized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants).
-
Preparation of Test Solutions: Prepare serial dilutions of the Propargite EC and WP formulations in water to achieve a range of concentrations. A surfactant may be added to the WP suspension to ensure uniform wetting.
-
Leaf Disc Preparation: Excise leaf discs of a uniform size from untreated host plants.
-
Treatment Application: Dip each leaf disc into the respective test solution for a standardized duration (e.g., 5 seconds). Control discs are dipped in water (with surfactant for WP comparison).
-
Infestation: After the discs have dried, place a known number of adult female mites (e.g., 20) onto each leaf disc.
-
Incubation: Place the leaf discs on moist filter paper in petri dishes and incubate under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC50 (lethal concentration for 50% of the population) for each formulation.
Phytotoxicity Assessment
-
Plant Selection: Use healthy, uniform plants of the target crop grown under standardized greenhouse conditions.
-
Treatment Application: Apply the Propargite EC and WP formulations at the recommended field application rate and at 2x and 4x the recommended rate to assess the margin of safety. A control group should be sprayed with water only.
-
Evaluation: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Phytotoxicity symptoms can include leaf burn, chlorosis, necrosis, stunting, and malformation.
-
Scoring: Use a standardized rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) to quantify the level of phytotoxicity.
Residual Activity Assessment
-
Plant Treatment: Spray whole plants with the Propargite EC and WP formulations at the recommended field application rate.
-
Leaf Sampling: At specified time intervals after application (e.g., 0, 1, 3, 7, 14, and 21 days), collect leaf samples from the treated plants.
-
Bioassay: Conduct a leaf disc bioassay as described in the efficacy evaluation protocol using the field-weathered leaves.
-
Data Analysis: Calculate the percentage mortality of mites at each time interval to determine the decline in residual efficacy over time for each formulation.
Visualizing the Experimental Workflow and Mode of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing the two formulations and the signaling pathway of Propargite's mode of action.
Caption: Experimental workflow for comparing Propargite EC and WP formulations.
Caption: Propargite's mode of action: Inhibition of mitochondrial ATP synthase.
References
- 1. uasbangalore.edu.in [uasbangalore.edu.in]
- 2. Propargite (Ref: ENT 27226) [sitem.herts.ac.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Admite (Propargite 57% EC) | Advance Pesticides [advancepesticides.com]
- 6. High-efficiency and low-toxic pesticide - propargite - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 7. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. CN106172401B - It is a kind of to eliminate propargite on citrus using the propargite preparation for generating phytotoxicity - Google Patents [patents.google.com]
Safety Operating Guide
Propargite: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Reference: In Case of Spill or Exposure
-
Spill: Isolate the spill area immediately for at least 50 meters (150 feet) for liquids.[1] Absorb the spill with non-combustible materials like sand, soil, or diatomaceous earth.[2] Place the absorbed material into a suitable, sealed container for disposal in an approved chemical incinerator.[2] Ensure you are wearing appropriate Personal Protective Equipment (PPE) during cleanup.[2]
-
Eye Contact: Immediately hold eyelids open and flush with large amounts of running water or normal saline for at least 15-20 minutes.[2][3] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water.[5] If symptoms persist, get medical help. Propargite (B33192) can be absorbed through the skin with toxic effects.[2]
-
Inhalation: Move the individual to fresh air. If the person is not breathing, call 911 and administer artificial respiration.[3] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Avoid giving alcohol. Seek immediate medical attention.
Propargite is a sulfite (B76179) ester-based acaricide that presents significant health and environmental hazards.[1][6] Classified as a probable human carcinogen (Group B2) and demonstrating high toxicity to aquatic life, its handling and disposal require stringent safety protocols.[3][6][7] This guide provides procedural steps for the safe management and disposal of propargite waste in a research environment.
Chemical and Toxicological Data
The following table summarizes key quantitative data for propargite, essential for risk assessment and procedural planning.
| Property | Value | Source |
| Physical Properties | ||
| Appearance | Dark colored liquid or wettable powder | [1][6] |
| Water Solubility | 10.5 mg/L | [1] |
| Vapor Pressure (25°C) | 3 x 10⁻⁷ mm Hg | [6] |
| Flash Point | > 71.4 °C (Combustible) | [5] |
| Environmental Fate | ||
| Atmospheric Half-life | ~6 hours (vapor-phase) | [6] |
| Aerobic Soil Half-life (DT₅₀) | 40-67 days | [2] |
| Soil Mobility (Log KOC) | 138200 (Low) | [8] |
| Toxicological Data | ||
| Acute Oral Toxicity (Rat) | 2.2 g/kg | [9] |
| Acute Dermal Toxicity (Rabbit) | 3.16 ml/kg | [9] |
| Acute Inhalation (LC₅₀/4h) | 3 mg/L (ATE) | [4] |
| Fish Toxicity (96h LC₅₀) | 0.024 - 0.047 mg/L (Very High) | [8] |
| Daphnia Toxicity (48h EC₅₀) | 0.073 - 0.093 mg/L (Very High) | [8] |
Propargite Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of propargite waste.
Caption: Decision workflow for propargite waste management.
Detailed Disposal Procedures
Improper disposal of propargite is a violation of federal law.[3] On-site disposal of the undiluted product is unacceptable.[2] The primary goal is to ensure waste is handled by licensed professionals.
Step 1: Personal Protective Equipment (PPE) Before handling any propargite waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile, elbow-length PVC).[2][10]
-
Eye Protection: Chemical safety goggles or a face shield.[2][9]
-
Protective Clothing: A lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.[2] For larger quantities, chemically resistant coveralls and boots are recommended.[2]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[2][10]
Step 2: Segregation and Containment
-
Waste Stream: Propargite waste is classified as acutely hazardous.[3] It must not be mixed with other waste streams.
-
Container: Use a designated, leak-proof, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Propargite" and include the appropriate hazard symbols (e.g., Toxic, Environmentally Hazardous).[8]
Step 3: Managing Different Waste Types
-
Unused or Excess Propargite: The most preferred method is to return the chemical to the manufacturer or supplier.[6] If this is not possible, it must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or with regular trash.
-
Empty Containers: Containers that held propargite are also considered hazardous. They must be triple-rinsed with an appropriate solvent (e.g., acetone (B3395972) or ethanol), and the rinsate must be collected and treated as hazardous waste.[5] After rinsing, puncture the container to prevent reuse and dispose of it through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[10]
-
Spill Debris: All materials used to clean up a propargite spill (absorbent pads, sand, contaminated gloves, etc.) must be placed in the sealed hazardous waste container for disposal.[2]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.[2][5]
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal.[3] The approved and most common method for final disposal is high-temperature incineration in a facility equipped with scrubbers to handle the resulting sulfur oxides.[2][11]
Methodologies for Chemical Degradation
While professional incineration is the standard, understanding the chemical vulnerabilities of propargite can inform treatment principles. These methods should only be performed by trained personnel in a controlled laboratory setting as part of a sanctioned waste treatment protocol.
Experimental Protocol: Base-Catalyzed Hydrolysis Propargite is a sulfite ester that hydrolyzes to form an alcohol and sulfur dioxide. This reaction is significantly more rapid under basic conditions.[1]
-
Objective: To degrade propargite into less toxic components.
-
Reagents: Sodium hydroxide (B78521) (NaOH), water, and a suitable co-solvent if needed (e.g., ethanol) to aid solubility.
-
Methodology: a. In a suitable reaction vessel within a fume hood, prepare a 10% aqueous solution of sodium hydroxide. b. Slowly add the propargite waste to the stirring sodium hydroxide solution. A 50% excess of sodium hydroxide is recommended to ensure complete reaction.[11] c. Allow the reaction to proceed at room temperature for at least 24 hours with continuous stirring. The hydrolysis will break the sulfite ester linkage. d. After 24 hours, test the resulting solution to ensure the absence of propargite using an appropriate analytical method (e.g., GC-MS, HPLC). e. Neutralize the resulting alkaline solution with a suitable acid (e.g., hydrochloric acid) before disposing of it in accordance with local regulations for aqueous waste. Note that this process may liberate sulfur dioxide, requiring proper ventilation and scrubbing.[1]
References
- 1. PROPARGITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. indofil.com [indofil.com]
- 3. cdms.net [cdms.net]
- 4. cpachem.com [cpachem.com]
- 5. unitedchemicals.in [unitedchemicals.in]
- 6. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. indofil.com [indofil.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. hpmindia.com [hpmindia.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Propargite: A Guide to Safe Handling in the Laboratory
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential procedures for the safe handling and disposal of Propargite in a laboratory setting. Propargite is a corrosive acaricide that can cause irreversible eye damage, skin burns, and is harmful if inhaled or swallowed.[1][2] Adherence to these protocols is critical to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling Propargite. This equipment should be put on before work begins and must be clean and available each day.
-
Body Protection: Wear coveralls over a long-sleeved shirt and long pants.[1][3] For tasks with a high risk of splashing, such as mixing or loading, a chemical-resistant apron is also required.[1][4]
-
Eye and Face Protection: Use goggles, a face shield, or safety glasses to protect against splashes and irreversible eye damage.[1][3]
-
Hand Protection: Chemical-resistant gloves are essential.[1] Recommended materials include nitrile rubber, butyl rubber, viton, and/or barrier laminate.[1][2] Always wash the outside of gloves before removing them.[1]
-
Footwear: Chemical-resistant footwear worn with socks is required.[1]
-
Respiratory Protection: In the absence of adequate local exhaust ventilation, or for applicators using certain types of spray equipment, a NIOSH-approved respirator is necessary.[1][4] This may include a respirator with an organic vapor-removing cartridge and a prefilter (N, R, P, or HE) or a canister approved for pesticides.[1][5]
Engineering Controls
Proper ventilation is crucial when working with Propargite.
-
Ventilation: Whenever possible, use Propargite within a certified chemical fume hood or with local exhaust ventilation to minimize exposure to dust or mists.[4] If operations are not enclosed, respirators are mandatory.[1]
-
Safety Stations: Ensure that an emergency eyewash fountain and safety shower are readily accessible in the immediate work area.[1]
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Propargite.
-
Designate Work Area: Cordon off and label a specific area for handling Propargite.
-
Assemble PPE: Gather all necessary PPE and inspect it for any damage.
-
Prepare Spill Kit: Ensure a spill kit with absorbent, non-combustible material (like sand or diatomaceous earth) is available.[6][7]
Handling:
-
Avoid Contact: Prevent all personal contact with Propargite, including inhalation of any mists or dust.[8]
-
Container Management: Keep the Propargite container tightly sealed when not in use.[9] If transferring the chemical, ensure the receiving container is properly labeled.
-
Hygiene: Do not eat, drink, or smoke in the designated handling area.[10] Wash hands, arms, and face thoroughly with soap and water after handling and before any breaks.[4]
Post-Handling:
-
Decontamination: Immediately after handling, remove PPE. Wash the outside of gloves before taking them off.[1]
-
Clothing: If pesticide gets inside your clothing, remove it immediately.[1] Contaminated work clothes should be washed separately from other laundry using detergent and hot water.[1] Discard any clothing or absorbent materials that have been heavily contaminated with Propargite concentrate.[1]
Quantitative Data Summary
While no official occupational exposure limits have been established by OSHA or ACGIH for Propargite, toxicological studies provide data that are used for risk assessment.[1][10]
| Parameter | Value | Species | Notes |
| Acute Oral Toxicity | Category III | - | Harmful if swallowed.[4] |
| Acute Dermal Toxicity | Category III | Rat | Can be absorbed through the skin, potentially causing toxic effects.[4][8] LD50: 250 mg/kg.[8] |
| Acute Inhalation Toxicity | Category II | Rat | May be fatal if inhaled.[1][4] LC50: 0.89 mg/L (4h).[8] |
| Primary Eye Irritation | Category I | Rabbit | Corrosive; causes irreversible eye damage.[1][4][8] |
| Primary Skin Irritation | Category I | - | Causes skin burns.[1][4] Prolonged contact may lead to allergic reactions or dermatitis in some individuals.[1][4] |
| Carcinogenicity Classification | Group B2 (Probable Human Carcinogen) | - | Based on test results in rats.[4] |
| No Observed Adverse Effect Level (NOAEL) | 4 mg/kg/day | Rat | From a 2-generation reproduction toxicity study (dermal and incidental oral routes).[4] |
| Lowest Observed Adverse Effect Conc. (LOAEC) | 0.31 mg/L | Rat | From an acute inhalation study; used to calculate a Human Equivalent Dose (HED) of 8.76 mg/kg/day.[4] |
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1] If present, remove contact lenses after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[1][8]
-
Skin Contact: Take off contaminated clothing immediately.[1] Rinse the skin with plenty of water for 15-20 minutes.[1] Call a poison control center or doctor for advice.[1]
-
Inhalation: Move the person to fresh air.[1] If the person is not breathing, call 911 and give artificial respiration if possible.[1]
-
Ingestion: Immediately call a poison control center or doctor.[1] Do not induce vomiting unless told to do so by medical personnel.[1] Do not give any liquid to the person.[1]
Spill Response:
-
Evacuate unnecessary personnel from the area.
-
Wearing full PPE, cover powder spills with a plastic sheet to minimize spreading.[7] For liquid spills, dike the area to prevent it from entering waterways.[7]
-
Absorb the spill with a non-combustible material like sand, soil, or diatomaceous earth.[6][7]
-
With a clean shovel, carefully place the absorbed material into a clean, dry, and properly labeled container for disposal.[7]
Disposal Plan:
-
Waste Product: Pesticide wastes are acutely hazardous.[4] Improper disposal is a violation of federal law.[4]
-
Containers: Do not reuse empty containers. They may still present a chemical hazard.[8]
-
Procedure: All waste, including contaminated absorbent material and empty containers, must be disposed of as hazardous waste.[4] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for guidance on proper disposal procedures in accordance with federal, state, and local regulations.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling Propargite in a laboratory setting, from preparation to disposal.
Propargite Safe Handling Workflow
References
- 1. nj.gov [nj.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. indofil.com [indofil.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. indofil.com [indofil.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
